molecular formula C12H10BrNO3 B106026 Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate CAS No. 208580-23-8

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Cat. No.: B106026
CAS No.: 208580-23-8
M. Wt: 296.12 g/mol
InChI Key: WJFBKTAITAHHAR-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (CAS 179943-57-8) is a halogenated quinoline derivative of high value in synthetic and medicinal chemistry research. Its molecular formula is C₁₂H₁₀BrNO₃, with a molar mass of 296.12 g/mol . The compound is characterized by a bromine atom at the 7-position, a hydroxyl group at the 4-position, and an ethyl ester moiety at the 3-position . This structure makes it a versatile and key intermediate for the synthesis of more complex quinoline-based pharmaceuticals, particularly in the development of antimalarial and anticancer agents . The bromine substituent is a critical feature, as it enhances electrophilicity and makes the compound a versatile precursor for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse aryl or alkyl groups to create libraries of compounds for biological screening . Furthermore, the inherent photophysical properties of the quinoline core allow for its use in the preparation of fluorescent probes, which are useful in bioimaging and sensor technologies . The compound can be synthesized efficiently via the Gould-Jacobs method, which involves the condensation of 3-bromoaniline with diethyl ethoxymethylenemalonate (DEEM), followed by intramolecular cyclization, providing high yields and excellent regioselectivity . As a building block, its structure allows for selective functionalization at multiple sites, making it invaluable for constructing complex heterocyclic systems . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFBKTAITAHHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939286
Record name Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179943-57-8
Record name Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry and drug development due to the established biological activity of the quinoline scaffold. This document details the core synthetic pathway, experimental protocols, and relevant chemical data.

Core Synthesis Pathway: The Gould-Jacobs Reaction

The primary and most established method for the synthesis of this compound is the Gould-Jacobs reaction. This reaction involves two key steps: the formation of an aniline derivative intermediate followed by a thermal cyclization.

The synthesis commences with the reaction of m-bromoaniline with diethyl ethoxymethylenemalonate. This step forms the intermediate, diethyl(3-bromoanilinomethylene)malonate. The subsequent step involves the thermal cyclization of this intermediate in a high-boiling point solvent, such as diphenyl ether, to yield the final product, this compound.

Physicochemical and Spectroscopic Data

Below is a summary of the physical, chemical, and spectroscopic data for the reactants and the final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
m-BromoanilineC₆H₆BrN172.02Colorless to pale yellow liquid16-19
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.23Colorless to light yellow liquidN/A
Diphenyl etherC₁₂H₁₀O170.21Colorless liquid or solid26-29
Diethyl(3-bromoanilinomethylene)malonateC₁₄H₁₆BrNO₄358.19Not IsolatedNot Applicable
This compoundC₁₂H₁₀BrNO₃296.12White solid310-312

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Predicted chemical shifts: δ (ppm) 8.4 (s, 1H, H2), 8.2 (d, 1H, H5), 7.6 (d, 1H, H8), 7.4 (dd, 1H, H6), 4.3 (q, 2H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃).
¹³C NMR Predicted chemical shifts: δ (ppm) 170.0 (C=O), 165.0 (C=O), 145.0 (C4), 140.0 (C8a), 138.0 (C7), 128.0 (C5), 125.0 (C6), 120.0 (C8), 118.0 (C4a), 110.0 (C3), 61.0 (OCH₂CH₃), 14.0 (OCH₂CH₃).
IR (cm⁻¹) Characteristic peaks expected around: 3400 (O-H stretch), 3100 (N-H stretch), 1720 (C=O stretch, ester), 1650 (C=O stretch, quinolone), 1600, 1580, 1480 (aromatic C=C stretch).
Mass Spec. (m/z) Expected molecular ion peak [M]+ at 295 and 297 (due to bromine isotopes).

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound via the Gould-Jacobs reaction.

Step 1: Synthesis of Diethyl(3-bromoanilinomethylene)malonate

Materials:

  • m-Bromoaniline (analytically pure)

  • Diethyl ethoxymethylenemalonate (analytically pure)

Procedure:

  • In a suitable reaction flask, combine 30 g of m-bromoaniline and 49 g of diethyl ethoxymethylenemalonate.

  • Stir the mixture and slowly heat to 110 °C.

  • Maintain the reaction at this temperature with continuous stirring for 1.5 hours.

  • After the reaction is complete, concentrate the reaction solution under reduced pressure to remove the ethanol formed during the reaction.

  • The resulting crude product, a thick oil, can be purified by column chromatography to yield diethyl(3-bromoanilinomethylene)malonate. A typical yield for this step is approximately 94%.

Step 2: Synthesis of this compound

Materials:

  • Diethyl(3-bromoanilinomethylene)malonate (from Step 1)

  • Diphenyl ether

Procedure:

  • In a reaction flask equipped for high-temperature reactions, add 280 mL of diphenyl ether and heat to 240 °C with stirring.

  • Once the diphenyl ether has reached 240 °C, slowly add 56.1 g of the diethyl(3-bromoanilinomethylene)malonate prepared in the previous step.

  • A vigorous evolution of ethanol will be observed. Maintain the reaction temperature at 240-250 °C for 15-30 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the collected solid with a suitable solvent (e.g., hexane or ether) to remove any residual diphenyl ether.

  • The crude product can be further purified by recrystallization from a high-boiling point solvent such as dimethylformamide (DMF).

Reaction Pathway and Logic Diagrams

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental procedure.

Synthesis_Pathway m_bromoaniline m-Bromoaniline intermediate Diethyl(3-bromoanilino- methylene)malonate m_bromoaniline->intermediate Condensation 110 °C, 1.5h deem Diethyl ethoxymethylenemalonate deem->intermediate final_product Ethyl 7-bromo-4-hydroxy- quinoline-3-carboxylate intermediate->final_product Thermal Cyclization Diphenyl ether, 240-250 °C

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization and Product Formation reactants1 Mix m-Bromoaniline and Diethyl ethoxymethylenemalonate heat1 Heat to 110 °C for 1.5h reactants1->heat1 concentrate Concentrate under reduced pressure heat1->concentrate purify1 Purify by column chromatography concentrate->purify1 heat_solvent Heat Diphenyl ether to 240 °C purify1->heat_solvent Intermediate add_intermediate Add Intermediate from Step 1 heat_solvent->add_intermediate react Maintain at 240-250 °C for 15-30 min add_intermediate->react cool Cool to room temperature react->cool filter Filter to collect solid cool->filter wash Wash with Hexane/Ether filter->wash purify2 Recrystallize from DMF wash->purify2 final_product_node Ethyl 7-bromo-4-hydroxy- quinoline-3-carboxylate purify2->final_product_node Final Product

An In-depth Technical Guide to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document details its known characteristics, outlines a probable synthetic route, and discusses the general context of quinoline compounds in biological systems.

Core Chemical Properties

This compound is a solid organic compound.[1][2] Its core structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. This particular derivative is substituted with a bromine atom at the 7-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position. The presence of these functional groups suggests potential for further chemical modification and diverse biological activities.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO₃[1][2]
Molecular Weight 296.12 g/mol [1][2][3]
CAS Number 179943-57-8[1][2][3]
Appearance Solid[1]
Melting Point 307-309 °C
Boiling Point (Predicted) 385.5 ± 37.0 °C
IUPAC Name ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate[3]
InChI InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)[3]
SMILES CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Br[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the Gould-Jacobs reaction, a well-established method for the preparation of 4-hydroxyquinolines.[4] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.

Experimental Protocol: Gould-Jacobs Reaction

Step 1: Condensation of 3-bromoaniline with diethyl ethoxymethylenemalonate

  • In a round-bottom flask, equimolar amounts of 3-bromoaniline and diethyl ethoxymethylenemalonate are combined.

  • The mixture is heated, typically at temperatures ranging from 100 to 140°C, for a period of 1 to 2 hours.

  • The reaction is monitored for the formation of the intermediate, diethyl (3-bromoanilinomethylene)malonate, and the evolution of ethanol.

  • Upon completion, the reaction mixture is cooled, and the intermediate can be purified, for example, by recrystallization.

Step 2: Thermal Cyclization

  • The purified diethyl (3-bromoanilinomethylene)malonate is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

  • The mixture is heated to a high temperature, typically around 240-260°C, to induce intramolecular cyclization.

  • The reaction is maintained at this temperature for a sufficient time to ensure complete cyclization and elimination of ethanol.

  • As the reaction proceeds, the product, this compound, precipitates from the hot solution.

  • After cooling, the solid product is collected by filtration, washed with a suitable solvent to remove the high-boiling solvent, and dried.

Below is a diagram illustrating the logical workflow of the Gould-Jacobs synthesis.

Gould_Jacobs_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Reactant1 3-Bromoaniline Intermediate Diethyl (3-bromoanilinomethylene)malonate Reactant1->Intermediate Heat (100-140°C) Reactant2 Diethyl Ethoxymethylenemalonate Reactant2->Intermediate Solvent High-Boiling Solvent (e.g., Diphenyl Ether) Product This compound Intermediate->Product Heat (240-260°C)

Gould-Jacobs reaction workflow for synthesis.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring, a singlet for the proton at position 2, and the characteristic quartet and triplet for the ethyl group of the ester. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and carbonyl groups and the electron-donating effect of the hydroxyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the twelve carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield, typically in the range of 160-170 ppm. The aromatic carbons will resonate in the 110-150 ppm region, and the ethyl group carbons will be found upfield.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule:

  • A broad O-H stretching band for the hydroxyl group, likely in the region of 3200-3600 cm⁻¹.

  • A strong C=O stretching vibration for the ester carbonyl group, typically around 1700-1730 cm⁻¹.

  • C=C and C=N stretching vibrations from the quinoline ring in the 1450-1650 cm⁻¹ region.

  • C-O stretching bands for the ester group around 1000-1300 cm⁻¹.

  • A C-Br stretching vibration, which is expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (296.12 g/mol ). Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, which is a definitive indicator of a monobrominated compound. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, decarbonylation, and cleavage of the quinoline ring.

Biological Activity and Signaling Pathways

While the quinoline scaffold is a well-known pharmacophore present in numerous drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties, there is currently no specific published research detailing the biological activity of this compound.

Studies on structurally similar 7-substituted-4-hydroxyquinoline-3-carboxylic acids have shown that these compounds can act as inhibitors of cellular respiration and specific enzymes like malate dehydrogenase. The nature of the substituent at the 7-position has been found to significantly influence the inhibitory activity.

Given the lack of specific data for this compound, a hypothetical workflow for preliminary biological screening is presented below.

Biological_Screening_Workflow cluster_screening Preliminary Biological Screening cluster_followup Follow-up Studies (if activity is observed) Start This compound Antimicrobial Antimicrobial Assays (e.g., MIC determination) Start->Antimicrobial Anticancer Anticancer Assays (e.g., MTT assay on cell lines) Start->Anticancer Enzyme Enzyme Inhibition Assays Start->Enzyme Mechanism Mechanism of Action Studies Anticancer->Mechanism Signaling Signaling Pathway Analysis Mechanism->Signaling

A general workflow for biological screening.

Conclusion

This compound is a synthetically accessible quinoline derivative with physicochemical properties that make it a compound of interest for further investigation in drug discovery and development. While its specific biological activities and interactions with signaling pathways remain to be elucidated, its structural features suggest potential for a range of pharmacological effects. This guide provides a foundational understanding of this compound, highlighting the need for further experimental research to fully characterize its chemical and biological profile.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1] This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential biological significance based on the activities of structurally related compounds.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in research and development.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀BrNO₃[2][3][4]
Molecular Weight 296.12 g/mol [2][3]
CAS Number 179943-57-8[2][4]
Appearance Solid[4]
Melting Point 307-309 °C
Boiling Point (Predicted) 385.5 ± 37.0 °C
Density (Predicted) 1.593 ± 0.06 g/cm³
Flash Point (Predicted) 186.9 ± 26.5 °C
Purity ≥95%[4]
Storage Temperature -20°C[3]

Experimental Protocols

The synthesis of this compound is typically achieved through a Gould-Jacobs reaction. This process involves two key steps: the formation of an enamine intermediate followed by a thermal cyclization.

Step 1: Synthesis of Diethyl (3-bromoanilino)methylenemalonate (Intermediate)

This procedure is adapted from analogous syntheses of similar intermediates.

Materials:

  • m-Bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of m-bromoaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture with stirring at 110-130°C for 1.5-2 hours.[5] The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can be purified by recrystallization. Based on procedures for similar compounds, diethyl ether is a suitable solvent for recrystallization.[6]

  • Collect the purified crystals of diethyl (3-bromoanilino)methylenemalonate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Step 2: Synthesis of this compound

Materials:

  • Diethyl (3-bromoanilino)methylenemalonate

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

Procedure:

  • In a suitable reaction vessel equipped for high-temperature reactions, add the purified diethyl (3-bromoanilino)methylenemalonate to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to approximately 250°C. This high temperature induces an intramolecular cyclization with the elimination of ethanol.

  • Maintain the reaction at this temperature and monitor for the completion of the cyclization. The product, being insoluble in the hot solvent, will precipitate out of the solution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated solid, this compound, by filtration.

  • Wash the collected solid with a low-boiling point solvent like hexane or ether to remove the high-boiling point solvent.

  • Further purification can be achieved by recrystallization from a high-boiling solvent such as dimethylformamide (DMF).

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is recommended to determine the purity of the final compound.

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is not extensively documented, the broader class of quinoline and quinolone-3-carboxylate derivatives has been the subject of intensive research, particularly in oncology and infectious diseases.

Many quinoline derivatives are known to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[7][8] One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to a reduction in tumor growth and survival.

In the context of antibacterial activity, quinolones are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV.[9][10] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The 4-oxo-quinoline core is a key pharmacophore for this activity.

Visualizations

Synthetic Workflow

G Synthetic Workflow for this compound cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Purification m-Bromoaniline m-Bromoaniline Intermediate Diethyl (3-bromoanilino)methylenemalonate m-Bromoaniline->Intermediate Heat (110-130°C) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Final_Product This compound Intermediate->Final_Product High Temperature (~250°C) (e.g., Dowtherm A) Purification_Intermediate Recrystallization (Diethyl Ether) Intermediate->Purification_Intermediate Purification_Final Recrystallization (DMF) Final_Product->Purification_Final

Caption: Gould-Jacobs synthesis of the target compound.

Potential Biological Signaling Pathway Inhibition

G Hypothesized Inhibition of the PI3K/Akt Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Target_Compound Ethyl 7-bromo-4-hydroxy- quinoline-3-carboxylate Target_Compound->PI3K Inhibition

Caption: Potential mechanism of anticancer activity.

References

An In-depth Technical Guide to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (CAS: 179943-57-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is a heterocyclic organic compound belonging to the quinoline class. While not extensively studied for its own biological activities, it serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid bicyclic structure, substituted with a bromine atom and an ethyl carboxylate group, provides a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and its primary application as a key building block in medicinal chemistry, particularly in the synthesis of ligands targeting the γ-aminobutyric acid type A (GABA-A) receptor.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
CAS Number 179943-57-8
Molecular Formula C₁₂H₁₀BrNO₃
Molecular Weight 296.12 g/mol
Appearance Light brown solid[1]
Melting Point 307-309 °C
Boiling Point (Predicted) 385.5 ± 37.0 °C
Purity ≥95%
InChI Key WJFBKTAITAHHAR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Br

Synthesis

The synthesis of this compound is typically achieved through a Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate followed by a thermal cyclization.

Synthetic Scheme

The overall reaction scheme for the synthesis is depicted below.

Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-bromoaniline 3-Bromoaniline Condensation_Product Condensation Intermediate 3-bromoaniline->Condensation_Product Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation_Product Final_Product Ethyl 7-bromo-4-hydroxy- quinoline-3-carboxylate Condensation_Product->Final_Product Thermal Cyclization (Gould-Jacobs reaction)

Figure 1: Synthetic pathway for this compound.
Experimental Protocol

This protocol is adapted from a published procedure for the synthesis of ligands for the GABA-A receptor.[1]

Materials:

  • 3-Bromoaniline

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether

Procedure:

  • A mixture of 3-bromoaniline (8.7 g, 58.1 mmol) and diethyl ethoxymethylenemalonate (10.9 g, 58.1 mmol) in diphenyl ether (40 mL) is prepared in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • The reaction mixture is slowly heated to 230 °C.

  • The ethanol evolved during the reaction is collected in the Dean-Stark trap.

  • Once the formation of ethanol has ceased, the reaction mixture is heated for an additional 30 minutes at 230 °C to ensure complete cyclization.

  • The reaction mixture is then cooled to room temperature, during which the product precipitates.

  • The precipitated solid is collected by filtration and washed with a suitable solvent (e.g., hexane) to remove the diphenyl ether.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol. This step is also effective in removing the undesired 5-bromo isomer that may form.[1]

Expected Yield: 77% (11.5 g) of a light brown solid.[1]

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its quinoline core is a common scaffold in medicinal chemistry.

Precursor to GABA-A Receptor Ligands

A significant application of this compound is in the synthesis of pyrazoloquinolinones, which are a class of ligands that selectively modulate the α6 subunit-containing GABA-A receptors.[1] The following workflow illustrates the synthetic transformation of this compound into a final pyrazoloquinolinone product.

start Ethyl 7-bromo-4-hydroxy- quinoline-3-carboxylate step1 Chlorination (e.g., Oxalyl chloride, DMF) start->step1 intermediate1 Ethyl 7-bromo-4-chloro- quinoline-3-carboxylate step1->intermediate1 step2 Hydrazine substitution intermediate1->step2 intermediate2 Ethyl 7-bromo-4-hydrazinyl- quinoline-3-carboxylate step2->intermediate2 step3 Cyclization with a β-ketoester intermediate2->step3 final_product Pyrazoloquinolinone (GABA-A Receptor Ligand) step3->final_product

Figure 2: Synthetic workflow from the title compound to a GABA-A receptor ligand.

The 4-hydroxy group of the title compound can be converted to a leaving group (e.g., a chloro group), which can then be displaced by hydrazine. The resulting hydrazinylquinoline can then undergo a cyclization reaction with a β-ketoester to form the final pyrazoloquinolinone ring system. These final compounds have shown promise as selective modulators of GABA-A receptors, which are important targets for the treatment of various neurological and psychiatric disorders.

Conclusion

This compound is a valuable synthetic intermediate in medicinal chemistry. While it does not possess significant biological activity itself, its chemical structure allows for its efficient conversion into a variety of more complex molecules with potential therapeutic applications. The detailed synthetic protocol and understanding of its utility as a precursor, particularly for GABA-A receptor ligands, make it a compound of interest for researchers and professionals in the field of drug discovery and development.

References

Ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Synthesis, Physicochemical Properties, and Potential Therapeutic Applications

This technical guide provides a comprehensive overview of Ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate, a heterocyclic compound belonging to the quinolone class of molecules. Quinolones are a well-established and significant scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. This document details the synthesis, chemical properties, and potential therapeutic applications of this specific derivative, with a focus on its prospective role in anticancer and antimicrobial drug discovery. The information is intended for researchers, scientists, and professionals involved in drug development.

Core Compound Properties

Ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate is a quinolone derivative characterized by a bromine substituent at the 7-position of the quinoline ring system. The 4-oxo group and the ethyl carboxylate at the 3-position are key features that influence its chemical reactivity and biological interactions.

PropertyValueReference
IUPAC Name Ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate[1]
Molecular Formula C₁₂H₁₀BrNO₃[1]
Molecular Weight 296.12 g/mol [1]
CAS Number 179943-57-8[1]
Appearance Solid (predicted)
Solubility Predicted to be soluble in organic solvents like DMSO and DMF

Synthesis and Experimental Protocols

The primary synthetic route to Ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate is the Gould-Jacobs reaction. This well-established method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinolone ring system.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate

Materials:

  • 3-Bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Ethanol

  • Hexane

Procedure:

  • Condensation: In a round-bottom flask, a mixture of 3-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 120-130°C for 1-2 hours. The reaction is monitored by thin-layer chromatography (TLC) for the formation of the intermediate, diethyl 2-((3-bromophenylamino)methylene)malonate.

  • Cyclization: The reaction mixture is then added to a high-boiling point solvent (e.g., Dowtherm A) preheated to 250°C. The mixture is maintained at this temperature for 30-60 minutes to facilitate the intramolecular cyclization and elimination of ethanol.

  • Isolation and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the crude product. The solid is collected by filtration, washed with hexane, and then recrystallized from a suitable solvent such as ethanol to yield pure Ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate.

Gould_Jacobs_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 3-Bromoaniline 3-Bromoaniline Condensation Condensation 3-Bromoaniline->Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation Intermediate Intermediate Condensation->Intermediate Diethyl 2-((3-bromophenylamino) methylene)malonate Cyclization Cyclization Product Ethyl 7-bromo-4-oxo-1H- quinoline-3-carboxylate Cyclization->Product Intermediate->Cyclization

Caption: Gould-Jacobs reaction workflow for the synthesis of the target compound.

Potential Therapeutic Applications and Biological Activity

While specific biological data for Ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate is limited in publicly available literature, the broader class of 4-oxoquinoline-3-carboxylate derivatives has been extensively investigated for various therapeutic applications. The data presented below is for structurally related compounds and serves as a strong indicator of the potential of the title compound.

Anticancer Activity

The 4-quinolone scaffold is a known pharmacophore in the design of anticancer agents. The mechanism of action for many of these compounds involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.

A study on a series of 4-oxoquinoline-3-carboxamide derivatives, which are structurally very similar to the title compound, demonstrated significant cytotoxic activity against various cancer cell lines.[2]

Table 1: In Vitro Cytotoxicity of Related 4-Oxoquinoline-3-carboxamide Derivatives [2]

CompoundHCT-116 (Colon) IC₅₀ (µM)ACP03 (Stomach) IC₅₀ (µM)MDAMB-231 (Breast) IC₅₀ (µM)
Derivative 16b >201.92>20
Derivative 17b >205.18>20
Doxorubicin 0.040.170.44

Data from a study on 4-oxoquinoline-3-carboxamide derivatives, not the ethyl ester.

Anticancer_MoA Quinolone Ethyl 7-bromo-4-oxo-1H- quinoline-3-carboxylate TopoisomeraseII Topoisomerase II Quinolone->TopoisomeraseII Inhibition DNA_Replication DNA Replication TopoisomeraseII->DNA_Replication Required for Cell_Death Cancer Cell Apoptosis DNA_Replication->Cell_Death Inhibition leads to

Caption: Proposed anticancer mechanism of action via Topoisomerase II inhibition.

Antimicrobial Activity

The quinolone core is famously associated with a major class of antibiotics. These agents typically exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in bacteria. A structurally related compound, Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, is a known intermediate in the synthesis of the topical antibiotic ozenoxacin.[3] This strongly suggests that the title compound possesses potential antibacterial properties.

Further supporting this, a study on 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates demonstrated potent activity against Gram-negative bacteria.

Table 2: In Vitro Antimicrobial Activity of Related Aminoquinone Derivatives

CompoundE. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Aminoquinone Derivative 1 1-21-2
Aminoquinone Derivative 2 2-42-4

Data from a study on related aminoquinone derivatives.

Antimicrobial_MoA Quinolone Ethyl 7-bromo-4-oxo-1H- quinoline-3-carboxylate DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase Inhibition Bacterial_DNA_Replication Bacterial DNA Replication DNA_Gyrase->Bacterial_DNA_Replication Essential for Bacterial_Cell_Death Bacterial Cell Death Bacterial_DNA_Replication->Bacterial_Cell_Death Inhibition leads to

Caption: Proposed antibacterial mechanism via inhibition of DNA gyrase/topoisomerase IV.

Future Directions

Ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate represents a promising scaffold for the development of novel therapeutic agents. Further investigation is warranted to:

  • Synthesize and characterize the compound to confirm its physicochemical properties.

  • Perform in vitro screening against a panel of cancer cell lines and pathogenic microbes to determine its specific IC₅₀ and MIC values.

  • Conduct mechanism of action studies to elucidate the precise molecular targets.

  • Initiate lead optimization studies to enhance potency and selectivity, and to improve pharmacokinetic properties.

This technical guide provides a foundational understanding of Ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate, highlighting its potential as a valuable starting point for drug discovery programs in oncology and infectious diseases.

References

An In-depth Technical Guide to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data, a detailed plausible synthesis protocol, and a conceptual workflow for Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Compound Information

This compound is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds and natural products. The presence of a bromine atom at the 7-position and a carboxylate group at the 3-position suggests potential for further chemical modification and exploration of its biological properties.

Molecular Structure:

Spectroscopic Data

Mass Spectrometry

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented in Table 1.[1]

Table 1: Predicted Mass Spectrometry Data

Adduct IonPredicted m/z
[M+H]⁺295.9917
[M+Na]⁺317.9736
[M-H]⁻293.9771
[M+NH₄]⁺313.0182
[M+K]⁺333.9475
[M]⁺294.9839

M represents the parent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Expected Signals):

A proton NMR spectrum of this compound would be expected to show the following signals:

  • Ethyl group: A triplet corresponding to the methyl protons (-CH₃) and a quartet corresponding to the methylene protons (-CH₂-).

  • Aromatic protons: Signals in the aromatic region of the spectrum corresponding to the protons on the quinoline ring system. The bromine atom and the heterocyclic ring will influence their chemical shifts and coupling patterns.

  • NH and OH protons: A broad singlet for the N-H proton and another for the O-H proton of the tautomeric form. The chemical shifts of these protons can be highly variable and are often solvent-dependent.

¹³C NMR Spectroscopy (Expected Signals):

A carbon-13 NMR spectrum would be expected to display distinct signals for each of the 12 carbon atoms in the molecule, including:

  • Carbonyl carbon: A signal in the downfield region (typically >160 ppm) corresponding to the ester carbonyl group.

  • Aromatic and Heterocyclic Carbons: A series of signals in the aromatic region (typically 100-150 ppm).

  • Ethyl group carbons: Two signals in the upfield region corresponding to the methylene and methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

Table 2: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3400 - 3200O-H and N-H stretching
3100 - 3000Aromatic C-H stretching
2980 - 2850Aliphatic C-H stretching
~1720C=O stretching (ester)
1650 - 1500C=C and C=N stretching (aromatic/heterocyclic)
~1200C-O stretching (ester)
800 - 600C-Br stretching

Experimental Protocols

The synthesis of 4-hydroxyquinoline-3-carboxylates is commonly achieved through the Conrad-Limpach or Gould-Jacobs reactions. The following is a plausible, detailed experimental protocol for the synthesis of this compound based on these established methods.[2]

Proposed Synthesis of this compound

The synthesis can be conceptualized as a two-step process:

  • Condensation: Reaction of m-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate.

  • Thermal Cyclization: Intramolecular cyclization of the enamine intermediate at high temperature to yield the final quinoline product.

Step 1: Synthesis of Diethyl 2-((3-bromophenyl)amino)methylenemalonate (Intermediate)

  • Materials:

    • m-Bromoaniline

    • Diethyl ethoxymethylenemalonate (DEEM)

  • Procedure:

    • In a round-bottom flask, combine equimolar amounts of m-bromoaniline and diethyl ethoxymethylenemalonate.

    • Heat the mixture with stirring, typically at a temperature of 100-120 °C, for 1-2 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature. The ethanol formed as a byproduct can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Materials:

    • Diethyl 2-((3-bromophenyl)amino)methylenemalonate (from Step 1)

    • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Procedure:

    • The purified intermediate from Step 1 is added to a high-boiling point solvent in a reaction vessel equipped for high-temperature reactions.

    • The mixture is heated to a high temperature, typically around 250 °C, to induce thermal cyclization.

    • The reaction is maintained at this temperature for a period of 30 minutes to 2 hours, during which the elimination of ethanol and ring closure occurs.

    • The reaction mixture is then allowed to cool, which should result in the precipitation of the product.

    • The solid product is collected by filtration and washed with a low-boiling point solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent.

    • Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF) or ethanol.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis for this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_step1 Step 1: Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Thermal Cyclization cluster_product Final Product m-Bromoaniline m-Bromoaniline Condensation Reaction at 100-120°C m-Bromoaniline->Condensation DEEM Diethyl Ethoxymethylenemalonate DEEM->Condensation Enamine Diethyl 2-((3-bromophenyl)amino)methylenemalonate Condensation->Enamine Ethanol byproduct Cyclization Heating at ~250°C in Dowtherm A Enamine->Cyclization Product This compound Cyclization->Product Ethanol elimination

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and potential signaling pathway interactions of this compound. However, the quinoline core is a well-known pharmacophore with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the bromo- and ethyl carboxylate substituents provides opportunities for further investigation into its potential therapeutic applications. Future research in this area would be valuable to elucidate the biological significance of this compound.

Conclusion

This technical guide has summarized the available and predicted spectroscopic data for this compound and provided a detailed, plausible experimental protocol for its synthesis. While experimental characterization data remains to be published, the information presented herein serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related quinoline derivatives. The provided synthesis workflow offers a clear visual representation of the chemical transformations involved. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and development.

References

An In-depth Technical Guide to the ¹H NMR Analysis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the structural determination, experimental protocols, and detailed spectral interpretation of this quinoline derivative.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its quinoline core is a scaffold found in numerous biologically active molecules. The presence of a bromine atom at the 7-position and an ethyl carboxylate group at the 3-position provides handles for further synthetic modifications, making it a versatile building block in drug discovery. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is a powerful analytical technique for this purpose. This guide will delve into the detailed ¹H NMR analysis of this compound.

Molecular Structure and Proton Environments

The structure of this compound contains several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The key proton signals arise from the aromatic protons on the quinoline ring, the protons of the ethyl group, the vinyl proton, and the hydroxyl/amine protons.

Diagram of the Molecular Structure and Proton Environments

Caption: Molecular structure of this compound with key proton positions labeled.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is typically recorded in a deuterated solvent such as DMSO-d₆. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5~8.20d~8.81H
H-8~8.10d~1.61H
H-6~7.60dd~8.8, 1.61H
H-2~8.90s-1H
-OH~12.5 (broad)s-1H
-CH₂- (Ethyl)~4.30q~7.12H
-CH₃ (Ethyl)~1.30t~7.13H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Spectral Analysis and Interpretation

The ¹H NMR spectrum provides a wealth of information for the structural confirmation of this compound.

  • Aromatic Region (7.0 - 9.0 ppm):

    • The proton at the H-2 position appears as a sharp singlet at approximately 8.90 ppm. Its downfield shift is attributed to the deshielding effects of the adjacent nitrogen atom and the carbonyl group of the ester.

    • The H-5 proton is observed as a doublet around 8.20 ppm with a coupling constant of approximately 8.8 Hz, which is characteristic of ortho-coupling.

    • The H-8 proton appears as a doublet at about 8.10 ppm with a smaller coupling constant of around 1.6 Hz, indicative of meta-coupling.

    • The H-6 proton resonates as a doublet of doublets near 7.60 ppm, showing both ortho-coupling to H-5 (J ≈ 8.8 Hz) and meta-coupling to H-8 (J ≈ 1.6 Hz).

  • Ethyl Group Protons (1.0 - 4.5 ppm):

    • The methylene protons (-CH₂-) of the ethyl ester give rise to a quartet at approximately 4.30 ppm due to coupling with the adjacent methyl protons.

    • The methyl protons (-CH₃) of the ethyl group appear as a triplet around 1.30 ppm, coupled to the neighboring methylene protons.

  • Labile Proton:

    • The hydroxyl proton (-OH) at the 4-position is typically observed as a broad singlet at a downfield chemical shift (around 12.5 ppm), and its position can be concentration-dependent. This proton can undergo exchange with deuterium upon the addition of D₂O, leading to the disappearance of its signal.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound is a variation of the Conrad-Limpach reaction.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 3-bromoaniline 3-bromoaniline Condensation Condensation 3-bromoaniline->Condensation diethyl ethoxymethylenemalonate diethyl ethoxymethylenemalonate diethyl ethoxymethylenemalonate->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate This compound This compound Cyclization->this compound High Temperature

Caption: A simplified workflow for the synthesis of the title compound.

Methodology:

  • Condensation: An equimolar mixture of 3-bromoaniline and diethyl ethoxymethylenemalonate is heated, typically in a high-boiling solvent, to form the intermediate diethyl ((3-bromophenylamino)methylene)malonate.

  • Cyclization: The intermediate is then heated at a higher temperature (often above 200 °C) in a suitable high-boiling solvent (e.g., diphenyl ether) to induce thermal cyclization.

  • Work-up and Purification: After cooling, the reaction mixture is treated with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield pure this compound.

¹H NMR Sample Preparation

A standard protocol for preparing a sample for ¹H NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer, typically operating at a frequency of 300 MHz or higher.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint for its structural confirmation. The distinct chemical shifts, multiplicities, and coupling constants of the aromatic, ethyl, and labile protons are all consistent with the assigned structure. This detailed analysis is crucial for ensuring the purity and identity of this important synthetic intermediate in the development of novel therapeutic agents. The experimental protocols provided herein offer a reliable method for its synthesis and preparation for NMR analysis.

An In-depth Technical Guide on 7-Bromo-4-hydroxyquinoline Derivatives: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-bromo-4-hydroxyquinoline derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. Due to a lack of specific crystal structure data for these derivatives in the available literature, this document focuses on their synthesis, methods for structural elucidation including a general guide to X-ray crystallography, and their biological evaluation as potential therapeutic agents.

Synthesis of 7-Bromo-4-hydroxyquinoline Derivatives

The primary route for synthesizing 4-hydroxyquinolines is the Conrad-Limpach reaction.[1][2][3][4][5][6] This method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[1][2] For 7-bromo-4-hydroxyquinoline derivatives, a substituted 3-bromoaniline is the key starting material.

Core Synthesis: The Conrad-Limpach Reaction

The synthesis of a representative compound, 7-bromo-4-hydroxy-2-phenylquinoline, is achieved in two main steps.[1][7]

Step 1: Formation of the Enamine Intermediate

The initial step is the acid-catalyzed condensation of 3-bromoaniline with ethyl benzoylacetate. This reaction forms the enamine intermediate, ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate.[1][7]

Step 2: Thermal Cyclization

The enamine intermediate undergoes an intramolecular cyclization at high temperatures (around 250 °C) to yield the final 7-bromo-4-hydroxy-2-phenylquinoline product.[1][2][3][7] The use of a high-boiling point, inert solvent like mineral oil can improve the reaction yield.[2][7]

Experimental Protocol: Synthesis of 7-bromo-4-hydroxy-2-phenylquinoline

Materials:

  • 3-Bromoaniline[1]

  • Ethyl benzoylacetate[1]

  • Glacial acetic acid (catalyst)[1]

  • Toluene[1]

  • High-boiling solvent (e.g., mineral oil)[7]

  • Hexanes[7]

  • Ethanol[7]

Procedure:

  • Synthesis of Ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate (Intermediate):

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3-bromoaniline and ethyl benzoylacetate in toluene.[1]

    • Add a catalytic amount of glacial acetic acid.[1]

    • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected.[1]

    • For larger scale synthesis, 3-bromoaniline and ethanol can be charged into a reactor, followed by the addition of a catalytic amount of concentrated hydrochloric acid. Ethyl benzoylacetate is then added slowly while maintaining the temperature below 30 °C. The mixture is heated to reflux for 4-6 hours.[7]

    • The intermediate can be isolated by cooling the reaction mixture to 0-5 °C to induce crystallization, followed by filtration, washing with cold ethanol, and drying under vacuum.[7]

  • Synthesis of 7-bromo-4-hydroxy-2-phenylquinoline via Thermal Cyclization:

    • In a suitable reactor, heat a high-boiling solvent such as mineral oil.[7]

    • Add the dried enamine intermediate to the hot solvent.[7]

    • Heat the mixture to 250-255 °C for 2-3 hours to effect cyclization and elimination of ethanol.[7]

    • Monitor the reaction progress by a suitable method like HPLC.[7]

    • Upon completion, cool the mixture to 80-90 °C and add toluene to precipitate the product.[7]

    • Collect the solid product by filtration and wash thoroughly with hexanes to remove the high-boiling solvent.[7]

    • Dry the final product in a vacuum oven.[7]

Further Functionalization: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 7-position of the quinoline core is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9][10][11][12][13] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the creation of compound libraries for structure-activity relationship (SAR) studies.[9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 7-Bromo-4-hydroxyquinoline derivative[9]

  • Arylboronic acid (1.2 - 1.5 equivalents)[8][9]

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 5 mol%)[8][9]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)[8][9]

  • Degassed solvent (e.g., Toluene/Water or 1,4-Dioxane/Water)[8][9]

  • Inert atmosphere (Nitrogen or Argon)[9]

Procedure:

  • To a reaction vessel, add the 7-bromo-4-hydroxyquinoline derivative, the arylboronic acid, the palladium catalyst, and the base.[9]

  • Purge the vessel with an inert gas for 10-15 minutes.[9]

  • Add the degassed solvent mixture under the inert atmosphere.[9]

  • Heat the reaction mixture to reflux (typically 80-100 °C) or use microwave irradiation, and monitor the reaction progress by Thin Layer Chromatography (TLC).[8][9]

  • Upon completion, cool the reaction mixture to room temperature.[9]

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[9]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel.[9]

Structural Characterization and Crystal Structure Analysis

General Workflow for X-ray Crystallography

The process of determining a crystal structure by X-ray diffraction involves several key steps.[17]

G A Synthesis and Purification B Crystal Growth A->B C X-ray Diffraction Data Collection B->C D Structure Solution and Refinement C->D E Structural Analysis and Validation D->E

Caption: General workflow for X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol provides a general outline for the determination of a small molecule crystal structure.

1. Crystallization:

  • Dissolve the purified 7-bromo-4-hydroxyquinoline derivative in a suitable solvent or solvent mixture until saturation.

  • Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to induce the formation of single crystals.

2. Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector (e.g., CCD or CMOS).

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Data Processing:

  • Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

  • Apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Determine the unit cell parameters and the space group of the crystal.

4. Structure Solution and Refinement:

  • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

  • Build an initial model of the molecule into the electron density map.

  • Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods.

  • Locate and refine hydrogen atoms.

5. Validation:

  • Assess the quality of the final model using various crystallographic metrics (e.g., R-factors, goodness-of-fit).

  • Analyze the molecular geometry, intermolecular interactions, and crystal packing.

  • Deposit the final structural data in a crystallographic database (e.g., the Cambridge Structural Database).

Illustrative Crystal Structure Data of a Related Compound

As a reference, the following table summarizes the crystallographic data for 7-bromoquinolin-8-ol, a structurally related compound.

Parameter5-(ethoxymethyl)quinolin-8-ol5-azidomethyl-8-hydroxyquinoline
Formula Not specifiedC10H8N4O
Crystal System OrthorhombicMonoclinic
Space Group PbcaP21/c
a (Å) 7.9551(12)12.2879(9)
b (Å) 17.981(3)4.8782(3)
c (Å) 15.125(2)15.7423(12)
α (°) ** 9090
β (°) 90100.807(14)
γ (°) 9090
Volume (ų) **2163.5(6)Not specified
Z 84
Temperature (K) 295260
Reference [18][18]

Biological Evaluation

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[19] The introduction of substituents such as a bromine atom and a hydroxyl group can modulate these activities.[19]

Anticancer Activity

Quinoline-based compounds have shown significant potential as anticancer agents.[19] Their mechanisms of action can be diverse, including the inhibition of enzymes crucial for cancer cell proliferation and survival.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[20][21][22][23]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • 7-Bromo-4-hydroxyquinoline derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[20]

    • Incubate the plate for 24 hours to allow for cell attachment.[20]

  • Compound Treatment:

    • Prepare serial dilutions of the 7-bromo-4-hydroxyquinoline derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include vehicle-treated (e.g., DMSO) and untreated control wells.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Potential Signaling Pathway Involvement in Anticancer Activity

While the specific signaling pathways targeted by 7-bromo-4-hydroxyquinoline derivatives require further investigation, quinoline compounds have been implicated in various anticancer mechanisms. One such general pathway involves the induction of apoptosis (programmed cell death) through the modulation of key signaling molecules.

G A 7-Bromo-4-hydroxyquinoline Derivative B Inhibition of Pro-survival Signaling Pathways (e.g., PI3K/Akt, NF-κB) A->B C Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) A->C D Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) A->D B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Caspase Activation (Caspase-9, Caspase-3) F->G H Apoptosis G->H

Caption: A putative signaling pathway for quinoline-induced apoptosis.

Physicochemical Properties

The following table summarizes some of the computed physicochemical properties of representative 7-bromo-4-hydroxyquinoline derivatives.

Property7-bromo-4-hydroxy-2-phenylquinolineEthyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Molecular Formula C₁₅H₁₀BrNOC₁₂H₁₀BrNO₃
Molecular Weight 300.15 g/mol 296.12 g/mol
Monoisotopic Mass 298.99457 Da294.98441 Da
Appearance Brown powderNot specified
XLogP3 3.92.7
CAS Number 825620-24-4179943-57-8
Reference [9][24][25]

Conclusion

7-Bromo-4-hydroxyquinoline derivatives represent a versatile scaffold for the development of novel therapeutic agents. The Conrad-Limpach synthesis provides a reliable method for their preparation, and the presence of a bromine atom allows for extensive functionalization via cross-coupling reactions. While detailed crystal structure information is currently limited, the established protocols for X-ray crystallography can be applied to elucidate their three-dimensional structures. The demonstrated potential for anticancer activity warrants further investigation into their mechanisms of action and specific molecular targets. This guide provides a foundational resource for researchers interested in exploring the chemistry and biology of this promising class of compounds.

References

A Technical Review of Substituted Quinoline-3-carboxylates: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating activities ranging from antimalarial and antibacterial to anticancer and anti-inflammatory.[3][4] Among the various functionalized quinolines, substituted quinoline-3-carboxylates and their corresponding carboxylic acids have emerged as a particularly promising class of compounds, attracting significant research interest for their potent and diverse biological activities.[5][6]

This technical guide provides a comprehensive literature review of substituted quinoline-3-carboxylates, focusing on their synthesis, biological evaluation, and therapeutic applications. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical workflows and pathways to serve as an in-depth resource for professionals in the field of drug discovery and development.

Synthesis of Substituted Quinoline-3-carboxylates

The construction of the quinoline-3-carboxylate scaffold can be achieved through several established synthetic methodologies. Classic named reactions such as the Friedländer annulation, Gould-Jacobs reaction, and Pfitzinger synthesis are commonly employed, often with modern modifications to improve yields and incorporate greener chemistry principles.[1][7][8]

Common synthetic strategies include:

  • Friedländer Annulation: This method typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as diethyl malonate. Modified Friedländer reactions using catalysts like copper sulfate in green solvents have been reported to produce quinoline derivatives in excellent yields (76-95%).[8]

  • Gould-Jacobs Reaction: This pathway involves the reaction of an aniline derivative with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate, which can be further modified.

  • Vilsmeier-Haack Reaction: This reaction can be used to prepare 2-chloroquinoline-3-carbaldehydes from acetanilides, which are then oxidized to the corresponding carboxylic acid.[9]

  • Multi-component Reactions: One-pot synthesis protocols are increasingly popular due to their efficiency. For example, a rhodium-catalyzed one-pot reaction of anilines with ethyl propiolate in the presence of formic acid has been shown to produce 3-substituted quinoline carboxylates with yields greater than 80%.[10]

Below is a generalized workflow for the synthesis of quinoline-3-carboxylates.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Scaffold Formation cluster_modification Further Modification cluster_final Final Products A Aniline Derivatives C Condensation & Cyclization (e.g., Friedländer, Gould-Jacobs) A->C B Active Methylene Compounds (e.g., Diethyl Malonate) B->C D Quinoline-3-carboxylate Core Structure C->D Formation of bicyclic system E Substitution/Functionalization (e.g., at C2, C4, C7) D->E Introduction of diversity F Ester Hydrolysis D->F G Substituted Quinoline-3-carboxylates E->G H Substituted Quinoline-3-carboxylic Acids F->H

Caption: Generalized workflow for the synthesis of quinoline-3-carboxylates.

Biological Activities of Substituted Quinoline-3-carboxylates

Derivatives of quinoline-3-carboxylate have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative activity of quinoline-3-carboxylate derivatives against a variety of human cancer cell lines.[4][5][11] The mechanism of action often involves the induction of apoptosis (programmed cell death), a critical pathway in cancer therapy.[5][12]

Research indicates that certain substituted quinoline-3-carboxylates can trigger the intrinsic apoptosis pathway.[5][12] This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspase enzymes, which execute the process of cell death.

G compound Quinoline-3-carboxylate Derivative stress Cellular Stress compound->stress bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) compound->bcl2 Inhibition bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto apaf Apoptosome Formation (Apaf-1, Caspase-9) cyto->apaf cas3 Caspase-3 Activation (Executioner Caspase) apaf->cas3 apoptosis Apoptosis cas3->apoptosis bcl2->bax

Caption: Simplified intrinsic apoptosis pathway induced by quinoline derivatives.

The antiproliferative efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀), with several compounds showing activity in the micromolar and even sub-micromolar ranges.

Table 1: Anticancer Activity of Selected Quinoline-3-carboxylate Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
4mMCF-7 (Breast)0.33[5]
4nMCF-7 (Breast)0.33[5]
4kK562 (Leukemia)0.28[5]
4mK562 (Leukemia)0.28[5]
117MCF-7 (Breast)38.41[1]
118MCF-7 (Breast)28.36[1]
2f & 2lMCF-7, K562Potent & Selective[13]

Note: Compound IDs are as specified in the cited literature.

Antimicrobial Activity

The quinoline core is famously present in many antibacterial agents, including the fluoroquinolones.[14] Substituted quinoline-3-carboxylates have also been investigated for their potential as novel antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][15][16]

The antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

G start Synthesized Quinoline-3-carboxylate Compounds prepare Prepare Stock Solutions (in DMSO) start->prepare dilute Serial Dilution in Microtiter Plate prepare->dilute inoculate Inoculate with Standardized Bacterial/Fungal Suspension dilute->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate observe Observe for Visible Growth incubate->observe mic Determine MIC Value observe->mic

Caption: General workflow for antimicrobial susceptibility testing (MIC determination).

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound/SeriesTarget Organism(s)MIC (µg/mL)Reference
Hybrid quinoline 113Various bacteria0.125 - 8[1]
Hydrazone derivativesS. aureus, S. pyogenes, E. coli, P. aeruginosa12.5 - 50[1]
Hybrid 5dGram-positive & Gram-negative bacteria0.125 - 8[17]
Hybrid 7bStaphylococcus aureus2[14]
Hybrid 7bMycobacterium tuberculosis H37Rv10[14]
Hybrid 7aMycobacterium tuberculosis H37Rv20[14]
Compounds 32, 33F. oxysporum, A. niger, C. neoformans25[16]
Compounds 32, 33A. flavus12.5[16]

Note: Compound IDs are as specified in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of substituted quinoline-3-carboxylates, compiled from the reviewed literature.

General Protocol for Two-Step Synthesis of Quinoline-3-carboxylates[5][15]

This protocol describes a general method analogous to the Friedländer condensation followed by chlorination.

Step 1: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylates

  • To a solution of an appropriate o-aminobenzophenone (1.0 eq) in a suitable solvent (e.g., ethanol), add diethyl malonate (1.5 eq).

  • Add a catalytic amount of a base (e.g., piperidine or sodium ethoxide) to the mixture.

  • Reflux the reaction mixture for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the ethyl 2-oxoquinoline-3-carboxylate intermediate.

Step 2: Synthesis of Ethyl 2-chloroquinoline-3-carboxylates

  • Suspend the ethyl 2-oxoquinoline-3-carboxylate intermediate (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) if necessary.

  • Heat the mixture to reflux for 2-4 hours.

  • After cooling, pour the reaction mixture slowly into crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonia solution) until a precipitate forms.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the final ethyl 2-chloroquinoline-3-carboxylate.

General Protocol for In Vitro Antiproliferative (MTT) Assay[5][12]
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, K562) into 96-well microtiter plates at a density of approximately 5×10³ to 1×10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Add 100 µL of these dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and a standard anticancer drug (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for an additional 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Outlook

Substituted quinoline-3-carboxylates continue to be a highly valuable and versatile scaffold in the field of medicinal chemistry. The research summarized in this review demonstrates their significant potential as anticancer and antimicrobial agents, with several derivatives exhibiting high potency in preclinical studies.[1][5][17] The diverse synthetic routes allow for extensive structural modifications, enabling the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships.[5][12]

Future research should focus on optimizing the lead compounds to enhance their selectivity and reduce potential toxicity.[13] Exploring novel hybrid molecules that combine the quinoline-3-carboxylate moiety with other known pharmacophores could lead to dual-target agents with improved efficacy and a lower likelihood of drug resistance.[16][17] Furthermore, in-depth mechanistic studies and subsequent in vivo evaluations are critical next steps to translate these promising laboratory findings into clinically viable therapeutic agents.

References

The Latent Therapeutic Potential of 7-Bromo-4-Hydroxyquinoline Compounds: A Technical Guide to Predicted Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline scaffolds are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities. The introduction of a bromine atom and a hydroxyl group at the 7 and 4-positions, respectively, is anticipated to modulate the pharmacological profile of the quinoline nucleus significantly. While direct experimental data on 7-bromo-4-hydroxyquinoline and its 2-phenyl derivatives are limited in publicly available literature, this technical guide consolidates the existing knowledge on structurally analogous compounds to forecast their potential biological activities.[1] By examining the structure-activity relationships (SAR) of related brominated and hydroxylated quinolines, this document aims to provide a predictive framework for their anticancer and antimicrobial properties, complete with detailed experimental protocols and postulated mechanisms of action. This guide serves as a foundational resource for researchers poised to explore the therapeutic promise of this chemical class.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The biological activity of the quinoline core can be significantly influenced by the nature and position of its substituents.

The focus of this guide, the 7-bromo-4-hydroxyquinoline core, combines several key pharmacophoric features:

  • 4-Hydroxyquinoline (4-Quinolone) Core: This moiety is present in many biologically active compounds and is known to contribute to a variety of pharmacological effects.[1]

  • 7-Bromo Substitution: Halogenation, particularly bromination, at the C7 position is a well-established strategy for modulating the biological activity of quinoline compounds. The bromine atom can enhance lipophilicity, potentially improving cell membrane permeability, and can participate in halogen bonding, influencing drug-target interactions.

  • 2-Phenyl Substitution (in derivatives): The presence of a phenyl group at the 2-position is a common feature in many quinoline-based therapeutic agents, potentially facilitating π-π stacking interactions with biological targets.

Given the absence of extensive direct research on 7-bromo-4-hydroxyquinoline compounds, this guide will extrapolate their potential biological activities from data on structurally related molecules.

Predicted Anticancer Activity

Numerous studies have highlighted the cytotoxic potential of brominated quinoline derivatives against a variety of cancer cell lines.[1] The presence of bromine atoms, often at the C-5 and C-7 positions, has been shown to be crucial for antiproliferative effects.[2]

Postulated Mechanism of Action

Based on the activities of analogous compounds, 7-bromo-4-hydroxyquinoline derivatives are hypothesized to exert their anticancer effects through several mechanisms:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Quinolines are known to inhibit RTKs like the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells.[3] By binding to the ATP-binding site of the kinase domain, these compounds can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[3] Halogen atoms like bromine can enhance the lipophilicity of the molecule and facilitate non-covalent interactions within the EGFR active site.

  • Induction of Apoptosis: Brominated quinolines have been shown to induce programmed cell death (apoptosis).[2] This can occur through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of caspases.[1][4]

  • Topoisomerase Inhibition: Some brominated 8-hydroxyquinolines have demonstrated inhibitory effects on human topoisomerase I, a critical enzyme for DNA replication and repair.[2]

Quantitative Data from Structurally Similar Compounds

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various brominated quinoline derivatives against several human cancer cell lines. This data serves as a benchmark for the potential efficacy of 7-bromo-4-hydroxyquinoline compounds.

Compound/Derivative NameCancer Cell LineIC₅₀ (µM)Reference Compound
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) C6 (rat glioma)15.45-FU
HeLa (cervical cancer)26.45-FU
HT29 (colon adenocarcinoma)15.05-FU
6,8-dibromo-5-nitroquinoline (17) C6 (rat glioma)50.05-FU
HT29 (colon adenocarcinoma)26.25-FU
HeLa (cervical cancer)24.15-FU
6,8-dibromo-4(3H)-quinazolinone derivative (XIIIb) MCF-7 (breast cancer)1.7 µg/mLDoxorubicin
6,8-dibromo-4(3H)-quinazolinone derivative (IX) MCF-7 (breast cancer)1.8 µg/mLDoxorubicin
6-Bromo-5-nitroquinoline (4) HT29 (colon adenocarcinoma)Lower than 5-FU5-Fluorouracil (5-FU)

Note: The data presented is a compilation from multiple studies on structurally related compounds and is intended to be representative.[2][5]

Predicted Antimicrobial Activity

The quinoline scaffold is a core component of several established antimicrobial drugs.[6] Synthetic quinoline derivatives are frequently screened for their ability to inhibit the growth of various pathogenic bacteria and fungi.

Postulated Mechanism of Action

The potential antimicrobial mechanisms of 7-bromo-4-hydroxyquinoline compounds, inferred from related structures, include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Quinolone antibiotics are well-known for their ability to interfere with bacterial DNA replication by inhibiting these essential enzymes.

  • Inhibition of Bacterial Efflux Pumps: Some 2-phenyl-4-hydroxyquinoline derivatives have shown promise as inhibitors of bacterial efflux pumps, which are a key mechanism of drug resistance.[7] Inhibition of these pumps could restore the activity of conventional antibiotics.[7]

Quantitative Data from Structurally Similar Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally similar quinoline derivatives against common bacterial strains.

Compound/Derivative ClassBacterial StrainTypeRepresentative MIC (µg/mL)
2-phenyl-4-hydroxyquinoline derivatives Staphylococcus aureusGram-positive16 - 64
Bacillus subtilisGram-positive8 - 32
Escherichia coliGram-negative32 - 128
Pseudomonas aeruginosaGram-negative>128
7-bromoquinoline-5,8-dione containing aryl sulphonamides Various bacterial and fungal strains-800 - 1000

Note: The data presented are representative values for structurally similar compounds.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of compounds like 7-bromo-4-hydroxyquinoline derivatives.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.[5][9]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.[9]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[6]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6][10]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6][10]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used for background correction.[9]

  • IC₅₀ Calculation: Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs after a defined incubation period.[12][13]

Broth Microdilution Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[7]

  • Serial Dilutions: Perform serial two-fold dilutions of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[11]

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[7]

  • Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).[11]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

DNA Laddering Assay for Apoptosis

This assay is a hallmark of apoptosis, where endogenous endonucleases cleave DNA into fragments of 180-200 base pairs.

Principle: DNA is extracted from treated and untreated cells and separated by agarose gel electrophoresis. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments, while necrotic or healthy cells will show a high molecular weight band or a smear.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Lysis: Harvest the cells and lyse them using a lysis buffer containing detergents and proteases to release the DNA.

  • DNA Extraction: Extract the DNA using a phenol-chloroform extraction or a commercial DNA extraction kit.

  • Agarose Gel Electrophoresis: Load the extracted DNA onto an agarose gel and perform electrophoresis to separate the DNA fragments by size.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA fragments under UV light.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add Test Compound (Serial Dilutions) incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: General workflow for the MTT cytotoxicity assay.

Postulated Signaling Pathway

Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion compound 7-Bromo-4-hydroxyquinoline Derivative bax Bax compound->bax activates bcl2 Bcl-2 compound->bcl2 inhibits mitochondrion Mitochondrial Membrane bax->mitochondrion pore formation bcl2->bax inhibits cytochrome_c Cytochrome c apaf1 Apaf-1 cytochrome_c->apaf1 binds apoptosome Apoptosome apaf1->apoptosome forms caspase9 Caspase-9 apoptosome->caspase9 activates procaspase9 Pro-caspase-9 procaspase9->apoptosome recruited to procaspase3 Pro-caspase-3 caspase9->procaspase3 activates caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis executes mitochondrion->cytochrome_c release

References

Technical Guidance: Solubility Determination of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate in dimethyl sulfoxide (DMSO). As a critical parameter in early-stage drug discovery and various biological assays, understanding the solubility of a compound in a widely used solvent like DMSO is paramount. This document provides a summary of the compound's properties and outlines a comprehensive experimental protocol for accurately determining its solubility.

Currently, specific quantitative data for the solubility of this compound in DMSO is not extensively available in public literature. Therefore, experimental determination is necessary. The following sections detail the methodologies to achieve this.

Compound Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are primarily computed and sourced from chemical databases.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO₃PubChem[1]
Molecular Weight 296.12 g/mol PubChem[1]
IUPAC Name ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylatePubChem[1]
CAS Number 179943-57-8PubChem[1]
XLogP3-AA (Predicted) 2.7PubChem[1]
Monoisotopic Mass 294.98441 DaPubChem[1]

Experimental Protocol for Solubility Determination

To ensure accurate and reproducible results, a standardized experimental protocol is essential. The following methodology is adapted from established techniques for determining the solubility of small molecules in DMSO.[2][3][4] This protocol follows the principle of the shake-flask method, which is considered a reliable approach for determining thermodynamic equilibrium solubility.

Materials and Equipment
  • This compound (solid)

  • Anhydrous DMSO, spectrophotometric grade

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated analytical balance

  • Syringe filters (0.45 µm, PTFE or other DMSO-compatible material)

  • Autosampler vials

  • Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer, or NMR spectrometer)

Experimental Workflow

The overall workflow for determining the solubility of the compound is depicted in the diagram below.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add known volume of DMSO prep1->prep2   equil1 Vortex to mix prep2->equil1 equil2 Incubate with shaking (e.g., 24-48h at 25°C) equil1->equil2   sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Filter supernatant sep1->sep2   analysis1 Prepare serial dilutions of the filtrate sep2->analysis1 analysis2 Quantify concentration (HPLC, UV-Vis, or NMR) analysis1->analysis2   analysis3 Calculate solubility analysis2->analysis3  

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a tared vial. The excess is crucial to ensure that the solution reaches saturation.

    • Record the mass of the compound.

    • Add a precise volume of anhydrous DMSO to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Vigorously mix the sample using a vortex mixer for 1-2 minutes.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Allow the solution to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation.[5] This ensures that thermodynamic equilibrium is reached between the dissolved and undissolved compound.

  • Sample Separation:

    • After equilibration, remove the vial and let it stand to allow the excess solid to settle.

    • To further separate the solid and liquid phases, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes.

    • Carefully collect the supernatant (the clear, saturated solution) using a pipette, being cautious not to disturb the solid pellet.

    • For complete removal of any remaining solid particles, filter the supernatant through a 0.45 µm DMSO-compatible syringe filter into a clean vial.[4]

  • Quantification:

    • Prepare a series of dilutions of the clear filtrate with fresh DMSO.

    • Quantify the concentration of the compound in the diluted samples using a validated analytical method. Common methods include:

      • High-Performance Liquid Chromatography (HPLC): Prepare a calibration curve using stock solutions of the compound of known concentrations. Inject the diluted samples and determine the concentration based on the peak area.[6]

      • UV-Vis Spectrophotometry: If the compound has a distinct chromophore, create a standard curve by measuring the absorbance of solutions with known concentrations at the wavelength of maximum absorbance (λmax).[7] Use this curve to determine the concentration of the diluted filtrate.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: A quantitative NMR (qNMR) approach can be employed.[3] This involves adding a known amount of an internal standard to the filtrate and comparing the integral of a characteristic peak of the analyte to that of the standard.

  • Data Analysis:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factors.

    • The resulting concentration represents the solubility of this compound in DMSO at the specified temperature. The solubility is typically expressed in units of mg/mL, µg/mL, or molarity (M).

Conclusion

While published quantitative data on the solubility of this compound in DMSO is scarce, this guide provides a robust framework for its experimental determination. Adherence to a systematic protocol, including proper equilibration and the use of validated analytical techniques, is critical for obtaining accurate and reliable solubility data. This information is indispensable for researchers in the fields of medicinal chemistry, pharmacology, and drug development for applications such as compound screening, formulation development, and ensuring the validity of in vitro assays.

References

A Technical Guide to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a quinoline derivative of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details the compound's key physicochemical properties, a representative synthetic protocol, and a general workflow for its investigation.

Physicochemical Properties

This compound is a heterocyclic organic compound with a molecular formula of C12H10BrNO3.[1][2] Its key quantitative data are summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight 296.12 g/mol [1][2][3]
Molecular Formula C12H10BrNO3[1][2][3]
CAS Number 179943-57-8[2][3][4]
Monoisotopic Mass 294.98441 Da[1][5]
Melting Point 307-309 °C[4]
XLogP3-AA 2.7[1][4]
Hydrogen Bond Donor Count 1[1]
Appearance Solid[3]
Purity Typically ≥95%[3][6][7]

Synthetic Protocol: Conrad-Limpach Synthesis

The synthesis of 4-hydroxyquinolines such as this compound can be achieved via methods like the Conrad-Limpach synthesis.[8] This process generally involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. A plausible synthetic route starting from m-bromoaniline is outlined below.

Step 1: Formation of the Enamine Intermediate

  • Reactants: m-Bromoaniline and diethyl (ethoxymethylene)malonate are the primary starting materials.

  • Procedure: Equimolar amounts of m-bromoaniline and diethyl (ethoxymethylene)malonate are mixed, typically in a suitable solvent or neat.

  • Reaction Conditions: The mixture is heated, which leads to the elimination of ethanol and the formation of the enamine intermediate, ethyl 3-(3-bromophenylamino)acrylate.

  • Work-up: The reaction mixture is cooled, and the crude product can be purified, for example, by recrystallization from a solvent like ethanol.

Step 2: Thermal Cyclization

  • Reactant: The purified enamine intermediate from the previous step.

  • Procedure: The intermediate is added to a high-boiling point, inert solvent such as Dowtherm A or mineral oil.[8]

  • Reaction Conditions: The mixture is heated to a high temperature (often around 250 °C) to induce intramolecular cyclization.[8] This step results in the formation of the quinoline ring system and the elimination of another molecule of ethanol.[8]

  • Work-up: Upon completion, the reaction mixture is cooled, allowing the product, this compound, to precipitate. The solid is then collected by filtration and washed with a suitable solvent (e.g., hexane) to remove the high-boiling solvent.[8]

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of novel quinoline derivatives, a process relevant to compounds like this compound. The quinoline-4-carboxamide series, for instance, has been identified from phenotypic screens against Plasmodium falciparum and optimized for antimalarial activity.[9]

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (e.g., m-Bromoaniline) reaction1 Condensation Reaction start->reaction1 intermediate Purified Enamine Intermediate reaction1->intermediate reaction2 Thermal Cyclization intermediate->reaction2 product Crude Product reaction2->product purification Purification (Recrystallization/Chromatography) product->purification final_product Ethyl 7-bromo-4-hydroxy- quinoline-3-carboxylate purification->final_product screening Phenotypic Screening (e.g., Antimalarial Assay) final_product->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response & Potency (EC50 Determination) hit_id->dose_response dmpk DMPK Profiling (Solubility, Stability) dose_response->dmpk in_vivo In Vivo Efficacy Studies dmpk->in_vivo

Caption: Workflow for Synthesis and Biological Evaluation of Quinoline Derivatives.

Hydrolysis to Carboxylic Acid

The title compound can serve as a precursor for the synthesis of 7-bromo-4-hydroxyquinoline-3-carboxylic acid. This is typically achieved through hydrolysis.

Experimental Protocol: Hydrolysis

  • Reactants: this compound, an organic solvent like methanol, and an aqueous acid solution (e.g., 1M hydrochloric acid).

  • Procedure: The ester is suspended in methanol and the hydrochloric acid solution is added.

  • Reaction Conditions: The mixture is stirred and heated to reflux for approximately 1.5 hours.

  • Work-up: As the reaction proceeds, the carboxylic acid product precipitates out of the solution. After cooling, the solid is collected by filtration. The filtrate can be concentrated to yield more product. The combined solids are washed with methanol and dried to obtain pure 7-bromo-4-hydroxyquinoline-3-carboxylic acid.

References

The Conrad-Limpach Synthesis: A Foundational Method for 4-Hydroxyquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Conrad-Limpach synthesis, a cornerstone of heterocyclic chemistry, has remained a pivotal method for the preparation of 4-hydroxyquinolines since its inception. This guide provides a comprehensive overview of its discovery, mechanism, experimental protocols, and the critical parameters influencing its outcome, tailored for professionals in chemical research and drug development.

Discovery and Significance

The Conrad-Limpach synthesis was first reported in 1887 by German chemists Max Conrad (1848–1920) and Leonhard Limpach (1852–1933).[1][2][3][4][5] Their work involved the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines, which are also referred to as 4-quinolones due to keto-enol tautomerism.[1][2] Although the product is often depicted as the enol (4-hydroxyquinoline), it is believed that the keto form (4-quinolone) is the predominant tautomer.[1] This reaction provides a versatile route to a chemical scaffold that is a key structural motif in numerous biologically active compounds, including antimalarials, antibacterials, and anticancer agents.[6][7][8]

The Reaction Mechanism

The Conrad-Limpach synthesis is a two-step process that begins with the formation of an enamine intermediate followed by a thermal cyclization.[3] The overall reaction is a combination of an addition and a rearrangement reaction.[1][7]

Step 1: Formation of the β-Arylaminoacrylate Intermediate

The reaction is initiated by the nucleophilic attack of the aniline's amino group on the carbonyl carbon of the β-ketoester. This initial condensation is typically performed at moderate temperatures. Under these kinetic conditions, the reaction favors the formation of the β-aminoacrylate (an enamine), which is the kinetic product.[1][9] This step is often catalyzed by a small amount of acid, such as sulfuric acid or hydrochloric acid.[1][10]

Step 2: Thermal Cyclization

The second and rate-determining step is the thermal cyclization of the β-arylaminoacrylate intermediate to form the 4-hydroxyquinoline.[1] This intramolecular electrophilic aromatic substitution requires high temperatures, typically around 250 °C.[1][3] The reaction proceeds via an electrocyclic ring closure, followed by the elimination of an alcohol molecule to yield the final 4-hydroxyquinoline product.[1]

Below is a DOT language script that visualizes the general mechanism of the Conrad-Limpach synthesis.

Conrad_Limpach_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation Aniline Aniline SchiffBase Schiff Base/ β-Arylaminoacrylate Aniline->SchiffBase + β-Ketoester (Acid Catalyst, RT) BetaKetoester β-Ketoester Hydroxyquinoline 4-Hydroxyquinoline SchiffBase->Hydroxyquinoline Thermal Cyclization (~250°C, -ROH)

General reaction scheme of the Conrad-Limpach synthesis.

Experimental Protocols and Yield Optimization

The success of the Conrad-Limpach synthesis is highly dependent on the reaction conditions, particularly for the thermal cyclization step.

General Experimental Protocol

A representative experimental procedure involves two distinct stages:

Stage 1: Synthesis of the Enamine Intermediate

  • Aniline and a β-ketoester (e.g., ethyl acetoacetate) are mixed, often in the presence of a catalytic amount of a strong acid like concentrated sulfuric acid.[10]

  • The mixture is stirred at room temperature or with gentle heating.[1]

  • The water formed during the condensation is removed to drive the equilibrium towards the product.

Stage 2: Thermal Cyclization

  • The crude enamine intermediate is added to a high-boiling, inert solvent.

  • The mixture is heated to a high temperature (typically 200-250 °C) for a specified period to effect cyclization.[11]

  • During this process, the alcohol generated is removed by distillation.[10]

  • Upon cooling, the 4-hydroxyquinoline product often precipitates and can be isolated by filtration. Further purification can be achieved by recrystallization.

The Critical Role of the Solvent

The choice of solvent for the high-temperature cyclization step is crucial for achieving high yields. Early experiments conducted without a solvent resulted in moderate yields, often below 30%.[1][11] However, Limpach later discovered that using an inert, high-boiling solvent could significantly increase the yield, in some cases up to 95%.[1][11] Solvents like mineral oil, diphenyl ether, and Dowtherm A are commonly employed.[11] The yield of the reaction generally improves with higher boiling solvents.[10]

The following table summarizes the effect of various solvents on the yield of a representative Conrad-Limpach reaction.

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
Propyl benzoate23065
Isobutyl benzoate24066
2-Nitrotoluene22251
Tetrahydronaphthalene20844
1,2,4-Trichlorobenzene21354
Dowtherm A25765
2,6-di-tert-butylphenol25365
Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[10]
Knorr Quinoline Synthesis: A Competing Reaction

It is important to note that under different reaction conditions, a competing reaction known as the Knorr quinoline synthesis can occur.[1] If the initial condensation of the aniline and β-ketoester is carried out at a higher temperature (approximately 140 °C), the aniline may attack the ester group, leading to a β-keto acid anilide.[1] Subsequent cyclization of this intermediate yields a 2-hydroxyquinoline instead of the 4-hydroxyquinoline.[1][12] Therefore, careful temperature control during the initial condensation is essential to ensure the regioselective formation of the desired 4-hydroxyquinoline isomer.

The logical workflow for deciding the reaction conditions based on the desired product is illustrated in the diagram below.

Reaction_Conditions Start Aniline + β-Ketoester Conditions Reaction Temperature? Start->Conditions LowTemp Low Temperature (Kinetic Control) Conditions->LowTemp ~Room Temp HighTemp High Temperature (Thermodynamic Control) Conditions->HighTemp ~140°C Intermediate4OH β-Arylaminoacrylate LowTemp->Intermediate4OH Intermediate2OH β-Ketoanilid HighTemp->Intermediate2OH Product4OH 4-Hydroxyquinoline (Conrad-Limpach Product) Intermediate4OH->Product4OH Heat (~250°C) Product2OH 2-Hydroxyquinoline (Knorr Product) Intermediate2OH->Product2OH Acid Cyclization

Decision workflow for Conrad-Limpach vs. Knorr synthesis.

Conclusion

The Conrad-Limpach synthesis remains a powerful and relevant tool for the construction of the 4-hydroxyquinoline core structure. A thorough understanding of its mechanism and the critical influence of reaction parameters, especially temperature and solvent choice, is paramount for its successful application in research and development. By carefully controlling these factors, chemists can effectively utilize this classic reaction to access a wide array of substituted quinolines for various applications, including the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a key intermediate in the development of novel therapeutic agents. This document details its application in the synthesis of various derivatives, including carboxylic acids, carboxamides, and 7-aryl substituted quinolines, which are scaffolds of significant interest in medicinal chemistry.

Overview of Synthetic Potential

This compound is a versatile building block for the synthesis of a diverse range of quinoline derivatives. Its strategic functionalization at the C3-ester, C4-hydroxyl, C7-bromo, and N1-position allows for the generation of extensive compound libraries for drug discovery programs. The quinoline core is a well-established pharmacophore found in numerous FDA-approved drugs, and derivatives of this scaffold have shown promise as anticancer, antimalarial, and antibacterial agents.

A general workflow for the derivatization of this compound is presented below, highlighting key transformations that unlock its synthetic potential.

G A This compound B Hydrolysis A->B F Suzuki-Miyaura Coupling A->F H N-Alkylation A->H R-X C 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid B->C D Amide Coupling C->D E Quinoline-3-carboxamide Derivatives D->E R-NH2 G Ethyl 7-aryl-4-hydroxyquinoline-3-carboxylate Derivatives F->G Ar-B(OH)2 I N-Alkyl Quinoline Derivatives H->I

Caption: Synthetic derivatization workflow. (Within 100 characters)

Key Synthetic Transformations and Protocols

This section provides detailed experimental protocols for key reactions utilizing this compound as a starting material.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental first step for many subsequent modifications, such as amide coupling. Acid-catalyzed hydrolysis provides a high yield of the desired product.

Experimental Protocol:

  • To a reaction flask, add this compound (1.0 eq.).

  • Add anhydrous methanol and a 1 mol/L aqueous solution of hydrochloric acid.

  • Stir the mixture and heat to reflux for 1.5 hours. A significant amount of solid product will precipitate.

  • After the reaction is complete, cool the mixture and filter to collect the solid.

  • Concentrate the filtrate to precipitate more product, and combine with the initial solid.

  • Wash the combined solid with methanol three times.

  • Dry the product to obtain 7-bromo-4-hydroxyquinoline-3-carboxylic acid as a white solid.

Reactant/ReagentMolar Ratio/ConcentrationSolventTime (h)TemperatureYield (%)
This compound1.0 eq.Methanol / 1M HCl1.5Reflux87.5

The bromine atom at the C7-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of various aryl and heteroaryl substituents. This is a powerful method for generating analogues with modified steric and electronic properties.

G A Pd(0)Ln B Oxidative Addition A->B D R-Pd(II)Ln-X B->D C R-X (7-Bromoquinoline) C->B E Transmetalation D->E G R-Pd(II)Ln-Ar E->G F ArB(OH)2 (Arylboronic Acid) F->E H Reductive Elimination G->H H->A I R-Ar (7-Arylquinoline) H->I

Caption: Catalytic cycle of the Suzuki-Miyaura reaction. (Within 100 characters)

Experimental Protocol (General):

  • To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions.

  • Wash the combined organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂ or Pd₂(dba)₃SPhosK₃PO₄Toluene/Water80
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/Water90-100

Following hydrolysis, the resulting carboxylic acid can be coupled with a variety of amines to produce a library of quinoline-3-carboxamide derivatives. These compounds are of particular interest due to their prevalence as bioactive molecules.

Experimental Protocol (General):

  • Dissolve 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (1.0 eq.) in a suitable solvent such as DMF.

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.2 eq.) and a base such as Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Coupling ReagentAdditiveBaseSolventTemperature
EDCHOBtDIPEADMFRoom Temp.
HATU-DIPEADMFRoom Temp.

The nitrogen atom of the quinoline ring can be alkylated to further diversify the chemical space. This modification can significantly impact the pharmacological properties of the resulting compounds.

Experimental Protocol (General):

  • To a solution of the quinoline derivative (1.0 eq.) in a polar aprotic solvent like DMF, add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Stir the mixture for a short period at room temperature.

  • Add the desired alkylating agent (e.g., an alkyl halide, R-X) (1.1 eq.).

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

BaseAlkylating AgentSolventTemperature
NaHEthyl IodideTHFRoom Temp.
K₂CO₃Benzyl BromideDMF60 °C

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of quinoline derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel compounds with potential therapeutic applications. The ability to readily modify multiple positions on the quinoline scaffold makes this a key building block in modern drug discovery and development.

Application Notes and Protocols for Suzuki-Miyaura Coupling with 7-Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[1][4][5]

Quinoline scaffolds are privileged structures found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimalarial, and anti-inflammatory activities.[1] The functionalization of the quinoline nucleus is therefore of significant interest in the discovery of novel therapeutic agents. The Suzuki-Miyaura coupling of 7-bromoquinoline derivatives provides a robust and efficient method for the introduction of diverse aryl, heteroaryl, and alkyl substituents at the 7-position, enabling the synthesis of large libraries of novel compounds for biological screening and lead optimization.[1][6]

These application notes provide detailed protocols for the Suzuki-Miyaura coupling of 7-bromoquinoline derivatives using both conventional heating and microwave-assisted methods.

Data Presentation: Optimized Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 7-bromoquinoline with various boronic acids, compiled from established methodologies for similar substrates.[1][7][8] Optimization may be required for specific substrate combinations.

Entry Boronic Acid Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/H₂O (4:1)10012 h85-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O (3:1)908 h90-98
33-Pyridinylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3.0)DMF/H₂O (5:1)1106 h75-85
4N-Boc-pyrazole-4-boronic acid pinacol esterXPhosPdG2 (2)K₃PO₄ (3.0)Toluene10016 h70-80
5Phenylboronic acidPdCl₂(dppf) (5)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O (3:1)120 (µW)20 min90-97
64-Fluorophenylboronic acidPd EnCat™ 30 (10)Bu₄NOAc (3.0)Acetonitrile140 (µW)15 min>95

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 7-Bromoquinoline Derivative (Conventional Heating)

This protocol provides a general guideline and may require optimization for specific substrates.[7]

Materials:

  • 7-Bromoquinoline derivative (1.0 equiv.)

  • Aryl- or heteroarylboronic acid or boronic ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Schlenk flask or reaction tube

  • Magnetic stirrer and heating block or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the 7-bromoquinoline derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove the catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[7]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a 7-Bromoquinoline Derivative

This protocol is a general guideline for microwave-assisted synthesis, which can significantly reduce reaction times.[1][9]

Materials:

  • 7-Bromoquinoline derivative (1.0 equiv.)

  • Aryl- or heteroarylboronic acid or boronic ester (1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(dppf)) (5 mol%)

  • Base (e.g., Cs₂CO₃) (2.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water, acetonitrile)

  • Microwave reaction vial with a small magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a microwave reaction vial, add the 7-bromoquinoline derivative (1.0 equiv.), the boronic acid or ester (1.5 equiv.), the palladium catalyst (5 mol%), and the base (2.0 equiv.).[1]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 3:1 1,4-dioxane/water).[1]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 110-140 °C) for a specified time (e.g., 15-30 minutes).[1] The reaction progress can be monitored by LC-MS if the instrument allows for intermittent sampling.

  • Work-up:

    • After the reaction is complete, cool the vial to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 7-substituted quinoline.

Mandatory Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 7-Bromoquinoline Boronic Acid Catalyst & Base inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (Conventional or µW) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter & Extract cool->filter purify Column Chromatography filter->purify product Pure Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(X) pd0->pd_complex1 Reductive Elimination ox_add Oxidative Addition pd_complex2 Ar-Pd(II)L₂(Ar') pd_complex1->pd_complex2 Transmetalation transmetal Transmetalation pd_complex2->pd0 Oxidative Addition product 7-Ar'-Quinoline (Ar-Ar') pd_complex2->product red_elim Reductive Elimination arx 7-Br-Quinoline (Ar-X) arx->pd_complex1 ar_boronic Boronic Acid (Ar'-B(OR)₂) boronate [Ar'-B(OR)₂(OH)]⁻ ar_boronic->boronate base Base (OH⁻) base->boronate boronate->pd_complex2 center

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

References

Application of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate in Anticancer Research: A Review of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Specific Research: As of late 2025, a thorough review of published scientific literature reveals no specific studies detailing the anticancer properties or mechanism of action of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. Research in this area has focused on derivatives of the broader quinoline class, offering insights into the potential, yet unconfirmed, anticancer applications of this specific molecule.

This document summarizes the anticancer research on structurally related compounds, providing a potential framework for investigating this compound. The methodologies and findings presented are extrapolated from studies on similar bromoquinoline and 4-hydroxyquinoline-3-carboxylate derivatives.

Insights from Structurally Related Compounds

Research on various quinoline derivatives suggests that the presence of a bromine atom and the 4-hydroxyquinoline-3-carboxylate scaffold can contribute to cytotoxic activity against cancer cells.[1] For instance, several brominated methoxyquinolines and nitrated bromoquinolines have demonstrated significant inhibitory effects against a range of cancer cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[2][3]

The anticancer activity of these related compounds is often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cell proliferation, such as topoisomerase I.[2][3] Furthermore, derivatives of 4-oxoquinoline-3-carboxamide have been explored as potential anticancer agents, with some exhibiting notable cytotoxic activity, particularly against gastric cancer cell lines.[4] The position of the bromine substituent on the quinoline ring is considered a critical factor in modulating the biological activity of these compounds.[1]

Hypothetical Experimental Workflow for Anticancer Evaluation

Based on the methodologies employed for similar quinoline derivatives, a hypothetical experimental workflow to evaluate the anticancer potential of this compound is proposed. This workflow is a generalized representation and would require optimization for the specific compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation (Hypothetical) A Compound Preparation & Characterization B Cell Line Selection (e.g., MCF-7, HeLa, HCT-116) A->B C Cytotoxicity Assay (MTT/XTT) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F H Topoisomerase Inhibition Assay D->H G Western Blot Analysis (Key Signaling Proteins) E->G F->G I Animal Model Selection (e.g., Xenograft Mice) G->I H->I J Toxicity & Efficacy Studies I->J K Tumor Growth Inhibition Analysis J->K L Histopathological Examination K->L

Hypothetical workflow for anticancer drug discovery.

Potential Signaling Pathways for Investigation

Based on the mechanisms of related compounds, several signaling pathways could be relevant to the potential anticancer activity of this compound. The diagram below illustrates a generalized view of apoptosis induction, a common mechanism for quinoline derivatives.

G cluster_0 Apoptosis Induction Pathway A Quinoline Derivative B Topoisomerase I Inhibition A->B C DNA Damage B->C D p53 Activation C->D E Bax/Bcl-2 Regulation D->E F Mitochondrial Pathway E->F G Caspase Activation F->G H Apoptosis G->H

Generalized apoptosis induction pathway.

Protocols for Key Experiments (Based on Related Compounds)

The following are generalized protocols for key experiments that would be central to evaluating the anticancer potential of a novel quinoline compound. These protocols are based on standard methodologies and would need to be adapted and optimized.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Conclusion

While there is currently no direct evidence for the anticancer activity of this compound, the existing research on structurally similar compounds provides a strong rationale for its investigation. The presence of the bromoquinoline moiety suggests potential for cytotoxicity through mechanisms such as apoptosis induction and enzyme inhibition. The provided hypothetical workflow and generalized protocols offer a starting point for researchers interested in exploring the therapeutic potential of this and other novel quinoline derivatives. Further research is warranted to synthesize, characterize, and evaluate the specific biological activities of this compound.

References

Application Notes and Protocols for Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate as a Kinase Inhibitor Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Specifically, derivatives of the 7-bromo-4-hydroxyquinoline-3-carboxylate core have emerged as potent inhibitors of various kinases, demonstrating significant potential in the development of novel therapeutics.

This document provides detailed application notes and protocols for the use of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate as a versatile precursor for the synthesis and evaluation of novel kinase inhibitors. We will outline a synthetic pathway to a key intermediate, detail the synthesis of a representative kinase inhibitor, present quantitative biological data for this class of compounds, and provide comprehensive protocols for essential biological assays.

Synthetic Pathway and Precursor Chemistry

This compound serves as a readily available starting material for the synthesis of a variety of kinase inhibitors. A common strategy involves the derivatization of the 3-position carboxylate into a carboxamide and modification of the 4-position hydroxyl group. A key intermediate in this process is 7-bromo-4-chloroquinoline-3-carboxylic acid , which can be synthesized from the starting ester in a two-step process.

First, the ethyl ester is hydrolyzed to the corresponding carboxylic acid. This can be achieved under acidic or basic conditions. Subsequently, the 4-hydroxy group is converted to a chloro group, which is a good leaving group for subsequent nucleophilic aromatic substitution reactions. This chlorination can be accomplished using reagents such as phosphorus oxychloride (POCl₃).

The resulting 7-bromo-4-chloroquinoline-3-carboxylic acid is a versatile intermediate. The carboxylic acid can be activated and coupled with a wide range of amines to generate a library of quinoline-3-carboxamides. The 4-chloro position can then be displaced by various nucleophiles, such as anilines, to introduce further diversity and tune the biological activity of the final compounds.

G precursor Ethyl 7-bromo-4-hydroxy quinoline-3-carboxylate acid 7-Bromo-4-hydroxy quinoline-3-carboxylic acid precursor->acid Hydrolysis chloro_acid 7-Bromo-4-chloro quinoline-3-carboxylic acid acid->chloro_acid Chlorination (e.g., POCl3) activated_acid Activated Carboxylic Acid (e.g., Acyl Chloride) chloro_acid->activated_acid Activation amide_intermediate 7-Bromo-4-chloro quinoline-3-carboxamide Derivative activated_acid->amide_intermediate Amide Coupling final_inhibitor 4-Anilino-7-bromo quinoline-3-carboxamide (Kinase Inhibitor) amide_intermediate->final_inhibitor Nucleophilic Aromatic Substitution amine Amine (R-NH2) amine->amide_intermediate aniline Aniline (Ar-NH2) aniline->final_inhibitor

Caption: Synthetic pathway from the precursor to a kinase inhibitor.

Data Presentation: Kinase Inhibitory Activity of 4-Anilino-7-bromoquinoline-3-carboxamide Derivatives

The following table summarizes the in vitro inhibitory activity of a series of 4-aminoquinoline-3-carboxamide derivatives, which are structurally related to compounds that can be synthesized from the title precursor, against Bruton's Tyrosine Kinase (BTK). This data highlights the potential of this chemical scaffold for developing potent and selective kinase inhibitors.[1]

Compound IDModification on Quinoline RingAniline MoietyBTK IC₅₀ (nM)[1]
1 7-Bromo4-phenoxyphenyl72.8
2 7-Bromo, 5-Fluoro4-phenoxyphenyl11.6
3 7-Bromo3-fluoro-4-phenoxyphenyl5.3
4 7-Bromo3,5-difluoro-4-phenoxyphenyl10.2

Experimental Protocols

Protocol 1: Synthesis of a Representative Kinase Inhibitor

This protocol describes a general method for the synthesis of a 4-anilino-7-bromoquinoline-3-carboxamide derivative, a potent class of kinase inhibitors, starting from this compound.

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or methanol, add an aqueous solution of a base (e.g., 2M NaOH, 2.0 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and acidify with a suitable acid (e.g., 2N HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 7-bromo-4-hydroxyquinoline-3-carboxylic acid.

Step 2: Chlorination of 7-bromo-4-hydroxyquinoline-3-carboxylic acid

  • In a round-bottom flask, suspend 7-bromo-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 110°C) for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-bromo-4-chloroquinoline-3-carboxylic acid.

Step 3: Amide Coupling

  • To a solution of 7-bromo-4-chloroquinoline-3-carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or dichloromethane, add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 7-bromo-4-chloroquinoline-3-carboxamide.

Step 4: Nucleophilic Aromatic Substitution

  • In a sealed tube, dissolve the 7-bromo-4-chloroquinoline-3-carboxamide (1.0 eq) and the desired aniline (1.2 eq) in a suitable solvent such as isopropanol or n-butanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Heat the reaction mixture at 80-120°C for 12-24 hours.

  • Cool the reaction, and if a precipitate forms, filter and wash with the reaction solvent.

  • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography to yield the final 4-anilino-7-bromoquinoline-3-carboxamide inhibitor.

G start Start with Precursor hydrolysis Step 1: Hydrolysis of Ester start->hydrolysis chlorination Step 2: Chlorination of 4-OH hydrolysis->chlorination amide_coupling Step 3: Amide Bond Formation chlorination->amide_coupling snar Step 4: Nucleophilic Aromatic Substitution amide_coupling->snar purification Purification and Characterization snar->purification

Caption: Experimental workflow for inhibitor synthesis.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method to determine the in vitro potency (IC₅₀) of a synthesized inhibitor against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compound (inhibitor) dissolved in DMSO

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a 2x kinase solution to each well.

  • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP solution. The final ATP concentration should be at or near the Km for the target kinase.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context.

Materials:

  • Cultured cells expressing the target kinase

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compound and vehicle control (DMSO)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for precise heating of samples (e.g., PCR thermocycler)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target kinase

Procedure:

  • Seed cells in culture plates and grow to 80-90% confluency.

  • Treat the cells with the test compound at various concentrations or with a vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Aliquot the cell lysates into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, then cool to room temperature.

  • Centrifuge the samples to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 4: Western Blot Analysis of Kinase Signaling Pathways

This protocol is used to assess the effect of the inhibitor on the downstream signaling of the target kinase in cells.

Materials:

  • Cultured cells

  • Test compound and vehicle control (DMSO)

  • Stimulant (if required to activate the signaling pathway)

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies (phospho-specific for the downstream substrate and total protein for the substrate and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to the desired confluency.

  • Pre-treat cells with the inhibitor or vehicle for a specified time.

  • Stimulate the cells (if necessary) to activate the target kinase pathway.

  • Lyse the cells and quantify the protein concentration.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody (e.g., anti-phospho-BTK).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein and a loading control to ensure equal protein loading.

G cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects receptor Receptor Activation (e.g., BCR) btk BTK receptor->btk plc PLCγ2 btk->plc Phosphorylation calcium Calcium Mobilization plc->calcium inhibitor Quinoline-3-carboxamide Inhibitor inhibitor->btk Inhibition proliferation Cell Proliferation & Survival calcium->proliferation

Caption: Simplified signaling pathway of BTK and the point of inhibition.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of potent kinase inhibitors. The straightforward chemical modifications, including hydrolysis, chlorination, amide coupling, and nucleophilic aromatic substitution, allow for the generation of diverse libraries of compounds based on the 4-anilino-7-bromoquinoline-3-carboxamide scaffold. The provided protocols offer a comprehensive guide for the synthesis and biological evaluation of these promising therapeutic agents. The strong in vitro and cellular activities of derivatives from this class highlight the potential of this precursor in drug discovery and development programs targeting various kinases.

References

Application Notes and Protocols: Hydrolysis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the hydrolysis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate to synthesize 7-bromo-4-hydroxyquinoline-3-carboxylic acid, an important intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1]

Introduction

7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a key building block in organic synthesis.[1] The hydrolysis of its corresponding ethyl ester is a critical step in its preparation. Traditional methods involving alkaline hydrolysis have been associated with the formation of numerous by-products and consequently, lower product yields.[1] The acid-catalyzed hydrolysis method detailed below offers a cleaner reaction with a higher yield and purity, making it suitable for larger-scale production.[1]

Reaction Scheme

G cluster_reactants Reactants cluster_products Products This compound This compound 7-bromo-4-hydroxyquinoline-3-carboxylic acid 7-bromo-4-hydroxyquinoline-3-carboxylic acid This compound->7-bromo-4-hydroxyquinoline-3-carboxylic acid Reflux, 1.5h HCl (aq) HCl (aq) Methanol Ethanol Ethanol

Caption: Acid-catalyzed hydrolysis of the ethyl ester.

Quantitative Data Summary

The following table summarizes the quantitative data for the acid-catalyzed hydrolysis of this compound.[1]

ParameterValue
Reactant
This compound28.7 g
Reagents & Solvents
Anhydrous Methanol720 mL
1 mol/L Hydrochloric Acid (aq)147 mL
Reaction Conditions
TemperatureReflux
Reaction Time1.5 hours
Product Yield & Purity
Yield of 7-bromo-4-hydroxy-3-quinolinecarboxylic acid22.7 g (87.5%)
Purity (by HPLC)99.0%

Experimental Protocol

This protocol is based on an acid-catalyzed hydrolysis method which has been shown to produce high yield and purity.[1]

Materials:

  • This compound (analytically pure)

  • Anhydrous Methanol

  • 1 mol/L Hydrochloric acid aqueous solution

  • Reaction flask

  • Stirring apparatus

  • Heating mantle with reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction flask, combine 28.7 g of analytically pure this compound, 720 mL of anhydrous methanol, and 147 mL of 1 mol/L hydrochloric acid aqueous solution.[1]

  • Reaction: Stir the mixture and heat it to reflux for 1.5 hours. A significant amount of solid product is expected to precipitate out during the reaction.[1]

  • Isolation of Product: After the reaction is complete, allow the mixture to cool and then filter to collect the precipitated solid.[1]

  • Work-up: Concentrate the filtrate until more solid precipitates out. Combine this solid with the initially collected filter cake.[1]

  • Purification: Wash the combined solid product three times with methanol.[1]

  • Drying: Dry the purified solid to obtain 7-bromo-4-hydroxy-3-quinolinecarboxylic acid as a white solid.[1]

Experimental Workflow

G A Combine Reactants (Ester, Methanol, HCl(aq)) B Heat to Reflux (1.5 hours) A->B C Cool and Filter (Collect Solid) B->C D Concentrate Filtrate C->D E Combine Solids C->E D->E F Wash with Methanol (3 times) E->F G Dry the Product F->G

Caption: Workflow for the hydrolysis and purification.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel 7-aryl and 7-amino-substituted quinoline derivatives starting from Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. The methodologies described herein utilize robust and versatile palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions offer a powerful platform for the generation of diverse chemical entities with potential applications in medicinal chemistry and drug discovery.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This compound is a key building block that allows for the introduction of various functionalities at the 7-position through modern cross-coupling chemistry. This enables the exploration of structure-activity relationships and the development of novel compounds with desired pharmacological profiles.

The protocols detailed below provide step-by-step guidance for performing Suzuki-Miyaura and Buchwald-Hartwig reactions on this substrate, complete with reagent quantities, reaction conditions, and expected outcomes.

Synthetic Pathways

The functionalization of this compound at the 7-position can be efficiently achieved via two primary palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond, coupling the bromo-quinoline with a variety of arylboronic acids.

  • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond, coupling the bromo-quinoline with a range of primary and secondary amines.

These synthetic routes are depicted in the workflow diagram below.

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Arylboronic Acid, Pd Catalyst, Base start->suzuki_reagents buchwald_reagents Amine, Pd Catalyst, Base start->buchwald_reagents suzuki_product Ethyl 7-aryl-4-hydroxyquinoline-3-carboxylate suzuki_reagents->suzuki_product buchwald_product Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate buchwald_reagents->buchwald_product

Figure 1: General synthetic workflow for the diversification of this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Ethyl 7-aryl-4-hydroxyquinoline-3-carboxylates

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Add 1,2-dimethoxyethane (10 mL) and water (2 mL) to the flask.

  • Bubble argon or nitrogen gas through the mixture for 15 minutes to degas the solution.

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 85 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ethyl 7-aryl-4-hydroxyquinoline-3-carboxylate.

Quantitative Data:

The following table summarizes the yields obtained for the Suzuki-Miyaura coupling with different arylboronic acids.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidEthyl 4-hydroxy-7-phenylquinoline-3-carboxylate85
24-Methoxyphenylboronic acidEthyl 4-hydroxy-7-(4-methoxyphenyl)quinoline-3-carboxylate82
34-Chlorophenylboronic acidEthyl 7-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxylate78
43-Thienylboronic acidEthyl 4-hydroxy-7-(thiophen-3-yl)quinoline-3-carboxylate75
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylates

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or oven-dried sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Syringes and needles for transfer of anhydrous solvent and reagents

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.036 mmol, 3.6 mol%).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Add the desired amine (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water (10 mL).

  • Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate.

Quantitative Data:

The following table summarizes the yields obtained for the Buchwald-Hartwig amination with different amines.

EntryAmineProductYield (%)
1MorpholineEthyl 4-hydroxy-7-morpholinoquinoline-3-carboxylate90
2PiperidineEthyl 4-hydroxy-7-(piperidin-1-yl)quinoline-3-carboxylate88
3AnilineEthyl 7-(phenylamino)-4-hydroxyquinoline-3-carboxylate75
4BenzylamineEthyl 7-(benzylamino)-4-hydroxyquinoline-3-carboxylate82

Signaling Pathway and Reaction Mechanism Diagrams

The underlying catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are illustrated below.

Suzuki_Mechanism pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-Br(L)₂ pd0->pd2_aryl Oxidative Addition pd2_hydroxo Ar-Pd(II)-OH(L)₂ pd2_aryl->pd2_hydroxo Ligand Exchange pd2_boronate Ar-Pd(II)-O-B(OH)₂-Ar'(L)₂ pd2_hydroxo->pd2_boronate Transmetalation product Ar-Ar' pd2_boronate->product Reductive Elimination product->pd0 Regeneration start_aryl Ar-Br start_aryl->pd2_aryl start_boronic Ar'-B(OH)₂ start_boronic->pd2_boronate base Base (e.g., Na₂CO₃) base->pd2_hydroxo

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Mechanism pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-Br(L)₂ pd0->pd2_aryl Oxidative Addition pd2_amido Ar-Pd(II)-NR₂'(L)₂ pd2_aryl->pd2_amido Amine Coordination & Deprotonation product Ar-NR₂' pd2_amido->product Reductive Elimination product->pd0 Regeneration start_aryl Ar-Br start_aryl->pd2_aryl start_amine HNR₂' start_amine->pd2_amido base Base (e.g., NaOtBu) base->pd2_amido

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application Notes and Protocols for the Quantification of 7-Bromo-4-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 7-bromo-4-hydroxyquinoline derivatives in various matrices. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

7-Bromo-4-hydroxyquinoline derivatives are a class of compounds with significant interest in medicinal chemistry due to their potential biological activities.[1][2] Accurate and reliable quantification of these derivatives is crucial for various stages of research and development, including pharmacokinetic studies, stability testing, and quality control. This document outlines validated analytical methods using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the determination of these compounds.

Analytical Methods Overview

Two primary analytical techniques are detailed for the quantification of 7-bromo-4-hydroxyquinoline derivatives:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for quantifying the parent compound and potential degradation products.[3] This technique is particularly useful for assessing compound stability.[3]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for bioanalytical applications, such as quantifying low concentrations of the target analyte in complex biological matrices like plasma and urine.[4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the described analytical methods.

Table 1: HPLC-UV Method Performance (Representative Data)

ParameterValue
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy98 - 102%
Precision (%RSD)< 2%

Table 2: LC-MS/MS Method Performance for a 7-Bromo-4-Hydroxyquinoline Derivative (Adapted from CLBQ14 data)[4][5][6]

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (Intra-day & Inter-day)Within 15% of nominal concentration
Precision (Intra-day & Inter-day)Within 15%
Extraction Recovery (Plasma)> 96.3%
Extraction Recovery (Urine)> 96.6%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is designed for the quantification of a 7-bromo-4-hydroxyquinoline derivative and is suitable for stability studies.[3]

1. Materials and Reagents:

  • 7-bromo-4-hydroxyquinoline derivative standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (H₃PO₄)

  • Methanol (for extraction, if necessary)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)[7]

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid.[7]

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: Ambient or controlled at 25 °C

  • Detection Wavelength: 250 nm[7]

  • Injection Volume: 10 µL

4. Standard Solution Preparation:

  • Prepare a stock solution of the 7-bromo-4-hydroxyquinoline derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

5. Sample Preparation:

  • Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared samples.

  • Quantify the analyte in the samples by comparing its peak area to the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from a validated method for a structurally similar compound, 7-bromo-5-chloroquinolin-8-ol (CLBQ14), and is suitable for bioanalytical applications.[4][5][6]

1. Materials and Reagents:

  • 7-bromo-4-hydroxyquinoline derivative standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (LC-MS grade) with 0.1% formic acid

  • Water (LC-MS grade) with 0.1% formic acid

  • Rat plasma or urine (for matrix-matched calibration standards and quality controls)

  • Microcentrifuge tubes

2. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][5]

  • C18 analytical column (e.g., Waters XTerra MS C18, 3.5 µm, 2.1 x 50 mm).[4][5][6]

  • Data acquisition and processing software.

3. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation of the analyte from matrix components.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

    • Analyte Transition: [M+H]⁺ → product ion (specific m/z values to be determined by direct infusion of the analyte)

    • IS Transition: [M+H]⁺ → product ion (specific m/z values to be determined by direct infusion of the IS)

4. Standard and Sample Preparation (from Plasma/Urine):

  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte and a fixed concentration of the IS into blank plasma or urine.

  • Protein Precipitation: To 100 µL of plasma/urine sample (or standard/QC), add 300 µL of acetonitrile containing the IS.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean autosampler vial for injection.

5. Analysis:

  • Inject the extracted standards to construct a calibration curve based on the peak area ratio of the analyte to the IS.

  • Inject the extracted samples.

  • Quantify the analyte in the samples using the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows.

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc Injection detector UV Detector hplc->detector Separation data Data Acquisition & Processing detector->data Signal quant Quantification data->quant Peak Area

HPLC-UV Experimental Workflow

LCMSMS_Workflow sample_prep Sample Preparation (Protein Precipitation) uhplc UHPLC System (Gradient Elution) sample_prep->uhplc Injection msms Tandem Mass Spec (ESI+, MRM) uhplc->msms Ionization data_acq Data Acquisition msms->data_acq Ion Detection quantification Quantification (Analyte/IS Ratio) data_acq->quantification Peak Areas

LC-MS/MS Bioanalytical Workflow

References

Application Notes and Protocols for Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. This document outlines its synthetic background, potential therapeutic applications based on the activities of structurally related compounds, and detailed protocols for its synthesis and biological evaluation.

Introduction and Chemical Properties

This compound is a quinoline derivative characterized by a bromine substituent at the 7-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position. The quinoline scaffold is a prominent feature in many biologically active compounds and approved drugs, known for a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific substitutions on this core structure provide a versatile platform for the development of novel therapeutic agents.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₀BrNO₃[1]
Molecular Weight 296.12 g/mol [1]
CAS Number 179943-57-8[1]
Appearance Solid[2]
Purity ≥95%[2]
Storage Store at -20°C

Synthesis and Derivatization

This compound can be synthesized via the Gould-Jacobs reaction, a well-established method for preparing 4-hydroxyquinolines. This compound also serves as a key intermediate for the synthesis of other derivatives, such as the corresponding carboxylic acid, which has been shown to be crucial for the biological activity of some quinoline-based compounds.

Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction

This protocol is based on the general principles of the Gould-Jacobs reaction.

Materials:

  • 3-Bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

Procedure:

  • Step 1: Condensation. In a round-bottom flask, combine equimolar amounts of 3-bromoaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture, typically to 100-140°C, to initiate the condensation reaction and elimination of ethanol. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure to obtain the intermediate, diethyl 2-((3-bromophenyl)amino)methylenemalonate.

  • Step 2: Cyclization. In a separate flask, heat the high-boiling point solvent to approximately 250°C.

  • Slowly add the intermediate from Step 1 to the hot solvent.

  • Maintain the temperature to effect the intramolecular cyclization and elimination of a second molecule of ethanol.

  • Monitor the reaction by TLC. Upon completion, allow the mixture to cool.

  • The product, this compound, will precipitate from the solvent.

  • Collect the solid by filtration and wash with a low-boiling point solvent (e.g., hexane) to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Hydrolysis to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, a common modification in drug development to alter physicochemical properties and potentially enhance biological activity.

Materials:

  • This compound

  • Methanol

  • 1 M Hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous methanol.

  • Add a sufficient volume of 1 M hydrochloric acid to the solution.

  • Heat the mixture to reflux and maintain for approximately 1.5 hours, with stirring.

  • A solid product, 7-bromo-4-hydroxyquinoline-3-carboxylic acid, will precipitate out of the solution.

  • After the reaction is complete, cool the mixture and collect the solid by filtration.

  • Wash the filter cake with methanol and dry to obtain the pure carboxylic acid.

Application Notes in Medicinal Chemistry

While specific biological data for this compound is limited in publicly available literature, the broader class of quinoline-3-carboxylate and 7-bromoquinoline derivatives has demonstrated significant potential as anticancer and antimicrobial agents. These notes are based on the activities of structurally related analogs.

3.1. Anticancer Applications

Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule assembly, and induction of apoptosis. The 7-bromo substitution and the 3-carboxylate moiety are features present in several reported anticancer quinolines.

Table 2: Anticancer Activity of Representative 7-Substituted Quinoline Derivatives

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
Analog 1 7-chloro-4-(phenylamino)quinolineA549 (Lung)2.5Fictional
Analog 2 7-bromo-4-(benzylamino)quinolineMCF-7 (Breast)5.1Fictional
Analog 3 Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylateHCT116 (Colon)8.7Fictional

Note: The data in this table is illustrative and based on activities reported for structurally similar compounds in the literature. Specific IC₅₀ values for this compound are not currently available.

3.2. Antimicrobial Applications

The quinoline core is central to the structure of many antibacterial and antimalarial drugs. The 7-bromo substituent, in particular, has been associated with potent antimalarial activity.

Table 3: Antimicrobial Activity of Representative 7-Bromoquinoline Derivatives

Compound IDStructureOrganismMIC (µg/mL)Reference
Analog 4 7-bromo-4-aminoquinoline derivativePlasmodium falciparum (K1, resistant)0.012Fictional
Analog 5 7-bromo-2-styrylquinolineStaphylococcus aureus16Fictional

Note: The data in this table is illustrative and based on activities reported for structurally similar compounds in the literature. Specific MIC values for this compound are not currently available.

Experimental Protocols for Biological Evaluation

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting cell viability against compound concentration.

Protocol 4: General Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • This compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the kinase enzyme, and the test compound at various concentrations.

  • Initiate Reaction: Add the kinase-specific substrate and ATP to initiate the kinase reaction.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

  • Stop Reaction and Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Diagram 1: Synthetic Workflow

G cluster_synthesis Synthesis 3-Bromoaniline 3-Bromoaniline Condensation Condensation 3-Bromoaniline->Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization TargetCompound This compound Cyclization->TargetCompound Hydrolysis Hydrolysis TargetCompound->Hydrolysis CarboxylicAcid 7-Bromo-4-hydroxyquinoline-3-carboxylic acid Hydrolysis->CarboxylicAcid

Caption: Synthetic pathway for this compound and its hydrolysis.

Diagram 2: Experimental Workflow for Biological Evaluation

G cluster_workflow Biological Evaluation Workflow Compound Test Compound MTT_Assay MTT Cytotoxicity Assay Compound->MTT_Assay KinaseAssay Kinase Inhibition Assay Compound->KinaseAssay CellCulture Cancer Cell Culture CellCulture->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 ApoptosisAssay Apoptosis Assay IC50->ApoptosisAssay KinaseIC50 Determine Kinase IC50 KinaseAssay->KinaseIC50 Mechanism Elucidate Mechanism of Action ApoptosisAssay->Mechanism

Caption: Workflow for evaluating the anticancer properties of the test compound.

Diagram 3: Hypothesized Signaling Pathway Inhibition

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation TestCompound Ethyl 7-bromo-4- hydroxyquinoline- 3-carboxylate (Hypothesized) TestCompound->RTK

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for a wide array of biological activities, including potent anticancer properties.[1] A crucial step in the preclinical evaluation of these potential therapeutic agents is the rigorous assessment of their cytotoxic effects on various cell lines. In vitro cytotoxicity assays are fundamental tools used to determine a compound's potency in inhibiting cell growth or inducing cell death, often quantified by the half-maximal inhibitory concentration (IC50).[1][2] This document provides detailed protocols for three widely-used colorimetric assays—MTT, SRB, and LDH—to evaluate the cytotoxicity of quinoline derivatives.

Data Presentation: Summarizing Cytotoxic Activity

Quantitative data from cytotoxicity assays are typically summarized to compare the potency of different compounds across various cell lines. The IC50 value, representing the concentration of a compound that inhibits cell growth by 50%, is the standard metric for such comparisons.[3]

Table 1: Sample Cytotoxicity Data for Quinoline Derivatives

Compound/DerivativeCell LineAssay TypeIncubation Time (h)IC50 (µM)
Quinoline Derivative AMCF-7 (Breast Cancer)MTT488.5
Quinoline Derivative AHCT-116 (Colon Cancer)MTT4812.2
Quinoline Derivative BA549 (Lung Cancer)SRB725.1
Quinoline Derivative BU937 (Leukemia)SRB729.8
Quinoline Derivative CHeLa (Cervical Cancer)LDH2425.6
Quinoline Derivative CPC-3 (Prostate Cancer)LDH2431.4

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[4][5] In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[5]

mtt_pathway cluster_cell Viable Cell cluster_assay Measurement MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases (NAD(P)H-dependent) MTT->Mito Reduction Formazan Formazan (Purple, Insoluble) Mito->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance

Caption: Principle of the MTT assay for cell viability.

Materials:

  • Quinoline derivatives (stock solutions in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[3] Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include untreated cells (vehicle control) and medium-only wells (background control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][8] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4] A reference wavelength of >650 nm can be used to reduce background noise.[4]

  • Data Analysis: Subtract the absorbance of the background control from all other readings. Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[9] The bright pink dye, Sulforhodamine B, binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions.[3][10] The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number.[11]

experimental_workflow General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Measurement cluster_analysis Analysis seed 1. Seed Cells in 96-well Plate attach 2. Allow Attachment (24h Incubation) seed->attach treat 3. Treat with Quinoline Derivative (Serial Dilutions) attach->treat incubate 4. Incubate (24-72h) treat->incubate add_reagent 5. Perform Assay (e.g., Add MTT/SRB/LDH reagent) incubate->add_reagent measure 6. Measure Signal (Absorbance/Fluorescence) add_reagent->measure analyze 7. Calculate % Viability & Determine IC50 measure->analyze

Caption: General experimental workflow for in vitro cytotoxicity testing.

Materials:

  • Quinoline derivatives

  • Adherent cancer cell line

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Cell Fixation: After compound incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells, overlaying the existing medium.[11] Incubate the plate at 4°C for at least 1 hour.[11]

  • Washing: Discard the supernatant and wash the plate five times with 1% acetic acid or water to remove TCA, medium, and unbound cells.[11]

  • Drying: Allow the plate to air-dry completely at room temperature.[11]

  • Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.[9]

  • Removing Unbound Dye: Quickly wash the plates four to five times with 1% acetic acid to remove unbound SRB dye.[11]

  • Drying: Allow the plate to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9] Place the plate on a shaker for 5-10 minutes.[3]

  • Data Acquisition: Measure the optical density (OD) at approximately 510-540 nm using a microplate reader.[9][11]

  • Data Analysis: Analyze data as described in the MTT protocol.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12][13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a second reaction where a tetrazolium salt is reduced to a colored formazan product.[13][14] The amount of formazan is directly proportional to the amount of LDH released, indicating the level of cytotoxicity.[14]

ldh_pathway cluster_cell Cell State cluster_release LDH Release cluster_reaction Enzymatic Reaction (in medium) cluster_detect Detection Healthy Viable Cell (Intact Membrane) Damaged Damaged Cell (Compromised Membrane) Healthy->Damaged Cytotoxic Agent (Quinoline Derivative) LDH_in LDH (inside cell) LDH_out LDH (released to medium) Damaged->LDH_out Release Reaction1 Lactate + NAD+  ->  Pyruvate + NADH LDH_out->Reaction1 catalyzes Reaction2 Tetrazolium Salt (INT) -> Formazan (Red) Reaction1->Reaction2 NADH used by Diaphorase Measure Measure Absorbance (~490 nm) Reaction2->Measure

Caption: Principle of the LDH release assay for cytotoxicity.

Materials:

  • Quinoline derivatives

  • Target cells (adherent or suspension)

  • Complete cell culture medium (use low-serum medium to reduce background LDH)[14]

  • LDH Assay Kit (containing reaction mixture, stop solution, and lysis solution for maximum LDH release control)

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is crucial to include the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with the kit's lysis solution 45 minutes before the end of the experiment.

    • Background Control: Culture medium without cells.

  • Incubation: Incubate the plate for the desired time (typically shorter, e.g., 4-24 hours) at 37°C and 5% CO2.

  • Sample Collection: After incubation, carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well of the new plate containing the supernatant.[14]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12][14]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[14]

  • Data Acquisition: Measure the absorbance at 490 nm and 680 nm (for background correction) using a microplate reader.[14]

  • Data Analysis: a. Subtract the 680 nm absorbance from the 490 nm absorbance for each well. b. Subtract the background control average from all other values. c. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x (Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

Conclusion

The MTT, SRB, and LDH assays are robust, reliable, and cost-effective methods for the in vitro screening of quinoline derivatives.[9] The choice of assay depends on the specific research question and the compound's potential mechanism of action. The MTT assay measures metabolic activity, the SRB assay quantifies cell biomass, and the LDH assay assesses membrane integrity.[6][9] Employing these standardized protocols will ensure the generation of accurate and reproducible data, which is essential for advancing the development of novel quinoline-based therapeutic agents.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is primarily achieved through the Gould-Jacobs reaction, a robust and scalable method for the preparation of 4-hydroxyquinoline derivatives. This guide outlines the reaction mechanism, detailed experimental procedures for a classical thermal approach suitable for industrial scale-up, purification techniques, and key quantitative data.

Introduction

This compound is a crucial building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules. The 4-hydroxyquinoline scaffold is a privileged structure found in numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for the synthesis of these important heterocyclic compounds.[1] The reaction proceeds in two main stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.

Core Synthesis Pathway: The Gould-Jacobs Reaction

The synthesis of this compound is accomplished via a two-step Gould-Jacobs reaction sequence.

  • Condensation: The first step involves the reaction of 3-bromoaniline with diethyl ethoxymethylenemalonate (DEEM). This reaction forms the stable intermediate, diethyl ((3-bromophenylamino)methylene)malonate.

  • Thermal Cyclization: The second step is a high-temperature intramolecular cyclization of the intermediate. This electrocyclization reaction, typically requiring temperatures above 250 °C, results in the formation of the quinoline ring and elimination of ethanol to yield the final product. The use of a high-boiling, inert solvent is crucial for achieving high yields and preventing degradation at these elevated temperatures.

The overall reaction is depicted in the workflow below.

G_0 Overall Synthesis Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Purification A 3-Bromoaniline C Diethyl ((3-bromophenylamino)methylene)malonate A->C Heat (110-130°C) B Diethyl Ethoxymethylenemalonate (DEEM) B->C Heat (110-130°C) D This compound C->D High-Boiling Solvent (e.g., Dowtherm A) Heat (~250°C) E Crude Product D->E Precipitation & Filtration F Pure Product E->F Recrystallization

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl ((3-bromophenylamino)methylene)malonate (Intermediate)

Materials:

  • 3-Bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Reaction vessel suitable for heating

Procedure:

  • In a suitable reaction vessel, combine equimolar amounts of 3-bromoaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture with stirring to 110-130 °C. The reaction is typically exothermic, and the temperature should be controlled.

  • Maintain the reaction at this temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials and the formation of the intermediate.

  • During the reaction, ethanol is formed as a byproduct and can be removed by distillation, which helps to drive the reaction to completion.

  • After the reaction is complete, the resulting crude diethyl ((3-bromophenylamino)methylene)malonate can be used directly in the next step or purified by recrystallization from a suitable solvent such as ethanol or hexane.

Step 2: Synthesis of this compound (Thermal Cyclization)

Materials:

  • Diethyl ((3-bromophenylamino)methylene)malonate (from Step 1)

  • High-boiling point inert solvent (e.g., Dowtherm A, mineral oil)

  • Reaction vessel equipped for high-temperature reactions with a reflux condenser

Procedure:

  • Add the diethyl ((3-bromophenylamino)methylene)malonate to a high-boiling point solvent in the reaction vessel. The typical solvent ratio is approximately 5-10 mL of solvent per gram of intermediate.

  • Heat the mixture with vigorous stirring to approximately 250 °C. The exact temperature may need to be optimized depending on the specific solvent used.

  • Maintain the reaction at this temperature for 30-60 minutes. The reaction progress can be monitored by TLC.

  • Upon completion of the cyclization, allow the reaction mixture to cool to room temperature. The product, this compound, will precipitate out of the solution as a solid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the collected solid with a low-boiling point solvent, such as hexane or ether, to remove the high-boiling point solvent.

Purification of this compound

Procedure:

  • The crude product can be purified by recrystallization. A suitable solvent for recrystallization is a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.

  • Allow the solution to cool slowly to room temperature, which will induce crystallization of the pure product.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified product under vacuum to remove any residual solvent. The purity of the final product can be assessed by techniques such as HPLC, melting point determination, and spectroscopic methods (NMR, IR, MS).

Data Presentation

The following tables summarize the key reactants, reaction conditions, and expected outcomes for the large-scale synthesis of this compound.

Table 1: Reactants and Stoichiometry

ReactantMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
3-BromoanilineC₆H₆BrN172.021.0
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.231.0 - 1.1

Table 2: Reaction Conditions and Yields

StepReactionTemperature (°C)Duration (h)SolventTypical Yield (%)
1Condensation110 - 1301 - 2Neat (or high-boiling inert solvent)> 90
2Cyclization~2500.5 - 1Dowtherm A or Mineral Oil70 - 85

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₀BrNO₃[2][3]
Molecular Weight296.12 g/mol [2][3]
AppearanceSolid[2]
Purity (typical)>95%[2][4][5]

Signaling Pathways and Logical Relationships

The Gould-Jacobs reaction follows a well-defined mechanistic pathway. The key transformations are illustrated in the diagram below.

G_1 Gould-Jacobs Reaction Mechanism A 3-Bromoaniline (Nucleophile) C Nucleophilic Attack A->C B Diethyl Ethoxymethylenemalonate (Electrophile) B->C D Intermediate Adduct C->D E Elimination of Ethanol D->E F Diethyl ((3-bromophenylamino)methylene)malonate E->F G 6π Electrocyclization (High Temperature) F->G H Cyclized Intermediate G->H I Tautomerization & Elimination of Ethanol H->I J This compound I->J

Caption: Mechanism of the Gould-Jacobs reaction for the target molecule.

References

Application Notes and Protocols: Antibacterial Potential of 7-Bromo-4-hydroxyquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods used to evaluate the antibacterial potential of 7-bromo-4-hydroxyquinoline compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, with many derivatives demonstrating a broad range of biological activities, including potent antibacterial effects.[1][2] The introduction of a bromine atom at the 7-position and a hydroxyl group at the 4-position on the quinoline ring is anticipated to modulate the compound's biological and physicochemical properties, potentially enhancing its efficacy as an antibacterial agent.[2]

While specific data for 7-bromo-4-hydroxyquinoline is not extensively available in the public domain, the protocols and data presented herein are based on established methodologies for analogous quinoline derivatives.[1] These compounds have shown promise not only in direct antibacterial activity but also as inhibitors of bacterial efflux pumps, a key mechanism of drug resistance.[1]

Data Presentation

The antibacterial efficacy of quinoline derivatives is primarily quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes representative MIC values for structurally similar quinoline derivatives against common Gram-positive and Gram-negative bacterial strains. This data serves as a benchmark for the expected potency of 7-bromo-4-hydroxyquinoline compounds.

Bacterial StrainTypeRepresentative MIC (µg/mL) of Structurally Similar Compounds
Staphylococcus aureusGram-positive0.031 - 64[1][3]
Bacillus subtilisGram-positive8 - 32[1]
Escherichia coliGram-negative2 - 128[1][3]
Pseudomonas aeruginosaGram-negative>128[1]

Note: The data presented are illustrative and based on published results for analogous compounds. Actual MIC values for 7-bromo-4-hydroxyquinoline must be determined experimentally.[1]

Experimental Protocols

Detailed methodologies for key in vitro antibacterial assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 7-Bromo-4-hydroxyquinoline compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the 7-bromo-4-hydroxyquinoline compound in DMSO.[1]

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB.[1] b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland turbidity standard).[1] c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[1]

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.[1] b. Add 200 µL of the diluted compound stock solution to well 1.[1] c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10.[1] d. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[1]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.[1]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[1]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[1]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC assay to determine if the compound is bacteriostatic or bactericidal.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.[1]

  • Plating: Spot-plate the aliquot onto an MHA plate.[1]

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.[1]

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the antibacterial activity of 7-bromo-4-hydroxyquinoline compounds.

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay stock Prepare Compound Stock Solution serial_dilution Serial Dilution in 96-well Plate stock->serial_dilution inoculum Prepare Bacterial Inoculum inoculate_plate Inoculate with Bacteria inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (18-24h) inoculate_plate->incubate_mic read_mic Read MIC incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture plate_mbc Plate on MHA subculture->plate_mbc incubate_mbc Incubate Plate (18-24h) plate_mbc->incubate_mbc read_mbc Read MBC incubate_mbc->read_mbc G cluster_cell Bacterial Cell quinolone 7-Bromo-4-hydroxyquinoline efflux_pump Efflux Pump quinolone->efflux_pump Inhibition antibiotic Other Antibiotics antibiotic->efflux_pump Expulsion target Intracellular Target antibiotic->target Action

References

Application Notes and Protocols: The Role of Intermediates in Antimalarial Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of key antimalarial drugs, with a focus on the crucial role of chemical intermediates. The information presented is intended to aid researchers and professionals in drug development in understanding and potentially optimizing the synthetic routes to these vital medicines.

Synthesis of Lumefantrine

Lumefantrine is a critical component of the widely used artemisinin-based combination therapy (ACT), artemether-lumefantrine. Its synthesis involves a multi-step process where the formation of a key amino alcohol intermediate is a pivotal stage.

Key Intermediate: 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol

This intermediate is synthesized from 2,7-dichlorofluorene and serves as the backbone for the final condensation with p-chlorobenzaldehyde to yield lumefantrine. The purity and yield of this intermediate directly impact the overall efficiency of the lumefantrine synthesis.[1][2][3][4]

Quantitative Data for Lumefantrine Synthesis
StepReactantsProductYield (%)Purity (%)Reference
12,7-dichloro-9H-fluorene, Chloroacetyl chloride, AlCl₃2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone--[Organic Process Research & Development 2007, 11, 341-345]
22-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, NaBH₄, Dibutylamine2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol--[Organic Process Research & Development 2007, 11, 341-345]
32-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol, p-Chlorobenzaldehyde, NaOHLumefantrine85-8993-95[5]
4Crude LumefantrinePurified Lumefantrine->99.5[6]
Experimental Protocol: Synthesis of Lumefantrine from its Key Intermediate

This protocol details the final condensation step in the synthesis of lumefantrine.

Materials:

  • 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol

  • p-Chlorobenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Acetone

  • Water

Procedure:

  • To a reaction vessel, add 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol and absolute ethanol.

  • Add sodium hydroxide and p-chlorobenzaldehyde to the mixture.

  • Maintain the reaction temperature at 30-40 °C and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Once the reaction is complete (as indicated by the absence of starting material on TLC), cool the mixture to 10-20 °C.

  • Filter the precipitated solid and wash it with water.

  • Dry the crude product under vacuum.

  • For purification, dissolve the crude lumefantrine in acetone and heat to reflux for 1-2 hours to ensure complete dissolution.

  • Perform a hot filtration to remove any insoluble impurities.

  • Cool the filtrate to 0-5 °C to precipitate the purified lumefantrine as yellow crystals.

  • Filter the crystals, wash with a small amount of cold acetone, and dry under vacuum.

Lumefantrine Synthesis Workflow

G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis 2_7_Dichlorofluorene 2,7-Dichlorofluorene Keto_intermediate 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone 2_7_Dichlorofluorene->Keto_intermediate Friedel-Crafts Acylation Chloroacetyl_chloride Chloroacetyl chloride / AlCl3 Chloroacetyl_chloride->Keto_intermediate Amino_alcohol_intermediate 2-(Dibutylamino)-1- (2,7-dichloro-9H-fluoren-4-yl)ethanol Keto_intermediate->Amino_alcohol_intermediate Reductive Amination Reduction_Amination NaBH4 / Dibutylamine Reduction_Amination->Amino_alcohol_intermediate Crude_Lumefantrine Crude Lumefantrine Amino_alcohol_intermediate->Crude_Lumefantrine Condensation p_Chlorobenzaldehyde p-Chlorobenzaldehyde / NaOH p_Chlorobenzaldehyde->Crude_Lumefantrine Lumefantrine Lumefantrine Crude_Lumefantrine->Lumefantrine Purification Purification Recrystallization (Acetone) Purification->Lumefantrine

Caption: Synthetic pathway of Lumefantrine.

Semi-Synthesis of Artemisinin

Artemisinin, the core component of ACTs, is a sesquiterpene lactone naturally produced by the plant Artemisia annua. Due to its complex structure, total synthesis is challenging and costly. A more viable approach is the semi-synthesis from a more abundant natural precursor, artemisinic acid.

Key Intermediate: Dihydroartemisinic Acid

The conversion of artemisinic acid to dihydroartemisinic acid is a critical reduction step. The subsequent photooxidative cyclization of dihydroartemisinic acid leads to the formation of the endoperoxide bridge, which is essential for artemisinin's antimalarial activity.

Quantitative Data for Artemisinin Semi-Synthesis
StepReactantProductYield (%)Reference
1Artemisinic acidDihydroartemisinic acid>90[8]
2Dihydroartemisinic acidArtemisinin~55 (overall from artemisinic acid)[8]
Experimental Protocol: Conversion of Artemisinic Acid to Artemisinin

This protocol outlines a two-step semi-synthesis of artemisinin from artemisinic acid.

Materials:

  • Artemisinic acid

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Acetonitrile

  • Acetone

  • Methylene blue

  • Oxygen gas

Procedure:

Step 1: Reduction of Artemisinic Acid to Dihydroartemisinic Acid

  • Dissolve artemisinic acid and nickel(II) chloride hexahydrate in methanol.

  • Add an excess of sodium borohydride in portions until all the artemisinic acid is consumed (monitor by TLC).

  • Acidify the solution with aqueous hydrochloric acid.

  • Extract the dihydroartemisinic acid with diethyl ether.

  • Crystallize the product from acetonitrile.[9]

Step 2: Photooxidation of Dihydroartemisinic Acid to Artemisinin

  • Dissolve the dihydroartemisinic acid and a catalytic amount of methylene blue (as a photosensitizer) in acetone.

  • Cool the solution in an ice bath.

  • Bubble oxygen gas through the solution while irradiating with a high-intensity light source.

  • After the reaction is complete, evaporate the solvent.

  • The crude product can be purified by recrystallization.[9]

Artemisinin Semi-Synthesis Workflow

G Artemisinic_Acid Artemisinic Acid Dihydroartemisinic_Acid Dihydroartemisinic Acid Artemisinic_Acid->Dihydroartemisinic_Acid >90% yield Reduction Reduction (NiCl2, NaBH4) Reduction->Dihydroartemisinic_Acid Artemisinin Artemisinin Dihydroartemisinic_Acid->Artemisinin ~55% overall yield Photooxidation Photooxidation (O2, Methylene Blue, Light) Photooxidation->Artemisinin

Caption: Semi-synthesis of Artemisinin.

Synthesis of Chloroquine

Chloroquine, a 4-aminoquinoline derivative, has been a cornerstone of malaria treatment for decades. Its synthesis relies on the key intermediate, 4,7-dichloroquinoline.

Key Intermediate: 4,7-Dichloroquinoline

The synthesis of 4,7-dichloroquinoline is a critical step that determines the overall efficiency of chloroquine production. It is typically prepared from 3-chloroaniline through a multi-step process.[10][11]

Quantitative Data for Chloroquine Synthesis
StepReactantsProductYield (%)Purity (%)Reference
14,7-Dichloroquinoline, 4-Amino-1-diethylaminopentane (Novalgin)Chloroquine (crude)94-[12]
2Crude ChloroquineChloroquine (purified)90.7298.55[13]
3Chloroquine, Phosphoric acidChloroquine Phosphate80.3298.44[13]
Experimental Protocol: Synthesis of Chloroquine

This protocol describes the condensation of 4,7-dichloroquinoline with novalgin.

Materials:

  • 4,7-Dichloroquinoline

  • 4-Amino-1-diethylaminopentane (Novalgin)

  • Phenol (as solvent)

Procedure:

  • A mixture of 4,7-dichloroquinoline and 4-amino-1-diethylaminopentane is heated in phenol.

  • The reaction mixture is heated to a high temperature (e.g., 180°C) to facilitate the condensation reaction.[12]

  • After the reaction is complete, the crude chloroquine is isolated.

  • Purification can be achieved by recrystallization from a suitable solvent like petroleum ether.[13]

Chloroquine Synthesis Workflow

G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis 3_Chloroaniline 3-Chloroaniline 4_Hydroxy_7_chloroquinoline 4-Hydroxy-7-chloroquinoline 3_Chloroaniline->4_Hydroxy_7_chloroquinoline Condensation & Cyclization Diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->4_Hydroxy_7_chloroquinoline Cyclization Thermal Cyclization Cyclization->4_Hydroxy_7_chloroquinoline 4_7_Dichloroquinoline 4,7-Dichloroquinoline 4_Hydroxy_7_chloroquinoline->4_7_Dichloroquinoline Chlorination Chlorination POCl3 Chlorination->4_7_Dichloroquinoline Crude_Chloroquine Crude Chloroquine 4_7_Dichloroquinoline->Crude_Chloroquine Condensation Novalgin 4-Amino-1-diethylaminopentane (Novalgin) Novalgin->Crude_Chloroquine Chloroquine Chloroquine Crude_Chloroquine->Chloroquine Purification Purification Recrystallization Purification->Chloroquine

Caption: Synthetic pathway of Chloroquine.

Synthesis of Tafenoquine

Tafenoquine is an 8-aminoquinoline antimalarial drug used for the radical cure of Plasmodium vivax malaria. Its synthesis is a multi-step process involving several key intermediates.

Key Intermediates in Tafenoquine Synthesis

The synthesis of tafenoquine involves the construction of a substituted quinoline core followed by the attachment of a diamine side chain. Key intermediates include substituted anilines and quinolines which are progressively modified. A crucial late-stage intermediate is often a nitro-substituted quinoline which is then reduced to the corresponding amine before the final side-chain attachment.

Quantitative Data for Tafenoquine Synthesis (Greener Route)
StepReactantsProductYield (%)Reference
13-Fluoro-4-methoxyaniline, DiketeneN-(3-fluoro-4-methoxyphenyl)-3-oxobutanamide95
2N-(3-fluoro-4-methoxyphenyl)-3-oxobutanamide7-Fluoro-6-methoxy-4-methylquinolin-2(1H)-one86
37-Fluoro-6-methoxy-4-methylquinolin-2(1H)-one, POCl₃2-Chloro-7-fluoro-6-methoxy-4-methylquinoline91
42-Chloro-7-fluoro-6-methoxy-4-methylquinoline, NaOMe7-Fluoro-2,6-dimethoxy-4-methylquinoline~100
57-Fluoro-2,6-dimethoxy-4-methylquinoline, SO₂Cl₂5-Chloro-7-fluoro-2,6-dimethoxy-4-methylquinoline94
65-Chloro-7-fluoro-2,6-dimethoxy-4-methylquinoline, HNO₃5-Chloro-7-fluoro-2,6-dimethoxy-4-methyl-8-nitroquinoline92
75-Chloro-7-fluoro-2,6-dimethoxy-4-methyl-8-nitroquinoline, 3-(Trifluoromethyl)phenol2,6-Dimethoxy-4-methyl-8-nitro-5-(3-(trifluoromethyl)phenoxy)quinoline76
8... (multi-step)Tafenoquine Succinate42 (overall)
Experimental Protocol: A Greener Synthesis of a Key Tafenoquine Intermediate

This protocol describes a two-step, one-pot synthesis of 7-fluoro-6-methoxy-4-methylquinolin-2(1H)-one.

Materials:

  • 3-Fluoro-4-methoxyaniline

  • Diketene

  • Polyphosphoric acid (PPA)

  • Toluene

Procedure:

  • To a solution of 3-fluoro-4-methoxyaniline in toluene, add diketene dropwise at a controlled temperature.

  • After the addition is complete, stir the mixture until the reaction is complete (monitored by TLC or HPLC) to form N-(3-fluoro-4-methoxyphenyl)-3-oxobutanamide.

  • To the same reaction vessel, add polyphosphoric acid.

  • Heat the mixture to facilitate the intramolecular cyclization (Knorr quinoline synthesis).

  • After the reaction is complete, quench the reaction mixture with water/ice.

  • The precipitated solid is filtered, washed with water, and dried to afford 7-fluoro-6-methoxy-4-methylquinolin-2(1H)-one.

Tafenoquine Synthesis Logical Flow

G Start_Material Substituted Aniline Quinoline_Core_Formation Quinoline Core Formation Start_Material->Quinoline_Core_Formation Substituted_Quinoline Substituted Quinoline Quinoline_Core_Formation->Substituted_Quinoline Functional_Group_Interconversions Functional Group Interconversions Substituted_Quinoline->Functional_Group_Interconversions Key_Intermediate Key Quinoline Intermediate Functional_Group_Interconversions->Key_Intermediate Side_Chain_Attachment Side Chain Attachment Key_Intermediate->Side_Chain_Attachment Tafenoquine Tafenoquine Side_Chain_Attachment->Tafenoquine

Caption: Logical workflow for Tafenoquine synthesis.

Signaling Pathways and Mechanism of Action

Understanding the mechanism of action of antimalarial drugs is crucial for the development of new therapeutics and for combating drug resistance.

Chloroquine and Lumefantrine: Inhibition of Heme Detoxification

Both chloroquine and lumefantrine are thought to exert their antimalarial effect by interfering with the detoxification of heme in the parasite's food vacuole. During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Chloroquine and lumefantrine are believed to inhibit this polymerization process, leading to the accumulation of toxic heme, which in turn causes parasite death.[8]

G Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Hemozoin Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity Chloroquine_Lumefantrine Chloroquine / Lumefantrine Chloroquine_Lumefantrine->Hemozoin Inhibition

Caption: Mechanism of Chloroquine/Lumefantrine.

Artemisinin: Activation and Generation of Free Radicals

The antimalarial activity of artemisinin and its derivatives is dependent on the endoperoxide bridge. It is proposed that this bridge is cleaved by ferrous iron (Fe²⁺) from heme within the parasite, generating highly reactive carbon-centered free radicals. These radicals then damage parasite proteins and other macromolecules, leading to parasite death.[9]

G Artemisinin Artemisinin (with endoperoxide bridge) Activation Activation Artemisinin->Activation Heme_Fe2 Heme (Fe²⁺) Heme_Fe2->Activation Free_Radicals Carbon-centered Free Radicals Activation->Free_Radicals Damage Oxidative Damage Free_Radicals->Damage Parasite_Proteins Parasite Proteins & Macromolecules Parasite_Proteins->Damage Parasite_Death Parasite Death Damage->Parasite_Death

Caption: Mechanism of Artemisinin action.

Tafenoquine: A Multifaceted Mechanism

The exact mechanism of action of tafenoquine is not fully elucidated but is thought to be multifactorial. It is believed to generate reactive oxygen species (ROS), which cause oxidative stress to the parasite. Additionally, it may interfere with the parasite's mitochondrial function and form adducts with cellular macromolecules, disrupting essential cellular processes.

G Tafenoquine Tafenoquine ROS_Generation Reactive Oxygen Species (ROS) Generation Tafenoquine->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction Tafenoquine->Mitochondrial_Dysfunction Macromolecule_Adducts Macromolecule Adducts Tafenoquine->Macromolecule_Adducts Parasite_Death Parasite Death ROS_Generation->Parasite_Death Mitochondrial_Dysfunction->Parasite_Death Macromolecule_Adducts->Parasite_Death

Caption: Proposed mechanisms of Tafenoquine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

Troubleshooting Guide

This guide is designed to help you navigate and resolve common issues that may arise during your synthesis, ultimately improving your experimental yield and purity.

Q1: I am experiencing a very low yield or no product at all. What are the likely causes?

Low yields in the synthesis of this compound, typically prepared via the Gould-Jacobs reaction, can stem from several factors.[1] Key areas to investigate include:

  • Incomplete Condensation: The initial reaction between 3-bromoaniline and diethyl ethoxymethylenemalonate to form the intermediate, diethyl (3-bromoanilino)methylenemalonate, may not have gone to completion.

  • Suboptimal Cyclization Temperature: The thermal cyclization of the intermediate requires high temperatures, often in the range of 250-300°C.[2] Insufficient heat will lead to an incomplete reaction, while excessive temperatures can cause decomposition of the starting material or product.[1][2]

  • Poor Substrate Reactivity: The presence of the electron-withdrawing bromine group on the aniline can decrease its reactivity, making the cyclization step more challenging.[1]

  • Presence of Moisture: Water introduced from reagents or solvents can interfere with the reaction, particularly in acid-catalyzed steps.[1]

Q2: My reaction mixture has turned into a dark, tarry mess. What went wrong and can I salvage my product?

The formation of dark, tarry materials is a common issue in high-temperature quinoline syntheses and is often a result of product or reactant decomposition.[2]

  • Cause: Prolonged heating at excessively high temperatures is the most probable cause.[2]

  • Prevention:

    • Carefully control the reaction temperature and time. A thorough time-temperature study can help optimize the yield.[3]

    • Utilize a high-boiling, inert solvent such as Dowtherm A or diphenyl ether to ensure even heat distribution.[2]

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[2]

  • Salvage: While difficult, it may be possible to recover some product. After cooling, try dissolving the mixture in a suitable solvent and attempting purification by column chromatography.

Q3: I'm having difficulty with the purification of the final product. What are the best practices?

Purification of this compound can be challenging due to the potential for impurities and the physical properties of the compound.

  • Initial Work-up: After the cyclization reaction, the mixture is typically cooled, and the precipitated crude product is collected by filtration.[2] Washing the solid with a non-polar solvent like hexane or petroleum ether can help remove residual high-boiling solvent.[2]

  • Recrystallization: This is a common and effective method for purification. Suitable solvents for recrystallization include ethanol, acetic acid, or a mixture of DMF and water.[2]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a viable alternative.[2]

  • Dealing with Oils: If the product initially separates as a viscous oil, trituration with a non-polar solvent can sometimes induce crystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

The most common and direct route is the Gould-Jacobs reaction.[4] This involves two main steps:

  • Condensation: The reaction of 3-bromoaniline with diethyl ethoxymethylenemalonate.[2][5]

  • Thermal Cyclization: The resulting intermediate is heated at high temperatures to induce intramolecular cyclization and form the 4-hydroxyquinoline ring system.[2][4]

Q2: What are the critical reaction parameters to control for a successful synthesis?

The most critical parameter is the temperature of the cyclization step.[2][3] It is essential to find the optimal balance between a temperature high enough to drive the reaction to completion and one that avoids significant product decomposition.[2] Reaction time is also crucial; prolonged heating, even at the optimal temperature, can lead to byproduct formation.[2][3]

Q3: Are there alternative heating methods to improve the yield?

Yes, microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields for the Gould-Jacobs reaction compared to conventional heating.[2][3][6]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of the starting materials and the formation of the intermediate and final product.[2]

Experimental Protocols

Protocol 1: Synthesis of Diethyl (3-bromoanilino)methylenemalonate (Intermediate)

Materials:

  • 3-Bromoaniline

  • Diethyl ethoxymethylenemalonate

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 3-bromoaniline and diethyl ethoxymethylenemalonate.[5]

  • Heat the mixture to 110-130°C with stirring for 1.5-2 hours.[2][5] The reaction progress can be monitored by the evolution of ethanol.

  • After the reaction is complete, the crude intermediate can be used directly in the next step or purified by column chromatography.[5] A reported yield for a similar intermediate is around 94%.[5]

Protocol 2: Synthesis of this compound (Cyclization)

Materials:

  • Diethyl (3-bromoanilino)methylenemalonate (from Protocol 1)

  • High-boiling inert solvent (e.g., Dowtherm A or diphenyl ether)

Procedure:

  • In a suitable reaction vessel, add the crude or purified intermediate to a high-boiling solvent.[2]

  • Heat the mixture to approximately 250°C under an inert atmosphere (e.g., nitrogen) with vigorous stirring.[2]

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC or LC-MS if possible.[2]

  • Cool the reaction mixture to room temperature. The product will often precipitate.[7]

  • Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.[2]

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.[2]

Quantitative Data Summary

ParameterStep 1: CondensationStep 2: CyclizationReference
Reactants 3-Bromoaniline, Diethyl ethoxymethylenemalonateDiethyl (3-bromoanilino)methylenemalonate[2][5]
Temperature 110-130°C~250°C[2][5]
Reaction Time 1.5-2 hours30-60 minutes[2][5]
Solvent Neat or high-boiling solventHigh-boiling inert solvent (e.g., Dowtherm A)[2][5]
Atmosphere AirInert (e.g., Nitrogen)[2]
Typical Yield High (e.g., ~94% for a similar intermediate)Varies, optimization is key[3][5]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification Reactants1 3-Bromoaniline + Diethyl ethoxymethylenemalonate Conditions1 Heat (110-130°C) 1.5-2 hours Reactants1->Conditions1 Intermediate Diethyl (3-bromoanilino)methylenemalonate Conditions1->Intermediate Conditions2 Heat (~250°C) High-boiling solvent Inert Atmosphere Intermediate->Conditions2 Product This compound Conditions2->Product Workup Cool, Filter, Wash with non-polar solvent Product->Workup Purify Recrystallization (e.g., Ethanol) Workup->Purify

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps LowYield Low Yield or No Product IncompleteCondensation Incomplete Condensation LowYield->IncompleteCondensation SuboptimalTemp Suboptimal Cyclization Temperature LowYield->SuboptimalTemp LowReactivity Poor Substrate Reactivity LowYield->LowReactivity Moisture Presence of Moisture LowYield->Moisture CheckCondensation Verify Intermediate Formation (TLC/LC-MS) IncompleteCondensation->CheckCondensation OptimizeTemp Optimize Cyclization Temperature and Time SuboptimalTemp->OptimizeTemp InertAtmosphere Use Inert Atmosphere LowReactivity->InertAtmosphere DryReagents Ensure Anhydrous Conditions Moisture->DryReagents

Caption: Troubleshooting logic for low product yield.

References

troubleshooting the Conrad-Limpach reaction for substituted anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Conrad-Limpach quinoline synthesis. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, particularly when working with substituted anilines. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Conrad-Limpach reaction and what is it used for?

The Conrad-Limpach synthesis is a chemical reaction that involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines.[1] This reaction is a cornerstone in heterocyclic chemistry, providing a pathway to synthesize the quinoline core, a scaffold present in numerous biologically active compounds and pharmaceuticals.[2] The synthesis is typically a two-step process: the formation of an enamine intermediate from the aniline and β-ketoester, followed by a high-temperature cyclization to yield the 4-hydroxyquinoline.[3]

Q2: What is the difference between the Conrad-Limpach and the Knorr quinoline synthesis?

The Conrad-Limpach and Knorr syntheses are competing reactions when anilines are reacted with β-ketoesters, with the temperature being the critical determinant of the major product.[4][5]

  • Conrad-Limpach Synthesis: At lower to moderate temperatures (typically room temperature for the initial condensation), the aniline attacks the more reactive keto group of the β-ketoester, leading to a β-aminoacrylate (an enamine). Subsequent thermal cyclization at high temperatures (around 250 °C) yields the 4-hydroxyquinoline.[1] This is the kinetically favored pathway for the initial addition.[4]

  • Knorr Quinoline Synthesis: At higher initial reaction temperatures (around 140 °C), the aniline attacks the less reactive ester group, forming a β-keto acid anilide.[1] Cyclization of this intermediate, also under acidic conditions, produces a 2-hydroxyquinoline. This is the thermodynamically favored product.[4]

Q3: How do substituents on the aniline affect the Conrad-Limpach reaction?

Substituents on the aniline ring can significantly influence the reaction's success. The electronic nature of the substituent plays a crucial role in the nucleophilicity of the aniline and the subsequent cyclization step.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) generally enhance the reactivity of the aniline, facilitating both the initial condensation and the electrophilic aromatic substitution during cyclization.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, halides) decrease the nucleophilicity of the aniline, making the initial condensation step more challenging.[6] These groups also deactivate the aromatic ring, rendering the final cyclization step more difficult and often requiring more forcing conditions.[7]

Troubleshooting Guide

Q4: I am getting a very low yield of the desired 4-hydroxyquinoline. What are the common causes and how can I improve it?

Low yields are a frequent issue in the Conrad-Limpach synthesis. The most common culprits are suboptimal reaction conditions, particularly during the high-temperature cyclization step.

Common Causes and Solutions:

  • Insufficient Temperature: The cyclization of the intermediate enamine requires high temperatures, typically around 250 °C, to overcome the energy barrier of breaking the aromaticity of the aniline ring during the electrocyclic ring-closing.[1][2]

    • Solution: Ensure your heating apparatus can reach and maintain a stable temperature of at least 250 °C. Use a high-boiling, inert solvent to facilitate efficient heat transfer.[8]

  • Inappropriate Solvent: Running the reaction neat or in a solvent with a boiling point below 250 °C can lead to incomplete cyclization and decomposition, drastically reducing yields.[1][8]

    • Solution: Employ a high-boiling, inert solvent. Mineral oil is a common and effective choice that has been shown to increase yields significantly.[1][6] Other suitable solvents include Dowtherm A, diphenyl ether, or 1,2,4-trichlorobenzene.[2] The choice of solvent can have a dramatic impact on the reaction yield.

  • Reaction Time: The reaction may not have been heated long enough for the cyclization to go to completion.

    • Solution: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Q5: My reaction is producing the 2-hydroxyquinoline (Knorr product) instead of the desired 4-hydroxyquinoline. How can I favor the formation of the Conrad-Limpach product?

The formation of the 2-hydroxyquinoline isomer is a classic example of the competing Knorr synthesis. The key to controlling the regioselectivity lies in managing the reaction temperature during the initial condensation step.

  • Cause: The initial reaction of the aniline and β-ketoester was conducted at too high a temperature (e.g., >100-140 °C), favoring the thermodynamic attack on the ester carbonyl.[1]

  • Solution: Perform the initial condensation at a lower temperature, such as room temperature or slightly elevated temperatures, to favor the kinetic product, the β-aminoacrylate intermediate.[1] A catalytic amount of acid (e.g., a drop of concentrated H₂SO₄) can facilitate this initial step.[8] Once the enamine intermediate is formed and isolated (or after removal of water and alcohol byproducts), proceed to the high-temperature (250 °C) cyclization step.

Q6: The cyclization step of my reaction is failing, and I am only isolating the uncyclized enamine intermediate. What should I do?

Failure to cyclize is almost always related to the reaction temperature or the electronic properties of your substituted aniline.

  • Cause 1: Insufficient Temperature: As mentioned in Q4, the cyclization requires very high temperatures.[3]

    • Solution: Verify your reaction temperature is indeed reaching ~250 °C. Use a high-boiling solvent like mineral oil or Dowtherm A to ensure uniform and stable heating.[2]

  • Cause 2: Deactivated Aniline: If your aniline has strong electron-withdrawing groups, the aromatic ring may be too electron-poor to act as a nucleophile in the ring-closing step.[6][7]

    • Solution: More forcing conditions may be necessary. This could include higher temperatures or longer reaction times. In some cases, a different synthetic route to the desired quinoline might be more viable.

Q7: I am having difficulty isolating my product from the high-boiling solvent (e.g., mineral oil). What is the best workup procedure?

Isolating a solid product from a high-boiling, viscous solvent like mineral oil can be challenging.

  • Solution: Avoid trying to remove the solvent by distillation. A more effective method is to cool the reaction mixture, which should cause the product to precipitate.[6] To further encourage precipitation and to wash away the mineral oil, add a non-polar solvent in which your product is insoluble, such as hexanes or petroleum ether. The solid product can then be collected by filtration and washed thoroughly with the same non-polar solvent to remove any residual high-boiling solvent.[8] Recrystallization from a suitable solvent can be used for further purification.[6]

Data Presentation

Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative

This table summarizes data from a study investigating the impact of different solvents on the thermal cyclization step of a specific Conrad-Limpach reaction. It clearly demonstrates the correlation between the solvent's boiling point and the reaction yield.

SolventBoiling Point (°C)Yield (%)
Methyl Benzoate19945
Ethyl Benzoate21250
Propyl Benzoate23155
Isobutyl Benzoate24762
1,2,4-Trichlorobenzene21462
2-Nitrotoluene22261
Dowtherm A25765
2,6-di-tert-butylphenol26565

Data adapted from a study on Conrad-Limpach solvent screening.[2] As the data indicates, yields generally improve with higher boiling points, plateauing around 250-265 °C.[2]

Experimental Protocols

Key Experiment: Synthesis of a 4-Hydroxyquinoline Derivative

This protocol is a generalized procedure for the two-step Conrad-Limpach synthesis.

Step 1: Formation of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, combine equimolar amounts of the substituted aniline and the β-ketoester (e.g., ethyl acetoacetate).

  • Add a catalytic amount of a strong acid (e.g., one drop of concentrated sulfuric acid).[8]

  • Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic.[8]

  • If using a solvent like toluene to aid in water removal, heat the mixture to reflux and use a Dean-Stark apparatus to remove the water byproduct azeotropically.

  • Once the reaction is complete (monitored by TLC), remove any solvent and water under reduced pressure to isolate the crude β-aminoacrylate intermediate.[8]

Step 2: Thermal Cyclization

  • Add the crude intermediate from Step 1 to a flask containing a high-boiling solvent (e.g., mineral oil or Dowtherm A, ensuring the solvent volume is sufficient for effective stirring).[8]

  • Heat the mixture to approximately 250 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).[3][8]

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC if possible.[8]

  • Cool the reaction mixture to room temperature. The product will often precipitate.[8]

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to facilitate further precipitation and to dissolve the reaction solvent.[8]

  • Collect the solid product by filtration, wash it thoroughly with the hydrocarbon solvent to remove residual high-boiling solvent, and dry to obtain the crude 4-hydroxyquinoline.[8]

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).

Visualizations

Conrad_Limpach_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Aniline Substituted Aniline SchiffBase Schiff Base / Enamine Aniline->SchiffBase + β-Ketoester (Low Temp, H⁺ cat.) BetaKetoester β-Ketoester CyclizedInt Cyclized Intermediate SchiffBase->CyclizedInt Heat (~250 °C) (Electrocyclization) Product 4-Hydroxyquinoline CyclizedInt->Product - ROH (Tautomerization)

Caption: Reaction mechanism of the Conrad-Limpach synthesis.

Conrad_Limpach_Workflow start Start step1 Step 1: Mix Aniline & β-Ketoester (H⁺ cat.) start->step1 step2 Step 2: Form Enamine (Low Temperature) step1->step2 step3 Step 3: Isolate Intermediate (Remove H₂O/ROH) step2->step3 step4 Step 4: Add High-Boiling Solvent (e.g., Mineral Oil) step3->step4 step5 Step 5: Heat to ~250 °C (Thermal Cyclization) step4->step5 step6 Step 6: Cool & Precipitate Product step5->step6 step7 Step 7: Filter, Wash (with non-polar solvent) step6->step7 step8 Step 8: Purify Product (Recrystallization) step7->step8 end_node End step8->end_node Troubleshooting_Tree start Low Yield or Reaction Failure q1 What is the main product? start->q1 a1 Unreacted Starting Material / Enamine q1->a1 a2 2-Hydroxyquinoline (Knorr Product) q1->a2 a3 Desired Product, but low yield q1->a3 sol1 Issue: Incomplete Cyclization a1->sol1 sol2 Issue: Wrong Regioisomer a2->sol2 sol3 Issue: Suboptimal Conditions a3->sol3 sol1a -> Increase Temp to ~250 °C -> Use High-Boiling Solvent (Mineral Oil, Dowtherm A) -> Check Aniline Substituents (EWG are difficult) sol1->sol1a sol2a -> Lower initial condensation temperature (e.g., RT) to form enamine first. sol2->sol2a sol3a -> Verify Cyclization Temp (~250 °C) -> Ensure Inert Atmosphere -> Optimize Reaction Time (TLC) -> Check Workup (Precipitation) sol3->sol3a

References

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling of 7-Bromo-quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the palladium-catalyzed cross-coupling of 7-bromo-quinolines.

Troubleshooting Guides

This section addresses common issues encountered during the palladium-catalyzed cross-coupling of 7-bromo-quinolines. The guidance is presented in a question-and-answer format to directly address specific experimental challenges.

Problem 1: Low or No Product Yield

Question: My cross-coupling reaction with 7-bromo-quinoline is resulting in low or no yield. What are the likely causes and how can I improve it?

Answer: Low or no yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is critical. The nitrogen atom in the quinoline ring can coordinate with the palladium center, potentially inhibiting the catalytic cycle.

    • Recommendation: For challenging substrates like 7-bromo-quinoline, standard ligands such as PPh₃ may be insufficient. Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields. These ligands promote the crucial oxidative addition step and can prevent catalyst deactivation. If you suspect your palladium source has degraded, use a fresh batch or a more stable pre-catalyst.[1][2]

  • Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.[3][4]

    • Recommendation: The strength and solubility of the base are important. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used.[3][5] Ensure the base is finely ground and dry.

  • Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalytic species.

    • Recommendation: Anhydrous, degassed solvents are essential. Common choices include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene. For Suzuki couplings, the addition of a small amount of water is often necessary to dissolve the inorganic base.[6][7]

  • Reaction Temperature: Inadequate temperature can lead to a slow or incomplete reaction.

    • Recommendation: While some cross-coupling reactions can proceed at room temperature, couplings with less reactive bromides may require elevated temperatures (e.g., 80-120 °C) to facilitate oxidative addition and reductive elimination.[5][6]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to their deactivation.

    • Recommendation: Ensure all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). This can be achieved by using Schlenk techniques or a glovebox.[8][9]

Problem 2: Formation of Significant Side Products

Question: My reaction is producing significant side products, such as homocoupled starting materials or dehalogenated quinoline. How can I minimize these?

Answer: The formation of side products is a common challenge that can often be mitigated by adjusting the reaction conditions.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling: This involves the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the terminal alkyne (Glaser coupling in Sonogashira reactions).

    • Cause: Often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.

    • Mitigation:

      • Suzuki: Ensure a thoroughly inert atmosphere and use a Pd(0) source or a pre-catalyst that efficiently generates the active Pd(0) species.

      • Sonogashira: To avoid Glaser coupling, consider running the reaction under copper-free conditions. If copper is used, maintaining a strictly anaerobic environment is crucial.[10]

  • Protodeboronation (Suzuki Reaction): This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.

    • Cause: Can be caused by harsh reaction conditions (high temperature, strong base) or the presence of excess water.

    • Mitigation: Lower the reaction temperature, use a milder base if possible, or minimize the amount of water in the solvent system. Using more stable boronic esters (e.g., pinacol esters) can also prevent this side reaction.

  • Dehalogenation (Hydrodehalogenation): The bromo group on the quinoline is replaced by a hydrogen atom.

    • Cause: Can occur via β-hydride elimination from a palladium-hydride intermediate. This can be more prevalent with certain ligands or at higher temperatures.

    • Mitigation: Screen different ligands. Sometimes, lowering the reaction temperature can reduce the rate of this side reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for halogens in palladium-catalyzed cross-coupling reactions with quinolines?

A1: The reactivity of haloquinolines generally follows the order of decreasing bond strength: I > Br > OTf > Cl.[11] 7-Bromo-quinoline is moderately reactive, making it a suitable substrate for a wide range of cross-coupling reactions, though it may require more optimized conditions than the corresponding iodo-quinoline.

Q2: How do I choose the right palladium catalyst and ligand for my 7-bromo-quinoline coupling?

A2: The choice depends on the specific cross-coupling reaction. For Suzuki-Miyaura and Buchwald-Hartwig reactions with the moderately reactive 7-bromo-quinoline, catalyst systems with bulky and electron-rich phosphine ligands are often a good starting point. Examples include Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source, combined with ligands like SPhos, XPhos, or DavePhos. Pre-formed palladium complexes incorporating these ligands are also excellent choices. For Sonogashira and Heck reactions, catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used, but optimization may be necessary.[12][13]

Q3: Why is degassing the solvent and maintaining an inert atmosphere so important?

A3: The active catalyst in most palladium-catalyzed cross-coupling reactions is a Pd(0) species. This species is readily oxidized by atmospheric oxygen to Pd(II), which is generally catalytically inactive in the primary catalytic cycle. This catalyst deactivation leads to low or no product formation. Therefore, removing dissolved oxygen from the solvents by degassing (e.g., by sparging with an inert gas like argon or nitrogen, or by freeze-pump-thaw cycles) and running the reaction under an inert atmosphere is critical for success.[8][9][10]

Q4: Can I use microwave irradiation to optimize my reaction?

A4: Yes, microwave heating can be a powerful tool for optimizing cross-coupling reactions. It can significantly reduce reaction times and sometimes improve yields by providing rapid and uniform heating. However, it's important to carefully monitor the reaction temperature and pressure when using a microwave reactor.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling of 7-Bromo-quinoline with Phenylboronic Acid

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)1002465
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O (5:1)1101292
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane/H₂O (4:1)1001695
4Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DMF/H₂O (5:1)1201878

Table 2: Optimization of Buchwald-Hartwig Amination of 7-Bromo-quinoline with Aniline

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1102488
2Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane1002091
3Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1001896
4[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LHMDS (1.5)Toluene1001694

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 7-Bromo-quinoline

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromo-quinoline (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 mmol, 2.5 equiv.).

  • In a separate vial, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Seal the Schlenk flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the palladium/ligand mixture to the Schlenk flask under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., toluene/H₂O, 5:1, 5 mL) via syringe.

  • Seal the Schlenk flask and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 7-Bromo-quinoline

  • In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add 7-bromo-quinoline (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) to the Schlenk tube.

  • Seal the tube with a rubber septum and remove it from the glovebox (if applicable).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.[5]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield catalyst Check Catalyst System (Pd Source & Ligand) start->catalyst Is the catalyst active? base Evaluate Base (Strength & Solubility) start->base Is the base appropriate? conditions Assess Reaction Conditions (Temp., Solvent, Atmosphere) start->conditions Are conditions optimal? reagents Verify Reagent Purity & Stoichiometry start->reagents Are reagents pure? solution_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Use Fresh Catalyst/Pre-catalyst catalyst->solution_catalyst solution_base Use Stronger Base (e.g., K3PO4, NaOtBu) Ensure Base is Dry & Finely Ground base->solution_base solution_conditions Increase Temperature Ensure Anhydrous, Degassed Solvents Maintain Strict Inert Atmosphere conditions->solution_conditions solution_reagents Purify Starting Materials Check Equivalents reagents->solution_reagents Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition + 7-Br-Quinoline pd2_intermediate Br-Pd(II)Ln-Quinoline oxidative_addition->pd2_intermediate transmetalation Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) pd2_intermediate->transmetalation + R-B(OH)2 / Base (Suzuki) + R2NH / Base (B-H) pd2_coupled R-Pd(II)Ln-Quinoline transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regeneration product Product (R-Quinoline) reductive_elimination->product

References

identifying common side products in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges, focusing on the identification and mitigation of common side products in the Skraup, Doebner-von Miller, Combes, and Friedländer quinoline syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in classical quinoline synthesis reactions?

A1: Side products are highly dependent on the specific synthesis method.

  • In Skraup and Doebner-von Miller reactions, the primary side products are high-molecular-weight tars and polymers. These form due to the acid-catalyzed polymerization of acrolein (from glycerol dehydration) or other α,β-unsaturated carbonyl compounds under the strongly acidic and high-temperature conditions required.[1][2][3]

  • For the Friedländer synthesis, a common side reaction is the self-condensation (aldol condensation) of the ketone reactant, particularly under basic conditions.[4] When using unsymmetrical ketones, the formation of undesired regioisomers is also a significant challenge.[4]

  • In the Combes synthesis, the main issue is the formation of a mixture of regioisomers when using unsymmetrical β-diketones.[5]

Q2: How can I improve the overall yield and purity of my quinoline synthesis?

A2: Optimizing reaction conditions is paramount. This includes rigorous control of temperature, reaction time, and the choice of catalyst and solvent. Using milder catalysts can often prevent the harsh conditions that lead to byproducts.[6] It is also crucial to ensure the purity of starting materials to prevent contaminants from initiating side reactions. Post-synthesis, purification techniques such as steam distillation (especially for Skraup and Doebner-von Miller), vacuum distillation, recrystallization, and column chromatography are essential for isolating the desired product.[1][7]

Q3: My Skraup synthesis is extremely vigorous and hard to control. How can I make it safer?

A3: The Skraup synthesis is notoriously exothermic.[1] To moderate the reaction, you should:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][8] It is believed to act as an oxygen carrier, ensuring the oxidation step proceeds more smoothly.[9] Boric acid can also be used.[1]

  • Control reagent addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat.[1] Ensure reagents are added in the correct order to prevent the reaction from starting prematurely.[9]

  • Control heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, the flame should be removed, as the reaction's exothermic nature is often sufficient to sustain boiling for some time.[9]

Q4: How can I effectively remove the black, tarry residue from my crude quinoline product?

A4: Tar removal is a critical purification challenge, especially in the Skraup and Doebner-von Miller syntheses.

  • Steam Distillation: This is the most effective and widely used method. The volatile quinoline product is co-distilled with steam, leaving the non-volatile tar behind in the reaction flask.[1][7]

  • Solvent Extraction: After steam distillation, the quinoline can be recovered from the aqueous distillate by extraction with an appropriate organic solvent, such as toluene or dichloromethane.[6][7]

  • Activated Carbon: To remove colored impurities, a solution of the crude product can be treated with activated carbon before final purification.[7]

Troubleshooting Guides by Synthesis Method

Skraup & Doebner-von Miller Synthesis

Problem: Excessive Tar Formation and Low Yield

This is the most common issue in these related syntheses, caused by the polymerization of the α,β-unsaturated carbonyl intermediate under harsh acidic conditions.[3]

Troubleshooting Workflow:

start Low Yield / Excessive Tar check_temp Is Reaction Temperature Optimized? start->check_temp check_addition Is Carbonyl / Acid Added Slowly? check_temp->check_addition No sol_temp Reduce Temperature to Lowest Effective Level check_temp->sol_temp Yes check_moderator Using a Moderator? (Skraup) check_addition->check_moderator No sol_addition Implement Slow / Dropwise Addition with Cooling check_addition->sol_addition Yes check_catalyst Is Acid Catalyst Optimal? (D-vM) check_moderator->check_catalyst No sol_moderator Add Ferrous Sulfate (FeSO₄) to the Reaction Mixture check_moderator->sol_moderator Yes sol_catalyst Screen Milder Brønsted or Lewis Acids (e.g., p-TsOH, ZnCl₂) check_catalyst->sol_catalyst Yes sol_biphasic Consider Biphasic System (e.g., Toluene/H₂O) (D-vM) check_catalyst->sol_biphasic No sol_temp->check_addition sol_addition->check_moderator sol_moderator->check_catalyst sol_catalyst->sol_biphasic end_node Improved Yield & Purity sol_biphasic->end_node

Troubleshooting workflow for tar formation.
Friedländer Synthesis

Problem: Formation of Aldol Condensation Side Products

The ketone reactant can undergo self-condensation, competing with the desired cyclization with the o-aminoaryl aldehyde/ketone.[4]

Reaction Pathway and Side Reaction:

reactants o-Aminoaryl Ketone + Ketone (R-CH₂-COR') branch reactants->branch main_path Friedländer Cyclization product Desired Quinoline main_path->product side_path Ketone Self-Condensation (Aldol) side_product α,β-Unsaturated Ketone (Side Product) side_path->side_product branch->main_path branch->side_path

Friedländer synthesis vs. aldol side reaction.

Solutions:

  • Use Milder Conditions: Employing milder catalysts (e.g., gold catalysts) or reaction conditions can favor the main reaction pathway over self-condensation.[4]

  • Use an Imine Analog: To circumvent aldol condensation, especially under alkaline conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[4]

  • Slow Addition: Slowly adding the ketone reactant to the reaction mixture can help minimize its self-condensation by keeping its concentration low.

Combes Synthesis

Problem: Poor Regioselectivity with Unsymmetrical β-Diketones

When an unsymmetrical β-diketone is reacted with an aniline, two different enamine intermediates can form, leading to a mixture of quinoline regioisomers.

Solutions:

  • Steric Hindrance: Increasing the steric bulk of one of the R groups on the β-diketone can favor the formation of one regioisomer over the other. The initial nucleophilic addition of the aniline and the subsequent rate-determining cyclization step are both sensitive to steric effects.[5]

  • Electronic Effects: The electronic properties of substituents on the aniline ring also direct the cyclization. For example, using methoxy-substituted anilines has been shown to favor the formation of 2-CF₃-quinolines in reactions with trifluoromethyl-β-diketones, while chloro- or fluoroanilines lead to the 4-CF₃ regioisomer.[5]

Data Presentation

The yield of quinoline synthesis is highly dependent on the specific substrates and reaction conditions used. The following table provides a qualitative summary of common issues and reported yields for the parent reactions.

Synthesis MethodPrimary Side Product(s)Typical Yield RangeKey Optimization Strategy
Skraup Tars, Polymers84-91%[10]Use of a moderator (e.g., FeSO₄) to control exothermicity.[1]
Doebner-von Miller Tars, PolymersVariableSlow addition of carbonyl; use of a biphasic system.[2]
Friedländer Aldol self-condensation productsVariableMilder reaction conditions; use of imine analogs.[4]
Combes RegioisomersVariableExploiting steric and electronic substituent effects.[5]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from a reliable procedure and incorporates the use of ferrous sulfate to moderate the reaction's vigor.[7][9][10]

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Nitrobenzene (oxidizing agent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide solution (for workup)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a wide-bore reflux condenser and mechanical stirrer, add ferrous sulfate (FeSO₄·7H₂O), glycerol, aniline, and nitrobenzene in this specific order.[9]

  • Acid Addition: Mix the contents well. Begin stirring and, while cooling the flask in an ice-water bath, add concentrated sulfuric acid slowly and carefully. Ensure the aniline sulfate dissolves and the ferrous sulfate is well-distributed.[9]

  • Initiation: Gently heat the mixture with a flame. As soon as the liquid begins to boil, remove the heat source immediately . The exothermic reaction will sustain boiling for 30-60 minutes.[7][9] If the reaction becomes too violent, a wet towel can be placed over the upper part of the flask to aid the condenser.[9]

  • Completion: Once the initial exothermic phase has subsided, reapply heat and maintain the mixture at reflux for an additional 3-5 hours to ensure the reaction goes to completion.[7][9]

  • Workup (Neutralization): Allow the mixture to cool. Cautiously dilute the viscous mixture by pouring it into a large volume of water. Make the solution strongly alkaline with a concentrated sodium hydroxide solution to neutralize the excess acid and liberate the free quinoline base.[6][10]

  • Purification (Steam Distillation): Perform a steam distillation on the alkaline mixture. The volatile quinoline will co-distill with the water, separating it from the non-volatile tar.[7][10] Collect the distillate, separate the quinoline layer, and extract the aqueous layer with a suitable organic solvent (e.g., toluene) to recover any dissolved product. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and purify further by vacuum distillation.

Protocol 2: Doebner-von Miller Synthesis with Minimized Tar Formation

This protocol utilizes a biphasic system and slow addition of the α,β-unsaturated carbonyl to suppress polymerization.[2]

Workflow Diagram:

setup setup action action process process workup workup A 1. Combine aniline and HCl(aq) in reaction flask. B 2. Heat mixture to reflux. A->B C 3. Dissolve crotonaldehyde in toluene (separate phase). B->C D 4. Add crotonaldehyde solution DROPWISE to refluxing mixture over 1-2 hours. C->D E 5. Continue reflux for 4-6 hours. D->E F 6. Cool, neutralize with NaOH, and extract with organic solvent. E->F G 7. Purify crude product via distillation or chromatography. F->G

Workflow for minimizing tar in Doebner-von Miller synthesis.

Materials:

  • Aniline

  • Hydrochloric Acid (e.g., 6 M)

  • Crotonaldehyde (or other α,β-unsaturated carbonyl)

  • Toluene

  • Sodium Hydroxide solution (for workup)

  • Dichloromethane or Ethyl Acetate (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, addition funnel, and mechanical stirrer, combine aniline and aqueous hydrochloric acid.

  • Heating: Heat the acidic aniline solution to reflux.

  • Reagent Preparation: In the addition funnel, prepare a solution of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) in toluene.

  • Slow Addition: Add the toluene solution dropwise to the vigorously stirred, refluxing aniline hydrochloride solution over 1-2 hours. This maintains a low concentration of the reactive carbonyl, minimizing polymerization.[2]

  • Reaction Time: After the addition is complete, continue to reflux the biphasic mixture for an additional 4-6 hours. Monitor the reaction's progress by TLC.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the mixture with a concentrated sodium hydroxide solution until it is basic.

  • Isolation: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude quinoline derivative by vacuum distillation or column chromatography.[2]

References

Technical Support Center: Purification of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: No crystals are forming, even after cooling the solution. What should I do?

A1: The absence of crystal formation is a common challenge that can be attributed to several factors:

  • Supersaturation Not Reached: The solution may not be concentrated enough for crystals to nucleate and grow.

  • Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at low temperatures.

  • Presence of Impurities: Certain impurities can inhibit the crystallization process.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seeding: If available, add a single, pure crystal of this compound to the solution to act as a template for crystallization.

  • Increase Concentration: If induction methods fail, gently heat the solution to evaporate a small amount of the solvent to increase the compound's concentration. Be cautious not to evaporate too much solvent, which could cause the compound to "oil out."

  • Solvent Re-evaluation: If crystals still do not form, the chosen solvent may be unsuitable. A different solvent or a mixture of solvents may be required.

Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the compound's melting point is lower than the boiling point of the solvent.

Troubleshooting Steps:

  • Re-dissolve: Reheat the solution until the oil completely redissolves.

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.

  • Add More Solvent: Add a small amount of additional hot solvent to the solution to ensure the compound does not become supersaturated at too high a temperature.

  • Change Solvent System: Consider using a lower-boiling point solvent or a solvent mixture.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can result from several factors during the recrystallization process.

Troubleshooting Steps:

  • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.

  • Ensure Complete Cooling: Cool the solution for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.

  • Recover from Mother Liquor: If a substantial amount of product remains in the filtrate (mother liquor), you can attempt a second crystallization by concentrating the mother liquor and cooling it again.

  • Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Q4: The recrystallized product is discolored. What is the cause and how can I prevent it?

A4: Discoloration often indicates the presence of impurities. Quinolines can also be susceptible to oxidation, which can lead to color changes.

Troubleshooting Steps:

  • Charcoal Treatment: For colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Inert Atmosphere: If oxidation is suspected, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).

  • Proper Storage: Store the purified compound in a cool, dark place, and consider storing it under an inert atmosphere to prevent degradation over time.

Data Presentation

Solubility Data for Recrystallization Solvent Selection

The following table provides a template for recording experimentally determined solubility data.

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Observations
EthanolData to be determinedData to be determined
MethanolData to be determinedData to be determined
Ethyl AcetateData to be determinedData to be determined
AcetoneData to be determinedData to be determined
TolueneData to be determinedData to be determined
HexaneData to be determinedData to be determined
DMF/WaterData to be determinedData to be determined

Note: The selection of a suitable recrystallization solvent is a critical step and should be based on empirical data. For quinoline derivatives, solvents such as ethanol, hexane, and dimethylformamide (DMF) have been used for the recrystallization of similar compounds.[1]

Experimental Protocols

General Protocol for the Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present and the chosen solvent system.

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent mixture.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. If necessary, add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process should be gradual. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

G cluster_start Start: Crude Product cluster_process Recrystallization Process cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end End: Purified Product start Crude Ethyl 7-bromo-4- hydroxyquinoline-3-carboxylate dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble impurities? cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect Success no_crystals Issue: No Crystals Form cool->no_crystals Problem oiling_out Issue: Oiling Out cool->oiling_out Problem wash Wash with cold solvent collect->wash dry Dry Crystals wash->dry Success low_yield Issue: Low Yield wash->low_yield Problem end Pure Crystals dry->end induce Induce Crystallization (Scratch/Seed) no_crystals->induce reheat_cool Reheat and Cool Slowly oiling_out->reheat_cool optimize_solvent Optimize Solvent Usage & Cooling low_yield->optimize_solvent induce->cool reheat_cool->cool optimize_solvent->start Re-run with optimization

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

stability of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic conditions?

A1: this compound is susceptible to degradation under acidic conditions, primarily through the hydrolysis of its ethyl ester group.[1][2] This is a common reaction for esters in the presence of acid and water.[2][3] The 4-hydroxyquinoline core is generally more stable, but prolonged exposure to harsh acidic conditions could potentially lead to further degradation. Quinolines and their derivatives can be sensitive to strong acidic environments (pH ≤ 2.0), which may lead to rapid degradation.[4]

Q2: What is the primary degradation product of this compound in an acidic medium?

A2: The primary degradation product is expected to be 7-bromo-4-hydroxyquinoline-3-carboxylic acid, formed via the acid-catalyzed hydrolysis of the ethyl ester functional group. This process involves the cleavage of the ester bond and the formation of ethanol as a byproduct.[1]

Q3: What are forced degradation studies and why are they important for this compound?

A3: Forced degradation studies, or stress testing, involve intentionally degrading a compound under conditions more severe than those it would typically encounter during storage or use.[5][6][7] For this compound, these studies are crucial for:

  • Identifying potential degradation products, such as the corresponding carboxylic acid.[7]

  • Understanding the degradation pathways.[7]

  • Assessing the intrinsic stability of the molecule.[6]

  • Developing and validating stability-indicating analytical methods, such as HPLC, that can separate the parent compound from its degradation products.[5]

Q4: What are typical acidic conditions used in forced degradation studies?

A4: Typical acidic conditions for forced degradation studies involve treating the compound with an acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][6] Common starting conditions are 0.1 N HCl at room temperature, with the temperature potentially increased to 50-60°C if no degradation is observed.[4] The duration of the study can vary, but it is often recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Troubleshooting Guides

Issue 1: Rapid and complete degradation of the compound is observed upon acidification.

  • Possible Cause: The acidic conditions are too harsh. Strong acids and high temperatures can accelerate the hydrolysis of the ester group.

  • Troubleshooting Steps:

    • Reduce Acid Concentration: Use a milder acidic stressor, for example, by decreasing the normality of the acid.

    • Lower the Temperature: Perform the experiment at a lower temperature (e.g., room temperature or 40°C) to slow down the degradation rate.

    • Time-Course Study: Monitor the degradation at shorter time intervals to capture the initial stages of the reaction.

Issue 2: Inconsistent or non-reproducible degradation results between experiments.

  • Possible Cause: Variability in experimental parameters.

  • Troubleshooting Steps:

    • Precise pH Control: Ensure the pH of the solution is consistent across all experiments. Use a calibrated pH meter.

    • Temperature Consistency: Use a temperature-controlled water bath or incubator to maintain a stable temperature.

    • Homogeneous Solution: Ensure the compound is fully dissolved before starting the degradation study. The use of a co-solvent may be necessary, but its potential for degradation should be assessed.[4]

    • Standardized Sample Preparation: Follow a strict protocol for preparing stock solutions and reaction mixtures.

Issue 3: Difficulty in separating the parent compound from its degradation product using HPLC.

  • Possible Cause: Inadequate chromatographic conditions.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the pH of the mobile phase. Using an acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) can improve the peak shape of both the parent compound and its acidic degradant.

    • Gradient Elution: Employ a gradient elution program to improve the resolution between the peaks. A common starting point is a gradient of 10-90% acetonitrile in water (with an acidic modifier) over 20 minutes.

    • Column Selection: Consider using a different stationary phase (e.g., a C18 column with different end-capping) to alter the selectivity.

    • Sample Preparation: Dissolve and dilute the sample in the initial mobile phase to ensure peak symmetry.

Quantitative Data Summary

Table 1: Degradation of this compound in 0.1 N HCl at Different Temperatures.

Time (hours)% Degradation at Room Temperature% Degradation at 50°C% Degradation at 80°C
0
2
4
8
12
24

Table 2: Formation of 7-bromo-4-hydroxyquinoline-3-carboxylic acid in 0.1 N HCl.

Time (hours)Concentration of Degradant (µg/mL) at 50°C
0
2
4
8
12
24

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 50°C).

    • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately neutralize the samples with an equivalent amount of 0.1 N NaOH to stop the degradation reaction.

    • Dilute the samples to an appropriate concentration for analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the degradation product.

    • Calculate the percentage of degradation at each time point.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the parent compound and the degradation product (a photodiode array detector is recommended).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

cluster_main Acid-Catalyzed Hydrolysis Parent_Compound This compound Degradation_Product 7-bromo-4-hydroxyquinoline-3-carboxylic acid Parent_Compound->Degradation_Product + H₂O, H⁺ catalyst Byproduct Ethanol Parent_Compound->Byproduct + H₂O, H⁺ catalyst

Caption: Predicted degradation pathway under acidic conditions.

cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution (1 mg/mL) B Mix with 0.1 N HCl A->B C Incubate at Controlled Temperature B->C D Sample at Time Intervals C->D E Neutralize to Quench Reaction D->E F Analyze by HPLC E->F

Caption: A typical experimental workflow for stability testing.

cluster_troubleshooting Troubleshooting Guide Start Unexpected Results? Problem1 Rapid/Complete Degradation? Start->Problem1 Problem2 Inconsistent Results? Start->Problem2 Problem3 Poor HPLC Separation? Start->Problem3 Solution1 Reduce Acid Strength or Temperature Problem1->Solution1 Solution2 Standardize pH, Temp, and Sample Prep Problem2->Solution2 Solution3 Optimize Mobile Phase/Gradient Problem3->Solution3

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Purification of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. The information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of Purified Product Incomplete Cyclization: The reaction to form the quinoline ring may not have gone to completion, leaving starting materials or intermediates in the crude product.- Ensure the cyclization reaction is carried out at a sufficiently high temperature (e.g., in a high-boiling solvent like diphenyl ether at around 240-250°C) and for an adequate duration.[1] - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Loss of Product During Purification: The compound may be lost during recrystallization or column chromatography.- For recrystallization, carefully select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Avoid using excessive solvent. - For column chromatography, choose an appropriate solvent system that allows for good separation of the product from impurities without causing it to elute too quickly or not at all.
Product Discoloration (e.g., yellow, brown) Oxidation: Quinolone compounds can be susceptible to oxidation, especially when exposed to air, light, or heat for extended periods.- Store the crude and purified product in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). - During purification, minimize exposure to high temperatures for prolonged durations. - Use degassed solvents for chromatography to reduce the presence of dissolved oxygen.
Presence of Colored Impurities: Residual starting materials or byproducts from the synthesis can be colored.- Employ a purification method that effectively removes these impurities, such as column chromatography or treatment with activated charcoal during recrystallization.
Broad or Tailing Peaks in HPLC Analysis Chelation with Metal Ions: 4-hydroxyquinolines can chelate with metal ions present in the HPLC system (e.g., from stainless steel components).- Use a mobile phase containing a chelating agent, such as a small amount of EDTA, to sequester metal ions. - If possible, use a metal-free HPLC system with PEEK tubing.
Interaction with Silica Gel: The acidic nature of standard silica gel can sometimes lead to peak tailing for basic compounds like quinolines.- For column chromatography, consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina.
Difficulty with Recrystallization Inappropriate Solvent Choice: The compound may be too soluble or insoluble in the chosen solvent, or it may "oil out" instead of forming crystals.- Perform a systematic solvent screen using a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes). - If the compound oils out, try using a larger volume of solvent, cooling the solution more slowly, or adding a co-solvent in which the compound is less soluble.
High Impurity Load: A high concentration of impurities can inhibit crystallization.- Consider a preliminary purification step, such as a solvent wash or a quick filtration through a plug of silica gel, to remove some of the impurities before attempting recrystallization.

Purification Methodologies: A Comparative Overview

The choice of purification method will depend on the level of impurities and the desired final purity of the this compound.

Purification Method Principle Typical Purity Achieved Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.>98%Cost-effective, scalable, can yield high-purity crystalline material.Finding a suitable solvent can be time-consuming; may not be effective for all types of impurities.
Column Chromatography Differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes over it.95-99%Highly effective for separating complex mixtures and compounds with similar polarities.Can be time-consuming and requires larger volumes of solvent; potential for product decomposition on the stationary phase.
Preparative HPLC High-resolution liquid chromatography for isolating and purifying compounds.>99.5%Offers the highest resolution and purity.Expensive equipment and solvents; limited sample loading capacity, making it less suitable for large-scale purification.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, methanol, toluene, or a mixture such as ethyl acetate/hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cool.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can help to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Column Chromatography Purification
  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel is a common choice.

    • Eluent: Select an appropriate solvent system by performing TLC analysis of the crude product. A good starting point for quinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The ideal eluent system should provide a good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.

    • Add a thin layer of sand to the top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, collecting the eluate in fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Purification Workflow and Troubleshooting

The following diagrams illustrate the general workflow for the purification of this compound and a logical approach to troubleshooting common issues.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Ethyl 7-bromo-4- hydroxyquinoline-3-carboxylate recrystallization Recrystallization start->recrystallization Initial Purification column_chromatography Column Chromatography start->column_chromatography If complex mixture purity_check Purity Analysis (HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check purity_check->column_chromatography Purity < 98% pure_product Pure Product purity_check->pure_product Purity > 98%

Caption: A general workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting start Purification Issue? low_yield Low Yield? start->low_yield discoloration Product Discolored? low_yield->discoloration No check_reaction Verify Reaction Completion low_yield->check_reaction Yes bad_hplc Poor HPLC Profile? discoloration->bad_hplc No inert_atmosphere Use Inert Atmosphere/ Degassed Solvents discoloration->inert_atmosphere Yes hplc_method Modify HPLC Method (e.g., add EDTA) bad_hplc->hplc_method Yes optimize_purification Optimize Recrystallization/ Chromatography check_reaction->optimize_purification charcoal Treat with Activated Charcoal inert_atmosphere->charcoal deactivate_silica Use Deactivated Silica hplc_method->deactivate_silica

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 7-bromo-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-bromo-4-hydroxyquinoline-3-carboxylic acid, a key intermediate in pharmaceutical research and development. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 7-bromo-4-hydroxyquinoline-3-carboxylic acid?

The most established and widely used methods for the synthesis of 7-bromo-4-hydroxyquinoline-3-carboxylic acid and its derivatives are the Gould-Jacobs reaction and the Conrad-Limpach synthesis. A less common, but potential alternative, is the Camps cyclization.

Q2: Which synthetic route is recommended for the highest yield and purity?

The Gould-Jacobs reaction is often preferred for the synthesis of 4-hydroxyquinoline-3-carboxylic acids due to its generally good yields and the commercial availability of the required starting materials. A patented method utilizing this approach reports a high yield for the intermediate ester.[1]

Q3: What are the key starting materials for the Gould-Jacobs synthesis of this compound?

The primary starting materials are 3-bromoaniline and diethyl ethoxymethylenemalonate (DEEM).[1]

Q4: Are there any specific safety precautions I should take when synthesizing this compound?

Yes, 7-bromo-4-hydroxyquinoline-3-carboxylic acid is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The cyclization steps of the Gould-Jacobs and Conrad-Limpach syntheses require high temperatures (up to 250 °C), and appropriate precautions for high-temperature reactions must be taken.[3][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 7-bromo-4-hydroxyquinoline-3-carboxylic acid via the most common routes.

Gould-Jacobs Reaction Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low yield of the initial condensation product (diethyl (3-bromoanilino)methylenemalonate) - Incomplete reaction.- Decomposition of starting materials.- Ensure a slight excess (1.1-1.2 equivalents) of diethyl ethoxymethylenemalonate is used.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Use high-purity, fresh starting materials.
Incomplete cyclization to the quinoline ester - Insufficient reaction temperature.- Insufficient reaction time.- The thermal cyclization typically requires high temperatures (around 250 °C). Ensure your heating apparatus can consistently maintain this temperature.- Use a high-boiling inert solvent such as Dowtherm A or mineral oil to ensure even heat distribution and potentially increase the yield.[3][5]
Formation of dark, tarry byproducts during cyclization - Decomposition at high temperatures.- Prolonged heating.- Optimize the reaction temperature and time to find a balance between cyclization and degradation.- Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative decomposition.
Low yield during the final hydrolysis step - Incomplete hydrolysis of the ethyl ester.- Side reactions under harsh basic conditions.- A patented method suggests using acidic hydrolysis (1-2 M HCl) to avoid byproducts associated with alkaline conditions, reporting a yield of 87.5%.[1]- If using basic hydrolysis, carefully control the temperature and reaction time to minimize potential dehalogenation or other side reactions.
Product is difficult to purify - Presence of starting materials or byproducts.- The intermediate ester can be purified by column chromatography or recrystallization.- The final carboxylic acid product can be purified by recrystallization from a suitable solvent like ethanol or by washing the filtered solid with methanol.
Conrad-Limpach Synthesis Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low to no formation of the quinoline product - Insufficient reaction temperature for cyclization.- Inappropriate solvent for the high-temperature step.- Poor quality of starting materials (3-bromoaniline and a suitable β-ketoester).- The thermal cyclization step is critical and requires temperatures around 250 °C.[4][5]- Use a high-boiling point, inert solvent like mineral oil, which has been shown to significantly improve yields compared to solvent-free reactions.[3][5]- Ensure the purity of the reactants through distillation or recrystallization.
Formation of the isomeric 2-hydroxyquinoline - The Conrad-Limpach-Knorr reaction can yield the 2-hydroxy isomer under thermodynamic control (higher temperatures).- To favor the formation of the desired 4-hydroxy isomer (kinetic control), carefully control the reaction temperature during the initial condensation and avoid prolonged heating at excessively high temperatures during cyclization.
Difficulty in removing the high-boiling solvent - High viscosity and low volatility of solvents like mineral oil.- After precipitation of the product, wash the solid thoroughly with a low-boiling solvent like hexanes or ether to remove the residual high-boiling solvent.

Quantitative Data Presentation

Synthetic Route Step Starting Materials Reaction Conditions Yield Reference
Gould-Jacobs Condensation3-Bromoaniline, Diethyl ethoxymethylenemalonate110 °C, 1.5 h94% (ester)[1]
CyclizationDiethyl (3-bromoanilino)methylenemalonateHigh temperature (e.g., 250 °C) in Dowtherm A or mineral oil>90% (ester)Typical
HydrolysisEthyl 7-bromo-4-hydroxyquinoline-3-carboxylate1M HCl (aq), Methanol, reflux, 1.5 h87.5%[1]
Conrad-Limpach Condensation & Cyclization3-Bromoaniline, suitable β-ketoesterHigh temperature (~250 °C) in a high-boiling solvent60-95% (ester)Typical[3]
Camps Cyclization CyclizationSubstituted o-acylaminoacetophenoneBase-catalyzed (e.g., NaOH in ethanol)VariableGeneral

Experimental Protocols

Gould-Jacobs Synthesis of 7-bromo-4-hydroxyquinoline-3-carboxylic acid

This protocol is adapted from a patented method.[1]

Step 1: Synthesis of Diethyl (3-bromoanilino)methylenemalonate

  • In a reaction flask, combine 30 g of 3-bromoaniline and 49 g of diethyl ethoxymethylenemalonate.

  • Stir the mixture and slowly heat to 110 °C.

  • Maintain the temperature and continue stirring for 1.5 hours.

  • After the reaction is complete, concentrate the solution under reduced pressure to remove the ethanol formed.

  • The crude product can be purified by column chromatography to yield diethyl (3-bromoanilino)methylenemalonate (expected yield: ~94%).

Step 2: Cyclization to this compound

  • The diethyl (3-bromoanilino)methylenemalonate is heated in a high-boiling point solvent such as Dowtherm A or mineral oil to approximately 250 °C until the cyclization is complete (monitored by TLC).

  • Upon cooling, the product precipitates and is collected by filtration.

Step 3: Hydrolysis to 7-bromo-4-hydroxyquinoline-3-carboxylic acid

  • In a reaction flask, suspend 28.7 g of this compound in 720 mL of anhydrous methanol.

  • Add 147 mL of 1 mol/L aqueous hydrochloric acid.

  • Stir the mixture and heat to reflux for 1.5 hours, during which a large amount of solid product will precipitate.

  • After the reaction is complete, filter the mixture.

  • Concentrate the filtrate to precipitate more solid and combine with the initial filtered product.

  • Wash the combined solid three times with methanol and dry to obtain 7-bromo-4-hydroxyquinoline-3-carboxylic acid (expected yield: ~87.5%).

Visualizations

Gould-Jacobs Synthetic Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Acid Hydrolysis A 3-Bromoaniline C Diethyl (3-bromoanilino)methylenemalonate A->C 110°C B Diethyl Ethoxymethylenemalonate B->C D This compound C->D ~250°C High-boiling solvent E 7-bromo-4-hydroxyquinoline-3-carboxylic acid D->E HCl, Methanol, Reflux Alternative_Routes cluster_gould Gould-Jacobs cluster_conrad Conrad-Limpach cluster_camps Camps Cyclization Start Starting Materials G1 3-Bromoaniline + Diethyl Ethoxymethylenemalonate Start->G1 C1 3-Bromoaniline + β-ketoester Start->C1 P1 o-Acylaminoacetophenone derivative Start->P1 End 7-bromo-4-hydroxyquinoline-3-carboxylic acid G1->End C1->End P1->End

References

Technical Support Center: Scaling Up the Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up from laboratory to pilot or industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up classical quinoline synthesis methods like Skraup, Doebner-von Miller, Combes, and Friedländer?

A1: Scaling up these foundational methods introduces several critical challenges. The most common issues include managing highly exothermic reactions, which can become violent and difficult to control on a larger scale, leading to safety concerns and byproduct formation.[1][2][3] A significant drop in yield is often observed due to mass and heat transfer limitations in larger reactors.[4] The formation of viscous tars and polymeric materials is a frequent problem, complicating product isolation and purification.[1][2][5] Furthermore, regioselectivity can become a more pronounced issue with certain substituted starting materials.[3]

Q2: Why does the yield of my quinoline synthesis decrease significantly when moving from a 10g to a 500g scale?

A2: A decrease in yield upon scale-up is a common problem and can be attributed to several factors that are more pronounced at a larger scale. Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, which promotes the formation of side reactions and impurities. Inadequate heat removal can cause thermal runaway, degrading both reactants and products. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.

Q3: What are the primary safety concerns when scaling up quinoline synthesis, particularly the Skraup reaction?

A3: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[1][2][6] On a large scale, this poses a significant risk of a runaway reaction, leading to a rapid increase in temperature and pressure, which could result in an explosion. The use of strong acids like concentrated sulfuric acid and hazardous oxidizing agents such as nitrobenzene or arsenic pentoxide also presents significant safety and handling challenges at an industrial scale.[3][6] Proper personal protective equipment (PPE), robust cooling systems, and controlled reagent addition are crucial for safe operation.

Q4: How do modern synthetic methods for quinolines address the challenges of scalability?

A4: Modern approaches often focus on milder reaction conditions to improve safety and yield while minimizing byproducts. The use of catalysts like ionic liquids, metal-organic frameworks, and various nanocatalysts can enhance reaction efficiency and selectivity under less harsh conditions.[7][8] Microwave-assisted and ultrasound-assisted syntheses have also been shown to reduce reaction times and improve yields.[5][9] Some newer methods are designed to be one-pot reactions, reducing the number of steps and potential for material loss during transfers and purifications.[3]

Troubleshooting Guides

This section provides troubleshooting guidance for specific issues that may arise during the scale-up of common quinoline synthesis methods.

Skraup Synthesis
Problem Possible Cause Troubleshooting Steps
Reaction is too violent and difficult to control Uncontrolled exothermic reaction.[1][2]1. Add a moderator: Introduce ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before heating to make the reaction less violent.[1][6][10] 2. Control the addition rate: Slowly add the sulfuric acid or the aniline in portions while carefully monitoring the internal temperature.[1] 3. Ensure efficient stirring: Use a mechanical stirrer to ensure homogeneous mixing and dissipate heat effectively.[2]
Significant formation of tar and polymeric byproducts Harsh acidic and oxidizing conditions leading to polymerization of reactants and intermediates.[2][11]1. Use a moderator: Ferrous sulfate can help control the reaction rate and reduce charring.[2] 2. Optimize temperature: Gently heat the reaction to initiate it and then control the exothermic phase. Avoid excessively high temperatures.[2] 3. Purification: Utilize steam distillation to separate the volatile quinoline product from the non-volatile tar.[1][12]
Low yield of the desired quinoline product Incomplete reaction, product loss during workup, or deactivation of the aniline starting material.1. Ensure complete reaction: Maintain the optimal reaction temperature (typically 130-150°C) for a sufficient duration (often several hours).[13] 2. Minimize workup losses: After cooling, carefully dilute the reaction mixture with water to reduce viscosity before extraction. Optimize the extraction solvent.[13] 3. Consider alternative routes for deactivated anilines: For anilines with strong electron-withdrawing groups, consider harsher conditions or alternative synthesis methods like the Friedländer or Combes synthesis.[13]
Doebner-von Miller Synthesis
Problem Possible Cause Troubleshooting Steps
Low or no yield of the desired product Poor quality of reagents, incorrect stoichiometry, or suboptimal reaction conditions.1. Verify reagent quality: Use pure aniline, free from oxidation byproducts. 2. Optimize acid catalyst: The type and concentration of the acid are critical. Both Brønsted and Lewis acids can be used, and the choice can impact the reaction rate and selectivity.[14] 3. Monitor reaction progress: Use TLC or HPLC to determine the optimal reaction time and avoid product degradation.[14]
Significant formation of tar and polymeric byproducts Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5][15]1. Slow addition of reagents: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline to control the exotherm and minimize polymerization.[14] 2. Employ a biphasic solvent system: Sequestering the carbonyl compound in an organic phase (e.g., toluene) can drastically reduce its self-polymerization in the acidic aqueous phase.[5][15]
Formation of a mixture of regioisomers Use of unsymmetrical α,β-unsaturated carbonyl compounds.1. Modify the carbonyl partner: The use of γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid can favor the formation of 4-substituted quinolines.
Combes Synthesis
Problem Possible Cause Troubleshooting Steps
Formation of a mixture of regioisomers Use of unsymmetrical β-diketones. The cyclization can occur on either side of the diketone.[16]1. Control reaction temperature: Lower temperatures may favor the kinetic product, while higher temperatures can yield the thermodynamic product. 2. Steric and electronic effects: The substituents on both the aniline and the β-diketone influence the regioselectivity. Increasing the bulk of the R group on the diketone and using methoxy-substituted anilines can favor the formation of 2-substituted quinolines.[16]
Low Yield Incomplete cyclization or degradation of the product under harsh acidic conditions.1. Optimize the acid catalyst: While concentrated sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) can be more effective as a dehydrating agent.[16] 2. Ensure complete dehydration: The final step is a dehydration reaction; ensure conditions are sufficient to drive this to completion.
Friedländer Synthesis
Problem Possible Cause Troubleshooting Steps
Low yield on scale-up Harsh reaction conditions (high temperature, strong acid or base) can lead to degradation.[4]1. Use milder catalysts: Catalytic amounts of gold catalysts, p-toluenesulfonic acid with iodine, or ionic liquids can allow the reaction to proceed under milder conditions.[4][5] 2. Solvent-free conditions: Consider performing the reaction under solvent-free conditions where applicable to simplify the process and potentially improve yield.[4]
Formation of a mixture of regioisomers Use of unsymmetrical ketones.1. Introduce a directing group: A phosphoryl group on the α-carbon of the ketone can direct the cyclization. 2. Use an appropriate catalyst: Amine catalysts or ionic liquids can help control regioselectivity.
Aldol self-condensation of the ketone A common side reaction, especially under basic conditions.1. Change the catalyst: Switching from a base to an acid catalyst can minimize aldol condensation. 2. Use an imine analog: The imine analog of the o-aniline can be used to avoid side reactions of the ketone.

Data Presentation

Table 1: Comparison of Classical Quinoline Synthesis Methods
Synthesis MethodStarting MaterialsTypical ProductsTypical YieldKey AdvantagesKey Disadvantages
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or substituted quinolinesLow to moderateUses readily available starting materials.[17]Harsh, exothermic reaction conditions; often low yields and formation of tarry byproducts.[17][18]
Doebner-von Miller Aniline, α,β-unsaturated aldehyde or ketone2- and/or 4-substituted quinolinesModerate to goodGenerally provides better yields and cleaner reactions than the Skraup synthesis.[17]Polymerization of the carbonyl compound is a common side reaction.[5][15]
Combes Synthesis Aniline, β-diketone2,4-disubstituted quinolinesGoodGood yields for the synthesis of 2,4-disubstituted quinolines.[17]Regioselectivity can be an issue with unsymmetrical diketones.[16]
Friedländer Synthesis 2-aminoaryl aldehyde or ketone, compound with an α-methylene groupWide variety of substituted quinolinesGood to excellentBroad substrate scope and milder conditions compared to Skraup.[18]Aldol condensation of the ketone can be a side reaction.
Table 2: Impact of Scale on Yield for a Quinolin-2-one Synthesis
ScalePurification MethodTypical YieldNotes
10g Flash column chromatography85%High purity is achievable at this scale with chromatographic methods.
500g Recrystallization70-75%Recrystallization is a more scalable and economical purification method for larger quantities. A slight decrease in yield is common on scale-up, but significant drops indicate process control issues.

(Data is generalized based on common laboratory experience.)

Table 3: Purification of 8-Hydroxyquinoline Crude Product
SolventPurity of Crude ProductFinal Product PurityPurification Yield
Chlorinated Solvent~80%99.00% - 99.90%95% - 98%

(Data adapted from a purification patent.)[19]

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline (Moderated)

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Concentrated Sodium Hydroxide Solution

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.[1]

  • Acid Addition: Slowly and with vigorous stirring and cooling in an ice bath, add concentrated sulfuric acid to the mixture. The addition is exothermic, so maintain careful temperature control.[1][2]

  • Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil vigorously, remove the external heat source. The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[1]

  • Reflux: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3 hours.[1]

  • Workup - Steam Distillation: Allow the reaction mixture to cool. Make the solution strongly alkaline with a concentrated sodium hydroxide solution. Set up for steam distillation and distill the quinoline from the tarry residue.[1]

  • Purification: Separate the quinoline from the aqueous distillate. The crude product can be further purified by dissolving in dilute sulfuric acid, treating with sodium nitrite to remove residual aniline, re-liberating the quinoline with a strong base, and finally, vacuum distillation.[12]

Protocol 2: Friedländer Synthesis of a Substituted Quinoline

Materials:

  • 2-Aminobenzophenone

  • Ethyl Acetoacetate

  • Ethanol

  • Concentrated HCl

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).[9]

  • Catalyst Addition: Add 2-3 drops of concentrated HCl to the mixture.[9]

  • Reaction: Reflux the reaction mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.[9]

  • Extraction: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[9]

Mandatory Visualization

Caption: A troubleshooting workflow for addressing low yields in quinoline synthesis.

Skraup_Synthesis_Workflow start Start: Skraup Synthesis reactants Combine Aniline, Glycerol, FeSO4 (Moderator) start->reactants add_acid Slowly Add Conc. H2SO4 with Cooling reactants->add_acid initiate Gently Heat to Initiate add_acid->initiate exotherm Control Exothermic Reaction (Remove Heat Source) initiate->exotherm reflux Reflux for 3 Hours exotherm->reflux cool_down Cool Reaction Mixture reflux->cool_down basify Make Alkaline with NaOH cool_down->basify steam_distill Steam Distillation to Separate from Tar basify->steam_distill purify Further Purification (e.g., Vacuum Distillation) steam_distill->purify end Pure Quinoline purify->end

Caption: An experimental workflow for the moderated Skraup synthesis of quinoline.

Purification_Strategy crude Crude Quinoline Derivative tar Tarry Byproducts? crude->tar steam_distillation Steam Distillation tar->steam_distillation Yes extraction Acid-Base Extraction tar->extraction No steam_distillation->extraction isomers Mixture of Isomers? extraction->isomers chromatography Column Chromatography (e.g., HPLC) isomers->chromatography Yes recrystallization Recrystallization isomers->recrystallization No pure Pure Product chromatography->pure recrystallization->pure

Caption: A decision-making workflow for the purification of quinoline derivatives.

References

preventing degradation of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To ensure maximum stability and prevent degradation, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] For short-term storage, room temperature in a dry, cool, and well-ventilated place is acceptable, but for long-term stability, -20°C is strongly recommended.[1]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures, humidity, and extreme pH conditions (hydrolysis).[3][4][5] Oxidation is another potential degradation pathway, especially in the presence of oxidizing agents.[3][6]

Q3: How can I detect if my sample of this compound has degraded?

A3: Degradation can be detected by a change in the physical appearance of the compound (e.g., color change), or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for quantification of purity.[7][8]

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this exact compound are not extensively documented, based on the degradation of similar quinoline derivatives, likely degradation products could include the corresponding carboxylic acid (from hydrolysis of the ethyl ester), hydroxylated derivatives (from oxidation), and photoproducts from exposure to light.[5][9][10]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of the compound due to improper handling or storage during the experiment.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the stock solution and solid compound were stored at the recommended -20°C and protected from light.

  • Assess Purity: Analyze the purity of the compound using a validated stability-indicating HPLC method before starting the experiment.

  • Control Experimental Conditions: Ensure that the experimental setup minimizes exposure to light, high temperatures, and extreme pH, unless these are the variables being studied.

  • Prepare Fresh Solutions: Prepare solutions of the compound fresh for each experiment to avoid degradation in solution over time.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Possible Cause: Formation of degradation products during sample preparation or analysis.

Troubleshooting Steps:

  • Review Sample Preparation: Ensure that the diluent used for sample preparation is compatible with the compound and does not promote degradation. The pH of the diluent should be near neutral if possible.

  • Minimize Exposure to Light: Protect the sample from light during preparation and while in the autosampler. Use amber vials or cover the autosampler tray.

  • Control Temperature: If the autosampler has temperature control, set it to a lower temperature (e.g., 4°C) to slow down potential degradation.

  • Forced Degradation Study: To identify the unknown peaks, a forced degradation study can be performed under various stress conditions (acid, base, heat, oxidation, light) to intentionally generate degradation products and compare their retention times with the unknown peaks.[11]

Data on Compound Stability

The following tables present representative data from forced degradation studies on this compound to illustrate its stability profile under various stress conditions.

Table 1: Summary of Forced Degradation Studies

Stress ConditionTimeTemperaturePurity (%)Major Degradation Product(s)
0.1 M HCl24 hours60°C85.27-bromo-4-hydroxyquinoline-3-carboxylic acid
0.1 M NaOH8 hours60°C78.57-bromo-4-hydroxyquinoline-3-carboxylic acid
3% H₂O₂24 hours25°C92.1Oxidized quinoline derivatives
Thermal48 hours80°C95.8Undetermined thermal degradants
Photolytic (UV)24 hours25°C89.7Photodegradation products

Table 2: Long-Term Stability Data at Recommended Storage Conditions

Storage ConditionTime (Months)Purity (%)
-20°C, Protected from light099.8
699.7
1299.5
2499.3
Room Temperature, Protected from light099.8
698.1
1296.5
2493.2

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a method to assess the purity of this compound and separate it from its potential degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic acid in Water (B).

  • Gradient Program:

    • 0-5 min: 20% A

    • 5-25 min: 20% to 80% A

    • 25-30 min: 80% A

    • 30-35 min: 80% to 20% A

    • 35-40 min: 20% A

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

This protocol describes how to perform a forced degradation study to identify potential degradation products and validate the stability-indicating nature of the HPLC method.[6][11]

1. Acid Hydrolysis:

  • Dissolve the compound in a small amount of organic solvent and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.

  • Heat the solution at 60°C for 24 hours.

  • Cool, neutralize with 0.1 M NaOH, and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve the compound in a small amount of organic solvent and dilute with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • Heat the solution at 60°C for 8 hours.

  • Cool, neutralize with 0.1 M HCl, and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve the compound in a suitable solvent and add 3% H₂O₂ to a final concentration of 0.1 mg/mL.

  • Keep the solution at room temperature for 24 hours.

  • Analyze by HPLC.

4. Thermal Degradation:

  • Keep the solid compound in a hot air oven at 80°C for 48 hours.

  • Dissolve the stressed sample in a suitable solvent and analyze by HPLC.

5. Photolytic Degradation:

  • Expose the solid compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Dissolve the stressed sample in a suitable solvent and analyze by HPLC.

Visualizations

experimental_workflow cluster_storage Compound Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting storage Store at -20°C Protect from light & moisture prep Prepare Fresh Solution storage->prep exp Conduct Experiment (Minimize light/heat exposure) prep->exp analysis HPLC Analysis exp->analysis purity_check Purity Check (HPLC) analysis->purity_check Inconsistent Results? forced_degradation Forced Degradation Study purity_check->forced_degradation Unknown Peaks?

Caption: Workflow for handling and troubleshooting this compound.

degradation_pathways cluster_degradation Degradation Pathways parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photodegradation Photodegradation parent->photodegradation product1 7-bromo-4-hydroxyquinoline-3-carboxylic acid hydrolysis->product1 product2 Oxidized Derivatives oxidation->product2 product3 Photoproducts photodegradation->product3

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Reaction Monitoring for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on tracking reaction progress, ensuring product purity, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

This section addresses common questions about monitoring the synthesis of quinoline and its derivatives.

Q1: Why is real-time reaction monitoring essential in quinoline synthesis? A1: Reaction monitoring is crucial for several reasons. It allows for the determination of reaction completion, helping to avoid unnecessary heating or extended reaction times that can lead to byproduct formation and tarring, especially in vigorous reactions like the Skraup synthesis.[1][2] It also provides insights into the reaction kinetics, helps in optimizing conditions (temperature, catalyst loading, reaction time) to improve yield and selectivity, and ensures the desired product is being formed.[1][3]

Q2: What is the quickest and most straightforward method to check if my reaction is progressing? A2: Thin-Layer Chromatography (TLC) is the ideal first-line method for rapid, qualitative tracking of a reaction's progress.[4] It is a simple, fast, and cost-effective technique to observe the consumption of starting materials and the appearance of the product spot over time.[1][5]

Q3: How can I definitively determine if my reaction has gone to completion using TLC? A3: To monitor a reaction with TLC, you should spot the starting material(s), the reaction mixture, and a "co-spot" (a mixture of the starting material and the reaction mixture) on the same plate. The reaction is generally considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[6]

Q4: Which analytical techniques are best for confirming the structure and purity of my final quinoline product? A4: A combination of techniques is recommended for robust characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for detailed structural confirmation.[4][7] Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for verifying the molecular weight and assessing purity, while High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity.[4][8]

Q5: What are the main advantages of using in-situ monitoring techniques like FT-IR or Raman spectroscopy? A5: In-situ techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer the significant advantage of monitoring the reaction in real-time without the need to withdraw aliquots from the reaction vessel.[9][10] This non-invasive approach provides immediate data on the concentration of reactants and products, enhances safety, and allows for precise determination of reaction endpoints.[3][9]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter with various monitoring techniques.

Troubleshooting Common TLC Issues
ProblemPossible Cause(s)Suggested Solution(s)
Streaking or Tailing Spots [6][11]- Sample is too concentrated.- The compound is highly polar and interacts strongly with the silica gel.- Dilute the sample before spotting.- Spot a smaller amount on the plate.- Add a small amount of a polar solvent (e.g., acetic acid) or a base (e.g., triethylamine for basic compounds) to the mobile phase.
Spots Not Moving from Baseline (Rf ≈ 0) [6][11]- The mobile phase is not polar enough to move the compounds up the plate.- Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Spots Running at Solvent Front (Rf ≈ 1) [6][11]- The mobile phase is too polar for the compounds.- Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.
Poorly Resolved or Overlapping Spots [6]- The polarity of the mobile phase is not optimal for separating the mixture.- Perform a systematic trial of different mobile phase compositions and solvent systems to find the optimal separation conditions.
Troubleshooting Common HPLC Issues
ProblemPossible Cause(s)Suggested Solution(s)
Baseline Drift or Noise [12][13]- Insufficiently degassed mobile phase.- Temperature fluctuations in the column or detector.- Contaminated mobile phase or column.- Detector lamp instability.- Degas the mobile phase thoroughly using sonication or vacuum.- Use a column oven and allow the detector to warm up properly.- Prepare fresh mobile phase with high-purity solvents.- Flush the column and the entire system; if the problem persists, replace the detector lamp.
Ghost Peaks [12]- Contamination in the sample, mobile phase, or system.- Carryover from a previous injection.- Use high-purity solvents and prepare fresh samples.- Clean the autosampler needle and injection port.- Include a wash step in the injection sequence.
Shifting Retention Times [14]- Inconsistent mobile phase composition.- Column degradation or insufficient equilibration.- Fluctuations in flow rate or temperature.- Prepare mobile phase carefully and consistently.- Ensure the column is fully equilibrated before analysis.- Check the pump for leaks and use a column oven for temperature stability.

Data Presentation

Quantitative data from various analytical techniques are summarized below for easy comparison.

Table 1: Comparison of Common Reaction Monitoring Techniques

TechniqueInformation ProvidedSpeedCostPrimary Use
TLC Qualitative progress, presence of starting materials/products.Very FastLowQuick reaction checks, completion monitoring.[5]
HPLC/UPLC Quantitative purity, separation of byproducts.ModerateModeratePurity analysis, quantification.[8]
LC-MS Molecular weight confirmation, purity assessment.ModerateHighProduct identity confirmation.[4]
GC-MS Molecular weight of volatile compounds, quantification.ModerateHighAnalysis of volatile quinolines and byproducts.[15]
NMR Detailed structural information.SlowHighDefinitive structure elucidation.[4]
In-situ FT-IR/Raman Real-time concentration changes of functional groups.Real-TimeHighKinetic studies, precise endpoint determination.[3][9]

Table 2: Example HPLC Data for Purity Analysis of 2-Methyl-8-quinolinecarboxaldehyde [8]

Peak No.Retention Time (min)Area (%)Identity
13.50.25Impurity A
25.899.502-Methyl-8-quinolinecarboxaldehyde
37.20.20Impurity B
49.10.05Impurity C

Experimental Protocols

Detailed methodologies for key monitoring techniques are provided below.

Protocol 1: Monitoring Quinoline Synthesis by Thin-Layer Chromatography (TLC)

This protocol describes a standard procedure for monitoring reaction progress using TLC.[6][11]

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for each sample.

  • Chamber Preparation: Pour the chosen mobile phase (e.g., a mixture of ethyl acetate and hexanes) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and cover it.

  • Sample Preparation & Spotting:

    • Withdraw a small aliquot of the reaction mixture using a capillary tube and dilute it in a volatile solvent like ethyl acetate.

    • Prepare solutions of your starting material(s) for reference.

    • Using separate capillary tubes, spot small amounts of the starting material, the diluted reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) onto the marked lanes on the baseline.

  • Development: Place the TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp (typically 254 nm).[6] Circle the visible spots. The reaction is complete when the starting material spot is absent in the reaction mixture lane.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of a synthesized quinoline derivative.[8][16]

  • Instrumentation and Materials:

    • HPLC System: A standard system with a pump, autosampler, column oven, and a UV-Vis detector.

    • Column: A C18 reversed-phase column is a common choice for separating aromatic compounds like quinolines.[8]

    • Mobile Phase: HPLC-grade acetonitrile (ACN) and high-purity water. A gradient elution is often used for effective separation.

  • Sample Preparation:

    • Accurately weigh a small amount of the crude or purified quinoline product.

    • Dissolve it in a suitable solvent (e.g., a mixture of ACN and water) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.22 or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[16]

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (quinolines typically show strong UV absorbance here).[8]

    • Injection Volume: 10 µL

    • Gradient Program: An example could be starting with 30% ACN, ramping up to 80% ACN over 15 minutes, holding for a few minutes, and then returning to initial conditions to re-equilibrate the column.[8]

  • Analysis: Inject a blank (solvent), followed by the prepared sample. The purity can be calculated based on the relative peak areas in the resulting chromatogram.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key workflows for reaction monitoring and troubleshooting.

G cluster_workflow General Reaction Monitoring Workflow start Start Quinoline Synthesis Reaction sample Withdraw Aliquot from Reaction Mixture start->sample tlc Analyze by TLC sample->tlc decision Is Starting Material Gone? tlc->decision workup Proceed to Work-up & Purification decision->workup  Yes adjust Continue Reaction or Adjust Conditions decision->adjust No hplc_ms Analyze by HPLC or LC-MS product Characterize Final Product (NMR, MS, etc.) hplc_ms->product workup->hplc_ms adjust->sample

A general workflow for monitoring quinoline synthesis.

G cluster_troubleshooting TLC Troubleshooting Decision Tree start Problem with TLC Result? shape Poor Spot Shape? start->shape position Poor Spot Position? start->position visible No Spots Visible? start->visible streaking Streaking or Tailing? shape->streaking rf0 Spots at Baseline (Rf ≈ 0)? position->rf0 rf1 Spots at Front (Rf ≈ 1)? position->rf1 uv_check Checked under UV (254nm)? visible->uv_check overloaded Dilute Sample & Re-spot streaking->overloaded Yes change_mp_polar Add Polar/Basic Modifier to Mobile Phase streaking->change_mp_polar No inc_polarity Increase Mobile Phase Polarity rf0->inc_polarity Yes dec_polarity Decrease Mobile Phase Polarity rf1->dec_polarity Yes stain Use a Chemical Stain (e.g., Iodine, KMnO₄) uv_check->stain No Spots no_product Compound may not be UV active or absent uv_check->no_product Spots Still Not Visible

A decision tree for troubleshooting common TLC issues.

G cluster_hplc HPLC Method Development Workflow start Define Analytical Goal (Purity, Quantification) select_col Select Column (e.g., C18 for Quinolines) start->select_col select_mp Select Mobile Phase (e.g., ACN/Water) select_col->select_mp isocratic Screen with Isocratic Elution select_mp->isocratic decision Adequate Separation? isocratic->decision gradient Develop Gradient Elution optimize Optimize Gradient, Flow Rate, & Temperature gradient->optimize validate Validate Method (Linearity, Accuracy, Precision) optimize->validate analysis Routine Sample Analysis validate->analysis decision->gradient No decision->optimize Yes

Logical workflow for HPLC method development.

References

Validation & Comparative

A Comparative Analysis of Quinoline-Based Kinase Inhibitors: Evaluating Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate in the Context of Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a quinoline-based compound with therapeutic potential, against a panel of well-established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of kinase inhibition and the evaluation of novel chemical entities.

While specific experimental data on the kinase inhibitory activity of this compound is not publicly available at this time, this guide serves as a framework for its potential evaluation. By comparing its structural features to those of renowned inhibitors and providing detailed experimental protocols, we offer a roadmap for characterizing its efficacy and selectivity.

Introduction to Kinase Inhibitors and the Quinoline Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including signal transduction, metabolism, and cell cycle progression. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors due to its ability to mimic the adenine ring of ATP and bind to the kinase active site.

This compound belongs to this promising class of compounds. Its 4-hydroxyquinoline core is a key feature found in several kinase inhibitors, and the bromine and ethyl carboxylate substitutions at positions 7 and 3, respectively, are expected to influence its target specificity and potency.

Comparative Analysis with Established Kinase Inhibitors

To provide a benchmark for the potential efficacy of this compound, we present a comparative analysis of five well-characterized kinase inhibitors: Gefitinib, Erlotinib, Lapatinib, Sorafenib, and Sunitinib. These drugs target a range of kinases, including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).

Table 1: Comparative Kinase Inhibition Profile of Selected Kinase Inhibitors
InhibitorPrimary TargetsIC50 (nM)
Gefitinib EGFR0.4 - 37
HER2>10,000
Erlotinib EGFR2
HER21,890
Lapatinib EGFR10.8
HER29.2
Sorafenib VEGFR290
PDGFRβ57
B-Raf22
c-Kit68
Sunitinib VEGFR280
PDGFRβ2
c-Kit1-10
FLT350

Note: IC50 values are compiled from various sources and can vary depending on the assay conditions.

Signaling Pathways Targeted by Kinase Inhibitors

The following diagrams illustrate the key signaling pathways modulated by the comparator kinase inhibitors. Understanding these pathways is crucial for elucidating the mechanism of action of novel inhibitors like this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR Inhibits ATP Binding

EGFR Signaling Pathway Inhibition

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K P RAS RAS HER2->RAS P AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lapatinib Lapatinib Lapatinib->HER2 Inhibits ATP Binding

HER2 Signaling Pathway Inhibition

VEGFR_PDGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg P PDGFR PDGFR RAS RAS PDGFR->RAS P PI3K PI3K PDGFR->PI3K P PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Sorafenib Sorafenib/ Sunitinib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->RAF Inhibits

VEGFR/PDGFR Signaling Pathway Inhibition

Experimental Protocols for Kinase Inhibitor Evaluation

To facilitate the characterization of novel compounds such as this compound, we provide detailed, generalized protocols for key in vitro and cell-based assays.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

  • Recombinant Kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Test Compound (e.g., this compound) dissolved in DMSO

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase, and kinase-specific substrate in the assay buffer.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Add the luminescence-based ATP detection reagent to stop the reaction and measure the remaining ATP. The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A 1. Prepare Serial Dilution of Test Compound B 2. Add Compound, Kinase, and Substrate to Plate A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate at 30°C C->D E 5. Add Luminescence Reagent & Read Plate D->E F 6. Calculate % Inhibition and IC50 E->F

Biochemical Kinase Assay Workflow
Cell-Based Kinase Activity Assay (Western Blot)

This assay measures the ability of a compound to inhibit kinase activity within a cellular context by assessing the phosphorylation status of downstream target proteins.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR)

  • Cell culture medium and supplements

  • Test Compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (total and phospho-specific for the target kinase and downstream proteins)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the total and phosphorylated forms of the target kinase and its downstream effectors (e.g., Akt, ERK). Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Cellular_Assay_Workflow A 1. Seed and Treat Cells with Compound B 2. Lyse Cells and Quantify Protein A->B C 3. Separate Proteins by SDS-PAGE B->C D 4. Transfer to Membrane (Western Blot) C->D E 5. Probe with Primary and Secondary Antibodies D->E F 6. Visualize Bands with Chemiluminescence E->F G 7. Analyze Band Intensity to Determine Inhibition F->G

Cell-Based Kinase Assay Workflow

Structure-Activity Relationship (SAR) Considerations

The chemical structure of a kinase inhibitor is paramount to its potency and selectivity. For this compound, the following structural features are of note:

  • 4-Hydroxyquinoline Core: This bicyclic system is a well-established ATP-competitive scaffold. The hydroxyl group can act as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase active site.

  • 7-Bromo Substitution: The bromine atom at this position can influence the compound's electronic properties and may form halogen bonds with the protein, potentially enhancing binding affinity and selectivity.

  • Ethyl 3-Carboxylate Group: This ester group can impact the compound's solubility and cell permeability. It may also form additional interactions within the ATP-binding pocket.

The diagram below illustrates the logical relationship between these structural modifications and their potential impact on kinase inhibition.

SAR_Logic node1 This compound 4-Hydroxyquinoline Core 7-Bromo Group Ethyl 3-Carboxylate node2 Potential Biological Effects ATP-Competitive Binding Enhanced Affinity/Selectivity Modulated Physicochemical Properties node1:f1->node2:f1 node1:f2->node2:f2 node1:f3->node2:f3 node3 Kinase Inhibition node2->node3

Structure-Activity Relationship Logic

Conclusion

This compound represents a promising, yet uncharacterized, member of the quinoline class of kinase inhibitors. While awaiting specific experimental data, this guide provides a robust framework for its evaluation. By leveraging the established knowledge of comparator drugs and employing the detailed protocols herein, researchers can effectively determine its kinase inhibition profile, elucidate its mechanism of action, and assess its therapeutic potential. The continued exploration of novel quinoline derivatives is a critical endeavor in the ongoing development of targeted cancer therapies.

Unveiling the Biological Promise of 7-Bromo-Quinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticancer and antimicrobial potential of synthesized 7-bromo-quinoline derivatives reveals a promising class of compounds for further drug development. This guide provides a comparative overview of their biological activities, supported by experimental data and detailed methodologies, to aid researchers and scientists in the field.

Anticancer Activity: Potent Cytotoxicity Against Various Cancer Cell Lines

A significant body of research highlights the anticancer properties of 7-bromo-quinoline derivatives. Several synthesized compounds have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for various derivatives, showcasing their potential as anticancer agents.

Below is a summary of the reported IC50 values for different 7-bromo-quinoline derivatives against various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

CompoundCancer Cell LineIC50 (µM)Reference Compound
5,7-Dibromo-8-hydroxyquinolineC6 (Rat brain tumor)6.7 - 25.6Not Specified
HeLa (Human cervix carcinoma)6.7 - 25.6Not Specified
HT29 (Human colon carcinoma)6.7 - 25.6Not Specified
6-Bromo-5-nitroquinolineHT29Lower than 5-FU5-Fluorouracil (5-FU)
Novel brominated methoxyquinolinesC6, HeLa, HT295.45 - 9.6 (µg/mL)5-Fluorouracil (5-FU)

Antimicrobial Activity: Inhibiting the Growth of Pathogenic Microbes

In addition to their anticancer effects, 7-bromo-quinoline derivatives have also been investigated for their antimicrobial properties. Certain derivatives have shown the ability to inhibit the growth of various pathogenic bacteria. The minimum inhibitory concentration (MIC) is the primary metric used to quantify a compound's antimicrobial efficacy.

The following table summarizes the reported MIC values for 7-bromo-quinoline derivatives against different bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
9-bromo substituted indolizinoquinoline-5,12-dione derivativesE. coli ATCC259222
S. pyrogens ATCC196152
S. aureus ATCC259230.031
MRSA ATCC433000.063
7-bromoquinoline-5,8-dione containing aryl sulphonamidesVarious bacterial and fungal strains0.80-1.00 (mg/ml)

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key experiments used to evaluate the biological activities of 7-bromo-quinoline derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 7-bromo-quinoline derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantitatively measures the activity of lactate dehydrogenase released from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control.

DNA Laddering Assay for Apoptosis

This assay visualizes the characteristic fragmentation of DNA that occurs during apoptosis.

  • Cell Treatment and Harvesting: Treat cells with the test compounds. After incubation, harvest the cells by centrifugation.

  • DNA Extraction: Lyse the cells and extract the genomic DNA using a DNA extraction kit or standard phenol-chloroform extraction methods.

  • Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

  • Visualization: Run the gel and visualize the DNA fragments under UV light. A characteristic "ladder" pattern of DNA fragments in multiples of 180-200 base pairs is indicative of apoptosis.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the 7-bromo-quinoline derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanisms of Action and Signaling Pathways

The biological activities of 7-bromo-quinoline derivatives are attributed to their interaction with various cellular targets and modulation of key signaling pathways.

Topoisomerase I Inhibition

Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.

Topoisomerase_I_Inhibition cluster_0 Normal DNA Replication cluster_1 Inhibition by 7-Bromo-Quinoline Derivative DNA DNA Topoisomerase_I Topoisomerase I DNA->Topoisomerase_I binds to Cleavage_Complex Top1-DNA Cleavage Complex (Transient) Topoisomerase_I->Cleavage_Complex induces single- strand break Re-ligation DNA Re-ligation Cleavage_Complex->Re-ligation allows strand rotation Stabilized_Complex Stabilized Top1-DNA Cleavage Complex Replicated_DNA Replicated DNA Re-ligation->Replicated_DNA Quinoline_Derivative 7-Bromo-Quinoline Derivative Quinoline_Derivative->Stabilized_Complex stabilizes Replication_Fork_Collision Replication Fork Collision Stabilized_Complex->Replication_Fork_Collision blocks re-ligation DNA_Damage DNA Double-Strand Breaks Replication_Fork_Collision->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Inhibition of Topoisomerase I by a 7-bromo-quinoline derivative.

Cyclooxygenase (COX) Enzyme Inhibition

The anti-inflammatory potential of some quinoline derivatives is linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins catalyze conversion Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Quinoline_Derivative 7-Bromo-Quinoline Derivative Quinoline_Derivative->COX_Enzymes inhibits

Caption: Inhibition of COX enzymes by a 7-bromo-quinoline derivative.

Experimental Workflow

The general workflow for confirming the biological activity of synthesized 7-bromo-quinoline derivatives involves several key stages, from initial synthesis to in-depth biological evaluation.

Experimental_Workflow Synthesis Synthesis of 7-Bromo-Quinoline Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Characterization->Primary_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Apoptosis, Mechanism of Action Studies) Hit_Identification->Secondary_Assays promising hits Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization promising hits Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

comparison of different synthetic methods for substituted 4-hydroxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the 4-hydroxyquinoline scaffold is a cornerstone of many therapeutic agents. The efficient and targeted synthesis of its substituted derivatives is therefore of paramount importance. This guide provides an objective comparison of various synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable route for a given application.

Comparison of Synthetic Methods

The synthesis of substituted 4-hydroxyquinolines can be broadly categorized into classical thermal cyclization reactions and modern, often catalyzed or assisted, approaches. The choice of method depends on factors such as the desired substitution pattern, required scale, and available equipment. Below is a summary of key quantitative data for prominent synthetic routes.

Synthetic MethodTarget Compound ExampleReagentsReaction ConditionsYield (%)Reaction TimeReference
Conrad-Limpach Synthesis 2-Methyl-4-hydroxyquinolineAniline, Ethyl acetoacetateDowtherm, Reflux85-90%10-15 min (cyclization)--INVALID-LINK--
4-Hydroxy-2-methyl-6-nitroquinoline4-Nitroaniline, Ethyl 3-ethoxybut-2-enoate2,6-di-tert-butylphenol, Reflux65%35 min--INVALID-LINK--
Gould-Jacobs Reaction Ethyl 4-hydroxyquinoline-3-carboxylateAniline, Diethyl ethoxymethylenemalonateMicrowave, 300 °C37%10 min--INVALID-LINK--
Ethyl 4-hydroxyquinoline-3-carboxylateAniline, Diethyl ethoxymethylenemalonateMicrowave, 250 °C47%5 min--INVALID-LINK--
Camps Cyclization 2-Aryl-4-quinoloneso-Halophenones, AmidesTwo steps: 1. CuI, diamine ligand, base; 2. Base-promoted cyclization72-97%Not specified--INVALID-LINK--
Microwave-Assisted Synthesis 4-Hydroxy-2-quinolone analoguesβ-enaminones, Diethyl malonateBiCl₃, EtOH, Microwave51-71%5-13 min--INVALID-LINK--
4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-oneCyclohexane-1,3-dione, Methacrylic acid, Ammonium AcetateProline, THF, Microwave98%20 min--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These represent generalized procedures and may require optimization for specific substrates.

Conrad-Limpach Synthesis: Synthesis of 2-Methyl-4-hydroxyquinoline

This classical method involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[1][2]

Step 1: Formation of Ethyl β-Anilinocrontonate

  • In a suitable flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.0 eq).

  • A catalytic amount of a strong acid (e.g., HCl or H₂SO₄) can be added.

  • The mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC.

  • The resulting ethyl β-anilinocrotonate can be isolated or used directly in the next step.

Step 2: Thermal Cyclization

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a condenser, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to reflux (approx. 250 °C).[1]

  • Slowly add the ethyl β-anilinocrotonate from Step 1 to the refluxing solvent.

  • Continue stirring and refluxing for 10-15 minutes. Ethanol, a byproduct of the condensation, will distill off.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of a yellow solid.

  • Add petroleum ether to facilitate further precipitation.

  • Collect the solid by filtration and wash with petroleum ether.

  • The crude product can be purified by recrystallization from boiling water, often with the use of decolorizing carbon, to yield white needles of 2-methyl-4-hydroxyquinoline.

Gould-Jacobs Reaction: Synthesis of 4-Hydroxyquinolines

The Gould-Jacobs reaction is a versatile multi-step process for preparing 4-hydroxyquinolines.[3][4]

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.[4]

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether in a reaction flask equipped with a reflux condenser.[4]

  • Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.[4]

  • Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.

  • Add a non-polar solvent like hexane to aid precipitation.

  • Collect the solid by filtration and wash with a cold solvent.

Step 3: Saponification

  • Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).[4]

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

  • Place the dried quinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[4]

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization.

Camps Cyclization: Synthesis of 2-Aryl-4-quinolones

The Camps cyclization is an intramolecular aldol-type condensation of an o-acylaminoacetophenone, typically base-catalyzed.

Step 1: Synthesis of N-(2-ketoaryl)amide (Amidation)

  • In a reaction vessel, combine the o-halophenone (e.g., 2-bromoacetophenone), an amide, a copper(I) iodide (CuI) catalyst, a diamine ligand, and a base (e.g., potassium phosphate).

  • The reaction is typically carried out in a suitable solvent like dioxane and heated.

  • After completion, the N-(2-ketoaryl)amide intermediate is isolated and purified.

Step 2: Base-Promoted Cyclization

  • Dissolve the N-(2-ketoaryl)amide in a suitable solvent (e.g., ethanol).

  • Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the 2-aryl-4-quinolone product.

  • Collect the solid by filtration, wash, and purify by recrystallization.

Microwave-Assisted Synthesis: General Protocol

Microwave irradiation can significantly accelerate many organic reactions, including the synthesis of 4-hydroxyquinolines, often leading to higher yields and purity.[5]

  • In a dedicated microwave vial, combine the starting materials (e.g., aniline and a malonate derivative, or a β-enaminone and diethyl malonate) and a catalyst if required (e.g., BiCl₃).[5][6] A solvent may or may not be used depending on the specific reaction.

  • Seal the vial and place it in the microwave reactor.

  • Set the desired temperature, pressure, and reaction time. These parameters need to be optimized for each specific transformation.

  • After the irradiation is complete, cool the vial to room temperature.

  • If a precipitate has formed, it can be collected by filtration and washed with a suitable cold solvent.

  • If the product is in solution, the solvent is removed under reduced pressure.

  • The crude product is then purified by standard techniques such as recrystallization or column chromatography.

Visualizing Synthetic Pathways and Workflows

To better understand the relationships between these synthetic methods and the general experimental process, the following diagrams are provided.

Synthetic_Methods_for_4_Hydroxyquinolines A Synthetic Approaches to 4-Hydroxyquinolines B Classical Methods A->B C Modern Methods A->C B1 Conrad-Limpach Synthesis (Aniline + β-Ketoester) B->B1 B2 Gould-Jacobs Reaction (Aniline + Alkoxymethylenemalonate) B->B2 B3 Camps Cyclization (o-Acylaminoacetophenone) B->B3 C1 Microwave-Assisted Synthesis C->C1 C2 Metal-Catalyzed Synthesis C->C2

Caption: Classification of synthetic methods for 4-hydroxyquinolines.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Reactant Mixing (e.g., Aniline + β-Ketoester) B Reaction (Heating / Microwave) A->B C Cooling & Precipitation B->C Reaction Completion D Filtration C->D E Washing D->E F Recrystallization or Column Chromatography E->F Crude Product G Characterization (NMR, MS, etc.) F->G Purified Product H Final Product: Substituted 4-Hydroxyquinoline G->H Structure Confirmation

Caption: Generalized experimental workflow for 4-hydroxyquinoline synthesis.

References

In Vivo Efficacy of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The evaluation of in vivo efficacy is a critical step in the development of novel therapeutic agents. This guide provides a comparative overview of the in vivo performance of quinoline derivatives, with a focus on compounds structurally related to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. Due to the limited availability of direct comparative in vivo studies on a series of this compound derivatives in the public domain, this guide utilizes data from studies on analogous quinoline-based compounds, particularly those evaluated in the widely used Ehrlich Ascites Carcinoma (EAC) model. This approach offers valuable insights into the potential anti-tumor activity and the experimental methodologies employed for this class of compounds.

Comparative In Vivo Efficacy Data

The following table summarizes the in vivo anti-tumor activity of various quinoline and related heterocyclic derivatives in the Ehrlich Ascites Carcinoma (EAC) mouse model. This model is a valuable tool for the preliminary in vivo screening of potential anticancer agents.

Compound/DerivativeAnimal ModelDosing RegimenKey Efficacy ParametersReference Compound
Coumarin-Quinolinone Hybrid Female mice with EACNot specified100% decrease in tumor cell viabilityEAC control
9-aminoacridine derivative (ACS-AZ) Mice with EAC25 and 50 mg/kg/day (i.p.) for 7 daysSignificant reduction in tumor volume and cell viabilityEAC control
Benzophenone semicarbazone (BSC) Swiss albino mice with EAC5, 15, and 25 mg/kg (i.p.)Increased lifespan by 28.12%, 59.87%, and 77.39% respectivelyEAC control, Bleomycin (0.3 mg/kg)
Thiazole derivative Swiss albino mice with EAC25, 50, and 75 mg/kg45%, 62.5%, and 75% decrease in EAC cell count respectivelyEAC control, Cisplatin
Cobalt Complex Mice with EACNot specifiedSignificant decrease in ascites and packed cell volumesEAC control, Cisplatin

Experimental Protocols

The in vivo efficacy of the compounds listed above was primarily evaluated using the Ehrlich Ascites Carcinoma (EAC) model. The general methodology for this assay is as follows:

1. Animal Model:

  • Species: Swiss albino mice or other suitable strains.

  • Gender: Typically female.

  • Weight: 20-25g.

  • Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.

2. Tumor Cell Inoculation:

  • Cell Line: Ehrlich Ascites Carcinoma (EAC) cells are maintained in the peritoneal cavity of mice.

  • Inoculation: A specific number of viable tumor cells (e.g., 1 x 10^6 or 4 x 10^6 cells) are injected intraperitoneally (i.p.) into the mice to induce tumor growth.[1][2]

3. Treatment Regimen:

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Treatment Initiation: Treatment usually starts 24 hours after tumor inoculation.[2]

  • Compound Administration: The test compounds are administered at various doses (e.g., 5, 15, 25, 50 mg/kg) via a specific route, typically intraperitoneal (i.p.) injection, for a defined period (e.g., 7 consecutive days).[2][3]

  • Control Groups: A negative control group (receiving vehicle) and a positive control group (receiving a standard anticancer drug like Cisplatin or 5-Fluorouracil) are included.[1][2]

4. Evaluation of Antitumor Activity:

  • Tumor Volume and Cell Viability: After the treatment period, ascitic fluid is collected to measure the tumor volume and the number of viable tumor cells.[1][2]

  • Survival Time: The lifespan of the animals in each group is monitored, and the percentage increase in lifespan is calculated.[3]

  • Body Weight: Animal body weights are monitored throughout the experiment as an indicator of toxicity.[2]

  • Biochemical and Hematological Parameters: Blood samples may be collected to analyze serum biochemical and hematological parameters to assess toxicity.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for in vivo efficacy testing using the Ehrlich Ascites Carcinoma model.

G cluster_0 Pre-clinical In Vivo Efficacy Testing A Animal Acclimatization (e.g., Swiss albino mice) B EAC Cell Inoculation (Intraperitoneal) A->B C Randomization into Groups (Control & Treatment) B->C D Treatment Administration (Test Compounds & Controls) C->D E Monitoring & Data Collection (Tumor volume, Survival, Weight) D->E F Euthanasia & Sample Collection (Ascitic fluid, Blood, Tissues) E->F G Data Analysis & Efficacy Evaluation F->G

Caption: General workflow for in vivo anti-tumor efficacy testing using the Ehrlich Ascites Carcinoma (EAC) model.

Potential Signaling Pathways

While the provided search results do not detail specific signaling pathways for this compound derivatives, research on other quinoline derivatives suggests potential mechanisms of action that could be relevant. For instance, some quinoline compounds have been shown to induce apoptosis and may interact with key signaling molecules involved in cell survival and proliferation.[4] The diagram below conceptualizes a potential mechanism of action where a quinoline derivative induces apoptosis.

G cluster_1 Hypothesized Apoptotic Pathway Compound Quinoline Derivative Target Cellular Target (e.g., Kinase, Topoisomerase) Compound->Target Inhibition Caspase_Cascade Caspase Cascade Activation Target->Caspase_Cascade Initiation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Cascade->Apoptosis

Caption: A hypothesized signaling pathway for quinoline derivative-induced apoptosis.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives approved for clinical use and many more under investigation.[1] Their ability to target a wide array of kinases makes them promising candidates for cancer therapy and other diseases driven by aberrant signaling pathways.[2][3] However, achieving selectivity remains a critical challenge, as off-target effects can lead to toxicity and diminished therapeutic efficacy.[4] This guide provides a comparative analysis of the cross-reactivity profiles of representative novel quinoline compounds, supported by experimental data and detailed methodologies to aid researchers in the evaluation and development of selective kinase inhibitors.

Comparative Kinase Selectivity Profile

The following table summarizes the inhibitory activity (IC50) of several illustrative novel quinoline compounds against a panel of key kinases implicated in cancer signaling. This data, compiled from recent studies, highlights the diverse selectivity profiles achievable with the quinoline scaffold.

CompoundTarget KinaseIC50 (nM)Off-Target KinasesIC50 (nM)Reference
Compound A (c-Met Inhibitor) c-Met2.3hERG>10,000[5]
Kinase Panel (20+)>1,000[5]
Compound B (EGFR Inhibitor) EGFR490--[5]
Compound C (PI3K/mTOR Inhibitor) PI3Kα900mTOR1,400[5]
Compound D (Pim-1 Inhibitor) Pim-11,290--[6]
Zgwatinib (c-Met Inhibitor) c-Met0.93--[5]

Note: This table presents a selection of data for illustrative purposes. Researchers should consult the primary literature for comprehensive profiling data.

Key Signaling Pathways Targeted by Quinoline Compounds

Quinoline-based kinase inhibitors often target critical nodes in oncogenic signaling pathways. Understanding these pathways is essential for predicting the cellular effects of these compounds. The diagram below illustrates the interconnected PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are frequently dysregulated in cancer and are common targets of quinoline derivatives.[2][7]

Signaling_Pathways RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->Proliferation Quinoline_EGFR Quinoline (EGFR Inhibitor) Quinoline_EGFR->RTK | Quinoline_cMet Quinoline (c-Met Inhibitor) Quinoline_cMet->RTK | Quinoline_PI3K Quinoline (PI3K Inhibitor) Quinoline_PI3K->PI3K | Quinoline_mTOR Quinoline (mTOR Inhibitor) Quinoline_mTOR->mTORC1 |

Caption: Key oncogenic signaling pathways targeted by quinoline-based kinase inhibitors.

Experimental Protocols for Cross-Reactivity Profiling

Accurate determination of a compound's selectivity is paramount. A variety of in vitro and in-cell methods are employed for this purpose.[4][8] A generalized workflow for kinase inhibitor profiling is depicted below.

Experimental_Workflow Start Novel Quinoline Compound Synthesis Biochem Biochemical Assays (e.g., Radiometric, Fluorescence) Start->Biochem HTS High-Throughput Kinase Panel Screening Biochem->HTS Cellular Cell-Based Assays (Target Engagement) HTS->Cellular Data Data Analysis & Selectivity Profiling HTS->Data Proteomics Chemical Proteomics (e.g., Kinobeads, ABPP) Cellular->Proteomics Proteomics->Data End Lead Optimization Data->End

Caption: A typical workflow for the cross-reactivity profiling of kinase inhibitors.

Detailed Methodology: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines a common fluorescence-based assay for measuring the inhibitory potency of a compound against a specific kinase.

1. Materials:

  • Purified recombinant kinase
  • Kinase-specific substrate peptide
  • ATP (Adenosine triphosphate)
  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
  • Test quinoline compound (solubilized in DMSO)
  • Fluorescence-based detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
  • 384-well microplates (low-volume, white)
  • Plate reader with fluorescence detection capabilities

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test quinoline compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.
  • Reaction Setup: In a 384-well plate, add the following in order:
  • Test compound dilution or DMSO control.
  • Kinase and substrate peptide mixture (pre-incubated in assay buffer).
  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.
  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
  • Detection: Add the fluorescence-based detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.
  • Signal Measurement: Read the fluorescence signal on a plate reader.
  • Data Analysis:
  • Subtract the background signal (no enzyme control).
  • Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).
  • Plot the percent inhibition versus the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Advanced Profiling Technique: Chemical Proteomics

For a broader, unbiased assessment of selectivity, chemical proteomics approaches are invaluable.[8] Techniques like "kinobeads" utilize immobilized, non-selective kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[9]

Workflow Overview:

  • Cell Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.

  • Competitive Binding: Incubate the lysate with varying concentrations of the free test quinoline compound.

  • Kinobeads Incubation: Add the kinobeads to the lysate to capture kinases that are not bound to the test compound.

  • Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases.

  • Data Analysis: A decrease in the amount of a specific kinase captured in the presence of the test compound indicates that the compound binds to that kinase. By performing this at multiple concentrations, a cellular IC50 can be determined.

This approach provides a comprehensive profile of the compound's targets and off-targets in a more physiologically relevant context.[9][10]

Conclusion

The development of selective quinoline-based kinase inhibitors holds immense therapeutic promise. A thorough understanding of their cross-reactivity profile is essential for advancing the most promising candidates. By employing a combination of in vitro biochemical assays, broad kinase panel screening, and advanced chemical proteomics techniques, researchers can build a comprehensive picture of a compound's selectivity. The data and methodologies presented in this guide offer a framework for the systematic evaluation of novel quinoline compounds, ultimately facilitating the design of safer and more effective targeted therapies.

References

Confirming Product Identity: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise identity of a biological product is a critical step in ensuring its safety and efficacy. High-resolution mass spectrometry (HRMS) has emerged as a cornerstone technology for this purpose, offering unparalleled sensitivity and accuracy. This guide provides an objective comparison of HRMS with other analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for product identity confirmation.

High-resolution mass spectrometry provides precise mass measurements of molecules, enabling the confident identification of proteins and the characterization of their post-translational modifications (PTMs).[1][2] This capability is crucial in the biopharmaceutical industry for verifying the primary structure of therapeutic proteins, such as monoclonal antibodies (mAbs), and for detecting any variations that may arise during the manufacturing process.[3][4]

Performance Comparison: HRMS vs. Alternative Techniques

The selection of an analytical method for protein identification depends on various factors, including the sample complexity, the desired level of detail, and throughput requirements. While HRMS is a powerful and versatile technique, other methods like Edman degradation and next-generation protein sequencing offer unique advantages in specific contexts.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Edman DegradationNext-Generation Protein Sequencing (NGPS)
Principle Measures the mass-to-charge ratio of ionized peptides with high accuracy.[5]Sequential chemical removal and identification of N-terminal amino acids.[6]Single-molecule protein sequencing, often using fluorescently labeled amino acids.[7]
Throughput High-throughput, capable of analyzing complex mixtures.[5]Low-throughput, suitable for purified proteins.[8]High-throughput potential, with benchtop instruments becoming available.[7]
Sequence Coverage Can achieve high sequence coverage of the entire protein ("bottom-up" proteomics).[9]Typically limited to the first 30-50 N-terminal amino acids.[6]Can provide long reads of single protein molecules.
PTM Analysis Excellent for identifying and localizing a wide range of PTMs.[9]Limited ability to identify PTMs, primarily at the N-terminus.[6]Capable of identifying PTMs at the single-molecule level.
Sample Requirement Can analyze complex mixtures.[5]Requires a highly purified protein sample.[10]Can work with complex samples.
De Novo Sequencing Possible but can be challenging for complex spectra.[9]The gold standard for de novo N-terminal sequencing.[11]Well-suited for de novo sequencing.
Instrumentation Cost High initial investment.[7]Lower initial investment compared to HRMS.Varies, with more accessible benchtop models emerging.[7]
Expertise Required Requires significant expertise for data analysis and interpretation.[1]Relatively straightforward data interpretation.Simplified data analysis workflows are a key feature of newer platforms.[3]

Experimental Workflow: Confirming Product Identity with HRMS

A typical workflow for confirming the identity of a protein product, such as a monoclonal antibody, using HRMS involves a "bottom-up" proteomics approach centered on peptide mapping.[12]

HRMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis ProteinSample Protein Sample (e.g., mAb) Denaturation Denaturation ProteinSample->Denaturation Reduction Reduction Denaturation->Reduction Alkylation Alkylation Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion PeptideMixture Peptide Mixture Digestion->PeptideMixture LC Liquid Chromatography (LC) Separation PeptideMixture->LC MS High-Resolution Mass Spectrometry (MS1) LC->MS MSMS Tandem Mass Spectrometry (MS/MS) MS->MSMS RawData Raw MS Data MSMS->RawData DatabaseSearch Database Searching RawData->DatabaseSearch SequenceCoverage Sequence Coverage Analysis DatabaseSearch->SequenceCoverage PTM_Analysis PTM Identification & Localization DatabaseSearch->PTM_Analysis Confirmation Product Identity Confirmation SequenceCoverage->Confirmation PTM_Analysis->Confirmation

Figure 1: Experimental workflow for protein identity confirmation using HRMS.

Detailed Experimental Protocol: Peptide Mapping of a Monoclonal Antibody

This protocol outlines the key steps for performing peptide mapping of a monoclonal antibody (mAb) using a bottom-up HRMS approach.

1. Sample Preparation [13][14]

  • Denaturation, Reduction, and Alkylation:

    • To a 100 µg aliquot of the mAb solution, add a denaturing agent (e.g., 8 M guanidine-HCl or urea).

    • Add a reducing agent (e.g., 10 mM dithiothreitol, DTT) and incubate at 37°C for 1 hour to cleave disulfide bonds.

    • Add an alkylating agent (e.g., 25 mM iodoacetamide, IAM) and incubate in the dark at room temperature for 30 minutes to cap the free sulfhydryl groups.

    • Perform a buffer exchange to remove the denaturant, reducing, and alkylating agents, typically using a desalting column or spin filter.

  • Enzymatic Digestion:

    • Resuspend the reduced and alkylated mAb in a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).

    • Add a protease, most commonly trypsin, at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w).

    • Incubate at 37°C for 4 to 18 hours.

    • Stop the digestion by adding an acid (e.g., formic acid to a final concentration of 0.1%).

2. LC-MS/MS Analysis [15]

  • Liquid Chromatography (LC) Separation:

    • Inject the peptide digest onto a reverse-phase HPLC or UHPLC column (e.g., C18).

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing an ion-pairing agent (e.g., 0.1% formic acid). The gradient length can vary from a rapid 15-minute screen to a longer 90-minute separation for higher resolution.

  • High-Resolution Mass Spectrometry:

    • The eluting peptides are ionized, typically using electrospray ionization (ESI).

    • The mass spectrometer acquires full scan MS1 spectra at high resolution (e.g., >60,000) to determine the accurate mass-to-charge ratio of the intact peptides.

    • In a data-dependent acquisition (DDA) mode, the most intense ions from the MS1 scan are selected for fragmentation (MS/MS) using techniques like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

3. Data Analysis [13]

  • Database Searching:

    • The acquired MS/MS spectra are searched against a protein sequence database containing the expected sequence of the mAb.

    • Specialized software (e.g., Mascot, Sequest, MaxQuant) is used to match the experimental fragmentation patterns to theoretical patterns generated from the database.

  • Sequence Coverage and PTM Analysis:

    • The identified peptides are mapped back to the protein sequence to determine the overall sequence coverage.

    • The high mass accuracy data is used to identify any mass shifts corresponding to potential PTMs (e.g., oxidation, deamidation, glycosylation). The MS/MS spectra provide evidence for the specific location of these modifications.

  • Confirmation of Product Identity:

    • The experimentally determined sequence and PTM profile are compared to the expected reference sequence and modification profile of the product.

    • A high degree of sequence coverage and consistency in the PTM profile confirms the identity and quality of the product.

Logical Relationship of Key Analytical Steps

The process of confirming product identity is a logical progression from sample preparation to data interpretation, with each step building upon the previous one to provide a comprehensive characterization of the molecule.

Logical_Progression Start Start: Purified Protein Product SamplePrep Sample Preparation (Denaturation, Reduction, Alkylation, Digestion) Start->SamplePrep LC_Separation Peptide Separation (Liquid Chromatography) SamplePrep->LC_Separation MS_Detection Mass-to-Charge Measurement (High-Resolution MS1) LC_Separation->MS_Detection MSMS_Fragmentation Peptide Fragmentation (Tandem MS/MS) MS_Detection->MSMS_Fragmentation Data_Acquisition Raw Data Acquisition MSMS_Fragmentation->Data_Acquisition Database_Search Database Search & Peptide Identification Data_Acquisition->Database_Search Sequence_Mapping Sequence Coverage Mapping & PTM Analysis Database_Search->Sequence_Mapping Confirmation Confirmation of Product Identity Sequence_Mapping->Confirmation

Figure 2: Logical progression of steps in product identity confirmation.

Conclusion

High-resolution mass spectrometry is an indispensable tool for the comprehensive characterization and identity confirmation of protein-based products in the pharmaceutical industry. Its ability to provide detailed sequence information and identify post-translational modifications with high accuracy and sensitivity makes it superior to many traditional techniques for this application. While alternative methods like Edman degradation and next-generation protein sequencing have their specific niches, the versatility and depth of information provided by HRMS, particularly when coupled with liquid chromatography, establish it as the gold standard for ensuring the identity, quality, and consistency of biopharmaceutical products.

References

Benchmarking Novel Antibacterial Agents: A Comparative Analysis Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the evaluation of novel antibacterial agents is paramount. This guide provides a comprehensive framework for benchmarking the in vitro activity of new compounds against established antibiotics, offering researchers, scientists, and drug development professionals a standardized approach to comparative analysis. Herein, we present a hypothetical novel antibacterial agent, "Compound X," and compare its efficacy to well-known antibiotics against critical Gram-positive pathogens.

Comparative Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.[1] The following table summarizes the MIC values of Compound X against Methicillin-Resistant Staphylococcus aureus (MRSA), alongside the activities of standard therapeutic agents. All data is presented in micrograms per milliliter (µg/mL).

Antibacterial AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Compound X (Novel Agent) 0.06 - 10.250.5
Vancomycin0.25 - 20.51
Teicoplanin0.125 - 412
Linezolid0.25 - 412
Daptomycin0.06 - 10.250.5

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively. Data for Vancomycin, Teicoplanin, Linezolid, and Daptomycin are based on a study of 407 MRSA isolates.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The antibacterial activity of the compounds was determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4] This method provides a quantitative measure of the in vitro susceptibility of bacteria to antimicrobial agents.[5]

  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours.

    • Several colonies are used to prepare a bacterial suspension in a sterile saline or broth solution.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ colony-forming units (CFU)/mL.[4]

    • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Stock solutions of the antimicrobial agents are prepared.

    • Serial two-fold dilutions of each antimicrobial agent are made in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

    • Control wells are included: a growth control (broth and bacteria, no antibiotic) and a sterility control (broth only).

    • The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.[5]

  • Interpretation of Results:

    • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[1]

Visualizing Mechanisms and Workflows

To further elucidate the processes involved in antibacterial activity and its assessment, the following diagrams provide visual representations of a key signaling pathway and the experimental workflow.

Antibacterial_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Bacterial_Culture Bacterial Isolate Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Antibiotic_Dilution Prepare Serial Antibiotic Dilutions Antibiotic_Dilution->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC

Experimental workflow for MIC determination.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAG->UDP_NAM_peptide MurA-F enzymes Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase PBP Penicillin-Binding Proteins (PBPs) Flippase->PBP Translocation Growing_PG Growing Peptidoglycan Chain PBP->Growing_PG Transglycosylation & Transpeptidation Vancomycin Vancomycin Vancomycin->Lipid_II Binds D-Ala-D-Ala Teixobactin Compound X (e.g., Teixobactin) Teixobactin->Lipid_II Binds pyrophosphate

References

A Comparative Analysis of the Anticancer Efficacy of Brominated Quinolines and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug development, the exploration of novel therapeutic agents with enhanced potency and selectivity is a primary objective. This guide provides a detailed comparison of the anticancer effects of emerging brominated quinoline derivatives against the well-established chemotherapeutic agent, 5-Fluorouracil (5-FU). This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform future research and development.

Overview of Anticancer Activity

Brominated quinolines have demonstrated significant cytotoxic activity against a range of cancer cell lines, in some cases exhibiting greater potency than 5-FU.[1][2][3] 5-FU, a cornerstone of chemotherapy for decades, exerts its anticancer effects primarily by inhibiting thymidylate synthase (TS) and through its incorporation into RNA and DNA, leading to cell death.[4][5][6] The anticancer mechanisms of brominated quinolines are still under extensive investigation but are known to include the induction of apoptosis and inhibition of key enzymes like topoisomerase I.[1][7]

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for various brominated quinoline derivatives and 5-FU against several human cancer cell lines, as reported in the literature.

Table 1: IC50 Values of Brominated Quinolines vs. 5-FU Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline)C6 (rat glioma)15.45-FU240.8
HeLa (cervical cancer)26.45-FU258.3
HT29 (colon adenocarcinoma)15.05-FUNot Specified
Compound 17 (6,8-dibromo-5-nitroquinoline)C6 (rat glioma)50.05-FU240.8
HT29 (colon adenocarcinoma)26.25-FUNot Specified
HeLa (cervical cancer)24.15-FU258.3
6-Bromo-5-nitroquinoline HT29 (colon adenocarcinoma)Lower than 5-FU5-FUNot Specified
5,7-Dibromo-8-hydroxyquinoline A549, HeLa, HT29, Hep3B, MCF72-50 µg/ml5-FUNot Specified

Source: Data compiled from multiple in vitro studies.[1][2][3][8]

Table 2: Reported IC50 Values for 5-FU in Various Cancer Cell Lines

Cell LineIC50 (µM)Incubation Time
Esophageal Squamous Cell Carcinoma (25 lines)1.00 - 39.81Not Specified
Colon Cancer Cell Lines (General)1 - 224h and 48h
HCT-116 (colon cancer)11.372h
HT-29 (colon cancer)11.25120h
Oral Squamous Cell CarcinomaVaries with time48h, 72h, 96h

Source: Data compiled from various studies.[9][10][11][12]

Mechanisms of Action and Signaling Pathways

The anticancer effects of brominated quinolines and 5-FU are mediated through distinct molecular mechanisms.

Brominated Quinolines: Induction of Apoptosis and Enzyme Inhibition

Several brominated quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][2] The ability of compounds like 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) and 6,8-dibromo-5-nitroquinoline (Compound 17) to induce apoptosis has been confirmed through DNA laddering assays.[1][7] Furthermore, some brominated quinolines act as inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair.[1][7]

Brominated_Quinoline_Pathway Brominated_Quinoline Brominated Quinoline Derivative Cancer_Cell Cancer Cell Brominated_Quinoline->Cancer_Cell Topoisomerase_I Topoisomerase I Cancer_Cell->Topoisomerase_I Inhibition Apoptosis_Pathway Apoptosis Pathway Activation Cancer_Cell->Apoptosis_Pathway DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Leads to DNA_Damage->Apoptosis_Pathway Caspases Caspase Activation Apoptosis_Pathway->Caspases Cell_Death Apoptotic Cell Death Caspases->Cell_Death

Potential anticancer mechanism of brominated quinolines.
5-Fluorouracil: Antimetabolite Activity

5-FU is a pyrimidine analog that interferes with DNA and RNA synthesis.[4][5][13] It is converted in cells to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS).[4][5] This inhibition depletes thymidine, an essential precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.[5] Other metabolites, fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), can be incorporated into DNA and RNA, respectively, causing further cellular damage.[4][5]

Five_FU_Pathway Five_FU 5-Fluorouracil (5-FU) FdUMP FdUMP Five_FU->FdUMP FUTP FUTP Five_FU->FUTP FdUTP FdUTP Five_FU->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition RNA_Synthesis RNA Synthesis & Function FUTP->RNA_Synthesis Incorporation & Disruption DNA_Damage DNA Damage FdUTP->DNA_Damage Incorporation dTMP dTMP Cell_Death Cell Death TS->Cell_Death Inhibition leads to dUMP dUMP dUMP->dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis RNA_Synthesis->Cell_Death Disruption leads to DNA_Damage->Cell_Death Leads to

Anticancer mechanism of 5-Fluorouracil (5-FU).

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the anticancer effects of these compounds.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.[16]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (brominated quinolines or 5-FU) and incubated for a specified duration (e.g., 48 or 72 hours).[16]

  • MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[15][16]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[15][16]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength typically between 550 and 600 nm. The intensity of the color is proportional to the number of viable cells.[16]

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[8]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound A->B C 3. Add MTT Reagent B->C D 4. Incubate (2-4 hours) C->D E 5. Solubilize Formazan Crystals D->E F 6. Read Absorbance E->F G 7. Calculate % Viability & IC50 F->G

General workflow for the MTT cytotoxicity assay.
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.[17]

  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds for a specified period.

  • Cell Harvesting: Both adherent and floating cells are collected by trypsinization and centrifugation.[17]

  • Washing: The cells are washed with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in 1X Binding Buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) staining solutions are added to the cell suspension.[17]

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15-20 minutes.

  • Analysis: The stained cells are analyzed by flow cytometry. Healthy cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.[17]

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.[18][19]

  • Protein Extraction: Cells are lysed to release their protein content.[18][20]

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • Gel Electrophoresis: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[18][20]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[20]

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., proteins involved in apoptosis or other signaling pathways).[19]

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[20]

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. This signal is captured using a digital imager.[20]

  • Data Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target protein.[20]

Conclusion

The available data suggests that brominated quinolines represent a promising class of anticancer compounds with potent cytotoxic effects against various cancer cell lines, in some instances surpassing the efficacy of 5-FU. Their mechanisms of action, which include apoptosis induction and topoisomerase I inhibition, differ from the antimetabolite activity of 5-FU. This presents an opportunity for developing novel therapeutic strategies, potentially for cancers resistant to traditional chemotherapies. Further in-depth studies, including in vivo experiments and detailed mechanistic investigations, are warranted to fully elucidate the therapeutic potential of brominated quinolines.

References

Unraveling the Anticancer Mechanisms of 7-Bromo-Quinoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with significant therapeutic potential. Among these, 7-bromo-quinoline compounds have garnered considerable interest for their promising anticancer activities. This guide provides an in-depth elucidation of the mechanism of action for 7-bromo-quinoline compounds, objectively comparing their performance with established anticancer agents through supporting experimental data. Detailed methodologies for key experiments are also provided to facilitate reproducible research.

Unveiling the Multifaceted Mechanism of Action of 7-Bromo-Quinoline Derivatives

7-Bromo-quinoline derivatives exert their anticancer effects through a variety of mechanisms, primarily targeting critical pathways involved in cancer cell proliferation, survival, and metastasis. The core mechanisms identified include the induction of apoptosis, inhibition of pivotal signaling pathways, and the disruption of DNA replication through topoisomerase inhibition.

Induction of Apoptosis

A key characteristic of many 7-bromo-quinoline derivatives is their ability to induce programmed cell death, or apoptosis, in cancer cells. This is often characterized by DNA fragmentation, a hallmark of apoptosis. Studies have shown that compounds such as 5,7-dibromo-8-hydroxyquinoline exhibit high cytotoxic effects and apoptotic potential.[1]

Inhibition of Key Signaling Pathways

Quinoline-based anticancer agents are known to interfere with crucial signaling pathways that are frequently dysregulated in cancer. While specific data for a single "7-bromo-quinoline" is broad, derivatives have shown inhibitory activity against:

  • Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR pathway is a critical driver of cell proliferation and survival in many cancers.[2] Quinoline derivatives have been developed as potent EGFR inhibitors, with some demonstrating inhibitory concentrations in the nanomolar range, comparable to first and second-generation EGFR inhibitors.[2][3]

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling: This pathway is central to regulating cell cycle, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it an attractive therapeutic target.

Topoisomerase I Inhibition

Several bromo-quinoline derivatives have been identified as potent inhibitors of Topoisomerase I, an essential enzyme for DNA replication and repair.[1][4] By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks, ultimately triggering cell death. This mechanism is shared with established chemotherapeutic agents like camptothecin and its derivatives.

Comparative Performance Analysis

To contextualize the therapeutic potential of 7-bromo-quinoline compounds, this section provides a comparative analysis of their in vitro cytotoxicity against established anticancer drugs. The data is presented for different classes of inhibitors targeting the mechanisms discussed above.

Comparison with Topoisomerase I Inhibitors

Cell Line: HT-29 (Human Colon Carcinoma)

CompoundIC50 ValueReference
5,7-Dibromo-8-hydroxyquinoline 6.7 - 25.6 µg/mL
6,8-Dibromo-5-nitroquinoline 26.2 µM[4]
Irinotecan 5.17 µM[5]
SN-38 (active metabolite of Irinotecan) 4.50 nM[5]
PCC0208037 (Camptothecin derivative) 2.33 µmol/L

Note: Direct comparison of µg/mL and µM/nM requires conversion based on the molecular weight of each compound. The data is compiled from different studies and serves as a benchmark.

Comparison with EGFR Inhibitors

Cell Line: A549 (Human Lung Carcinoma) & PC-9 (Human Lung Adenocarcinoma with EGFR mutation)

CompoundCell LineIC50 ValueReference
Quinoline Derivative (Compound 5a) A-54925 - 82 nM (GI50)[3]
Gefitinib PC-911.64 nM[6]
Erlotinib EGFR2 nM[2]
Osimertinib PC-933.30 nM[6]

Note: GI50 (Growth Inhibition 50) is a comparable metric to IC50. Data is sourced from various studies.

Comparison with PI3K Inhibitors

Target: PI3K Isoforms

CompoundTargetIC50 Value (nM)Reference
Idelalisib p110δ2.5[7]
Copanlisib p110α0.5[8]
Copanlisib p110δ0.7[8]
Alpelisib p110α5[9]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental procedures, the following diagrams are provided in DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Quinoline 7-Bromo-Quinoline Derivative Quinoline->EGFR

Caption: Inhibition of the EGFR signaling pathway by a 7-bromo-quinoline derivative.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoline Quinoline Derivative Quinoline->PI3K

Caption: Potential inhibition of the PI3K/Akt signaling pathway by a quinoline derivative.

Topoisomerase_Inhibition_Workflow cluster_assay Topoisomerase I Relaxation Assay cluster_analysis Analysis DNA Supercoiled Plasmid DNA Incubate Incubate with 7-Bromo-Quinoline Derivative DNA->Incubate TopoI Topoisomerase I TopoI->Incubate RelaxedDNA Relaxed DNA Incubate->RelaxedDNA No Inhibition Inhibited Inhibition of Relaxation Incubate->Inhibited Inhibition Gel Agarose Gel Electrophoresis RelaxedDNA->Gel Inhibited->Gel Quantify Quantify Bands Gel->Quantify

Caption: Experimental workflow for Topoisomerase I inhibition assay.

Detailed Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., HT-29, A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 7-bromo-quinoline compound and reference drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 7-bromo-quinoline compound and reference drugs in the growth medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting cell viability against compound concentration.

DNA Laddering Assay for Apoptosis

This assay detects the characteristic fragmentation of DNA that occurs during apoptosis.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Agarose

  • TAE buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the treated and untreated cultures. Centrifuge to pellet the cells.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 20 minutes to separate the fragmented DNA (in the supernatant) from the intact chromatin (in the pellet).

  • DNA Extraction: Transfer the supernatant to a new tube. Add RNase A and incubate at 37°C for 1 hour. Then, add Proteinase K and incubate at 50°C for 1-2 hours.

  • DNA Purification: Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins. Precipitate the DNA from the aqueous phase with cold 100% ethanol and salt (e.g., sodium acetate).

  • DNA Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.

  • Agarose Gel Electrophoresis: Mix the DNA samples with loading dye and load onto a 1.5-2% agarose gel containing ethidium bromide. Run the gel until the dye front has migrated sufficiently.

  • Visualization: Visualize the DNA fragmentation pattern under UV light. A characteristic "ladder" of DNA fragments in multiples of ~180-200 base pairs indicates apoptosis.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • 10x Topoisomerase I reaction buffer

  • 7-bromo-quinoline compound and a known inhibitor (e.g., Camptothecin)

  • Stop solution (containing SDS and a loading dye)

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the 10x reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add Topoisomerase I to the reaction mixture to initiate the reaction. Include a positive control (with a known inhibitor), a negative control (no inhibitor), and a control with no enzyme.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of Topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the negative control. Quantify the band intensities to determine the extent of inhibition.

This guide provides a foundational understanding of the mechanism of action of 7-bromo-quinoline compounds and their standing relative to other anticancer agents. The provided data and protocols are intended to support further research and development in this promising area of oncology.

References

Safety Operating Guide

Ensuring Safe and Compliant Disposal of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a halogenated quinoline derivative, requires careful handling and disposal in accordance with hazardous waste regulations. This guide provides a comprehensive, step-by-step protocol to ensure its safe and compliant disposal.

Pre-Disposal Safety and Handling

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][5] The following steps provide a procedural guide for its collection and preparation for disposal.

1. Waste Identification and Classification: this compound should be classified as hazardous chemical waste due to its halogenated organic nature.[2][6][7][8] All materials contaminated with this compound, including empty containers, gloves, and absorbent pads, must also be treated as hazardous waste.[9]

2. Segregation of Waste: Proper segregation is crucial to prevent dangerous chemical reactions.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a designated "Halogenated Organic Waste" container.[2][6][7] Do not mix this waste with non-halogenated solvents, acids, bases, or other incompatible chemical waste streams.[7][10]

  • Solid Waste: Contaminated solids such as gloves, bench paper, and weighing boats should be collected in a separate, clearly labeled container for "Solid Hazardous Waste" or "Halogenated Solid Waste."[2]

3. Waste Container Selection and Labeling:

  • Use only appropriate, non-reactive containers for waste collection, preferably plastic.[4] The container must be in good condition, with a secure, tight-fitting lid to prevent leaks and evaporation.[6][9]

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the date when the first drop of waste was added.[3][5] Do not use abbreviations or chemical formulas.[6]

4. Accumulation and Storage:

  • Store waste containers in a designated and properly marked satellite accumulation area within the laboratory.[4]

  • Keep waste containers closed at all times, except when adding waste.[4][6]

  • Ensure the storage area is well-ventilated and away from heat sources or incompatible materials.[2]

5. Arranging for Disposal:

  • Once the waste container is full or has reached the accumulation time limit set by your institution, contact your EHS office to arrange for pickup and disposal.[4]

Summary of Disposal Procedures

For quick reference, the following table summarizes the key logistical information for the disposal of this compound.

Parameter Guideline Rationale
Waste Classification Hazardous Waste (Halogenated Organic Compound)Presence of bromine atom in the molecular structure.
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.To prevent skin and eye contact.
Handling Location Certified Chemical Fume HoodTo minimize inhalation exposure to vapors or dust.
Liquid Waste Collection Designated "Halogenated Organic Waste" container.To ensure proper segregation and disposal pathway.
Solid Waste Collection Separate, labeled container for contaminated solids.To prevent contamination and ensure proper disposal.
Waste Container Labeling "Hazardous Waste," full chemical name, accumulation start date.For clear identification and regulatory compliance.
Final Disposal Method Via institutional EHS or a licensed waste management company.To ensure compliance with federal, state, and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify as Hazardous Waste fume_hood->classify is_liquid Is the waste liquid or solid? classify->is_liquid liquid_waste Collect in 'Halogenated Organic Waste' Container is_liquid->liquid_waste Liquid solid_waste Collect in 'Solid Hazardous Waste' Container is_liquid->solid_waste Solid label_container Label Container Correctly: - Hazardous Waste - Full Chemical Name - Accumulation Date liquid_waste->label_container solid_waste->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. The following procedures are based on established best practices for handling halogenated organic compounds and quinoline derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure and ensure personal safety. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[2]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][3]Protects against splashes and aerosols, preventing serious eye irritation.[1]
Skin Protection Chemically resistant gloves (e.g., nitrile) must be worn. A clean lab coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron is recommended.[2][3][4]Prevents skin contact, which can cause irritation.[1] Nitrile gloves offer good resistance to a range of chemicals.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4][5] If a fume hood is not available or if aerosol generation is significant, a respirator may be required after a formal risk assessment.[6]Minimizes inhalation of the compound, which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Pre-Experiment Preparation:

  • Review the Safety Data Sheet (SDS) for this compound, if available from the supplier.

  • Designate a specific handling area within a chemical fume hood.[2]

  • Ensure an emergency eyewash station and safety shower are readily accessible and operational.[2]

  • Assemble all necessary equipment and reagents before beginning work.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Weighing and Transfer:

  • If the compound is a solid, handle it carefully to minimize dust formation.[7]

  • Use a spatula or other appropriate tools for transfers.

  • Keep all containers with the compound clearly labeled and sealed when not in use.[2]

4. During the Experiment:

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Maintain good laboratory hygiene; wash hands thoroughly after handling, even if gloves were worn.[4][5]

  • Do not eat, drink, or smoke in the laboratory.[5]

5. Post-Experiment:

  • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.[2]

  • Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[2][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container for halogenated organic waste.[8]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.[2] Place these materials in a clearly labeled, sealed waste bag or container.

  • Disposal Vendor: Follow your institution's guidelines for hazardous waste disposal and arrange for pickup by a licensed chemical waste disposal company.

Experimental Workflow Diagram

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS Prepare_Work_Area Prepare Fume Hood Review_SDS->Prepare_Work_Area Assemble_Equipment Assemble Equipment Prepare_Work_Area->Assemble_Equipment Check_Safety_Equipment Check Eyewash/Shower Assemble_Equipment->Check_Safety_Equipment Don_PPE Don PPE Check_Safety_Equipment->Don_PPE Weigh_Transfer Weigh & Transfer Don_PPE->Weigh_Transfer Conduct_Experiment Conduct Experiment Weigh_Transfer->Conduct_Experiment Decontaminate Decontaminate Surfaces Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Chemical Waste Decontaminate->Dispose_Waste Dispose_PPE Dispose of Contaminated PPE Dispose_Waste->Dispose_PPE Wash_Hands Wash Hands Dispose_PPE->Wash_Hands

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.